2-Bromo-9H-carbazole
Description
Properties
IUPAC Name |
2-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGCJBBXGNEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507884 | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-90-2 | |
| Record name | 2-Bromocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-9H-carbazole, a key intermediate in the development of pharmaceuticals and organic electronic materials.[1][2] This document details established synthetic protocols, purification methods, and a full spectroscopic and physical characterization of the target compound.
Introduction
This compound (CAS No. 3652-90-2) is a versatile heterocyclic compound widely employed in organic synthesis.[3][4] Its rigid carbazole core provides a platform for the construction of complex molecular architectures, while the bromine atom at the 2-position serves as a convenient handle for further functionalization through various cross-coupling reactions. Consequently, this compound is a valuable building block in the synthesis of biologically active molecules and materials for organic electronics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrN | [3][4] |
| Molecular Weight | 246.11 g/mol | [4][5] |
| Melting Point | 255 °C | [2] |
| Appearance | Off-white to beige powder | [2] |
| CAS Number | 3652-90-2 | [3][4] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and tolerance to specific reagents.
Method 1: Direct Bromination of 9H-Carbazole
This method involves the electrophilic aromatic substitution of 9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. This is a common and direct approach to introduce a bromine atom onto the carbazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as an off-white to beige solid.
Caption: Synthesis of this compound via direct bromination.
Method 2: Multi-step Synthesis via Suzuki Coupling and Cadogan Cyclization
This alternative route involves the construction of the carbazole ring system from simpler precursors. It offers greater control over the substitution pattern but requires multiple steps.
Experimental Protocol:
Step 1: Suzuki Coupling
-
Reaction Setup: To a degassed mixture of o-iodonitrobenzene (1 equivalent), 4-bromophenylboronic acid (1.1 equivalents), and a suitable base such as potassium carbonate in a solvent system like DME/water, add a palladium catalyst, for example, Pd(PPh₃)₄.
-
Reaction: Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 4-bromo-2'-nitrobiphenyl.
Step 2: Cadogan Cyclization
-
Reaction Setup: Heat a solution of 4-bromo-2'-nitrobiphenyl in a high-boiling solvent such as o-dichlorobenzene with a reducing agent like triphenylphosphine.
-
Reaction: The reaction is typically carried out at elevated temperatures to facilitate the reductive cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture and purify by column chromatography to yield this compound.
Caption: Multi-step synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
References
An In-depth Technical Guide to 2-Bromo-9H-carbazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9H-carbazole is a halogenated aromatic heterocyclic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. As a derivative of carbazole, a scaffold known for its robust chemical and thermal stability and favorable electronic properties, this compound serves as a critical building block in the synthesis of a wide array of functional organic molecules.[1] Its utility stems from the presence of a reactive bromine atom, which allows for facile modification through various cross-coupling reactions, and the carbazole core, which imparts desirable photophysical and biological characteristics.
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and purification, and key applications of this compound. It is intended to be a valuable resource for researchers and professionals engaged in the development of novel organic electronics and therapeutic agents.
Physical and Chemical Properties
This compound is typically an off-white to beige crystalline solid that is stable under standard laboratory conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 3652-90-2 | [3] |
| Molecular Formula | C₁₂H₈BrN | [3] |
| Molecular Weight | 246.11 g/mol | |
| Appearance | Off-white to beige powder/crystals | [2] |
| Melting Point | 250-255 °C | [2] |
| Boiling Point | 409 °C at 1 atm | [2] |
| Purity | Typically >98% | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromocarbazole, 2-Bromo-9-azafluorene | [4] |
| Chemical Stability | Stable under recommended storage conditions | [2] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are detailed below: a multi-step synthesis involving Suzuki coupling followed by Cadogan cyclization, and a direct electrophilic bromination of 9H-carbazole.
Method 1: Suzuki Coupling and Cadogan Cyclization
This method, adapted from patent literature, involves the synthesis of a 4-bromo-2-nitrobiphenyl intermediate, which is then cyclized to form the carbazole ring.[5]
-
Step 1: Synthesis of 4-Bromo-2-nitrobiphenyl
-
To a solution of o-iodonitrobenzene (37.84 mmol) and 4-bromophenylboronic acid (37.84 mmol) in a 3:2 mixture of DME/water (190 mL), add potassium carbonate (151.36 mmol).
-
Degas the mixture thoroughly.
-
Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.38 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature (20-25 °C) and separate the phases.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a 5% ethyl acetate/hexane eluent to yield 4-bromo-2-nitrobiphenyl.
-
-
Step 2: Cadogan Reductive Cyclization to this compound
-
In a reaction flask under a nitrogen atmosphere, combine 4-bromo-2-nitrobiphenyl (35.4 mmol), triethyl phosphite (30 mL), and o-dichlorobenzene (120 mL).
-
Heat the mixture to 150-160 °C and stir for 15-25 hours.
-
Remove the solvent by vacuum distillation.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using a 15-30% ethyl acetate/hexane eluent to afford this compound as a pale solid.
-
Method 2: Direct Electrophilic Bromination
This method involves the direct bromination of the carbazole core using N-bromosuccinimide (NBS) as the brominating agent.[6]
-
Dissolve 9H-carbazole in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.0 to 1.1 equivalents) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Purification
The primary method for purifying this compound is column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column to pack it.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Spectroscopic and Analytical Data
While publicly available spectra for this compound are limited, the expected analytical data can be inferred from the known spectra of carbazole and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The introduction of the bromine atom at the 2-position will break the symmetry of the carbazole ring, resulting in a more complex splitting pattern compared to the parent carbazole. The proton on the nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift (δ > 10 ppm in DMSO-d₆).[7]
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon atom directly attached to the bromine (C-2) will be shifted to a higher field (lower ppm value) due to the heavy atom effect, while adjacent carbons may be deshielded. The typical chemical shifts for carbazole carbons are in the range of δ 110-140 ppm.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands similar to those of carbazole, with some shifts due to the bromine substituent.
| Wavenumber (cm⁻¹) | Assignment |
| ~3410 | N-H stretching |
| ~3050 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1327 | Aromatic C-N stretching |
| ~750 | C-H out-of-plane bending |
| 700-500 | C-Br stretching |
Data based on the spectrum of the parent carbazole and general FTIR correlation tables.[9]
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. The molecular ion peaks [M]⁺ and [M+2]⁺ will be observed at m/z 245 and 247, respectively.
Applications and Logical Relationships
This compound is a versatile intermediate with significant applications in both materials science and drug discovery.
Organic Electronics
Due to the excellent hole-transporting properties and thermal stability of the carbazole core, this compound is extensively used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[2][10] The bromo-functionality allows for the facile introduction of various aromatic and heterocyclic moieties via cross-coupling reactions to tune the electronic and photophysical properties of the final materials.
Drug Development
The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[11] Brominated carbazoles have recently been identified as a novel scaffold for antibiotic adjuvants, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[11][12] These compounds potentiate the activity of β-lactam antibiotics by dampening the transcription of key resistance genes.[11] Studies suggest this may occur through the modulation of signaling pathways such as the one involving the serine/threonine kinase Stk1 and phosphatase Stp1, which regulate cell wall biosynthesis and antibiotic resistance.[13]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant potential in both materials science and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of complex organic molecules. The experimental protocols and analytical data provided in this guide offer a foundational resource for researchers looking to incorporate this compound into their synthetic and developmental workflows. As research into organic electronics and novel therapeutics continues to advance, the importance of key building blocks like this compound is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]
- 8. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brominated Carbazole with Antibiotic Adjuvant Activity Displays Pleiotropic Effects in MRSA’s Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-9H-carbazole, a key intermediate in the fields of organic electronics and medicinal chemistry. This document details its chemical identity, physical properties, synthesis, and common applications, with a focus on experimental protocols and structured data for easy reference.
Chemical Identity and Properties
This compound is a halogenated derivative of carbazole, an aromatic heterocyclic compound. The presence of the bromine atom at the 2-position makes it a versatile precursor for further chemical modifications, particularly through cross-coupling reactions.
IUPAC Name: this compound[1][2]
CAS Number: 3652-90-2[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Solubility data in common organic solvents is not extensively reported in the literature.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrN | [3] |
| Molecular Weight | 246.11 g/mol | [2] |
| Appearance | Off-white to beige powder/crystals | [4] |
| Melting Point | 250-254 °C | [4] |
| Boiling Point | 409 °C at 1 atm | [4] |
| Purity | Typically >98% | [2] |
| Solubility | Slightly soluble in water.[5] Solubility in other solvents is not well documented. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of 9H-carbazole. One common method involves the use of N-Bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Bromination of 9H-carbazole
This protocol is a representative method for the synthesis of bromocarbazoles and can be adapted for the specific synthesis of the 2-bromo isomer.
Materials:
-
9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Toluene
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Glass pressure tube (35 mL)
Procedure:
-
In a 35 mL glass pressure tube, combine 9H-carbazole (0.2 mmol, 33.4 mg), N-Bromosuccinimide (0.22 mmol, 39.2 mg), and a magnetic stirrer.
-
Add toluene (10 mL) to the tube.
-
Seal the pressure tube and allow the reaction to stir at room temperature for 30 minutes.
-
Upon completion of the reaction, add 10 mL of water to the reaction mixture.
-
Extract the product with 30 mL of dichloromethane.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
The resulting solution can be analyzed by gas chromatography to determine the yield of this compound.
Purification:
The crude product can be purified by recrystallization.[6][7] A common solvent system for the recrystallization of carbazole derivatives is a mixture of n-hexane and ethyl acetate.[8]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[9]
Suzuki-Miyaura Coupling Reactions
The bromine atom on the carbazole core serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, leading to the synthesis of a wide range of functionalized carbazole derivatives for applications in organic electronics and medicinal chemistry.
Synthesis of OLED Materials
Carbazole derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) due to their excellent charge transport properties and high thermal stability.[3] this compound is a key intermediate in the synthesis of hole-transporting and emissive materials for OLEDs. For instance, a deep blue fluorescent material, PyEtCz, is derived from this compound and has shown promising device performance.[3]
Performance Data for a PyEtCz-based OLED: [3]
| Parameter | Value |
| Maximum Luminance | 6573 cd m⁻² |
| Maximum Luminance Efficiency | 3.24 cd A⁻¹ |
| CIE Coordinates | (0.15, 0.10) |
| Fluorescent Quantum Yield | 75% |
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.
References
- 1. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3652-90-2 [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Purification [chem.rochester.edu]
- 9. nbinno.com [nbinno.com]
Spectroscopic Profile of 2-Bromo-9H-carbazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-9H-carbazole, a key intermediate in the development of pharmaceuticals and advanced organic electronic materials. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.
Summary of Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 11.54 (s, 1H, NH) | 140.7 (C) |
| 8.28 (d, J = 1.7 Hz, 1H) | 138.8 (C) |
| 8.16 (d, J = 7.8 Hz, 1H) | 126.9 (CH) |
| 7.61 (d, J = 8.1 Hz, 1H) | 123.1 (CH) |
| 7.48 (ddd, J = 8.2, 7.1, 1.2 Hz, 1H) | 121.7 (CH) |
| 7.40 (dd, J = 8.5, 1.8 Hz, 1H) | 120.7 (C) |
| 7.23 (ddd, J = 8.0, 7.1, 1.0 Hz, 1H) | 120.0 (CH) |
| 7.18 (d, J = 8.5 Hz, 1H) | 119.3 (CH) |
| 112.8 (C) | |
| 112.3 (CH) | |
| 111.4 (CH) |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of this compound
| IR (KBr, cm⁻¹) | Mass Spectrometry |
| Wavenumber (cm⁻¹) | m/z |
| 3415 (N-H stretching) | 247.0 [M+H]⁺ |
| 3050 (Ar-H stretching) | 245.0 [M-H]⁻ |
| 1600, 1480, 1450 (C=C aromatic stretching) | Exact Mass: 244.9840 |
| 1330 (C-N stretching) | Molecular Weight: 246.11 |
| 800 (C-H out-of-plane bending) | |
| 650 (C-Br stretching) |
Experimental Protocols
The acquisition of the spectroscopic data presented above follows standardized laboratory procedures to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to encompass the aromatic and amine proton signals. For ¹³C NMR, a proton-decoupled pulse sequence is utilized with a spectral width typically from 0 to 150 ppm. The chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and introduced into the instrument. The analysis is performed in both positive and negative ion modes to determine the mass-to-charge ratio (m/z) of the molecular ions. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined in the following diagram.
An In-depth Technical Guide to the Solubility of 2-Bromo-9H-carbazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-9H-carbazole, a crucial intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility trends based on the molecule's structure, and outlines a detailed experimental protocol for determining its solubility in various common organic solvents.
Introduction to this compound
This compound (CAS No: 3652-90-2) is a solid, appearing as an off-white to beige powder or crystals.[3][4] It possesses a melting point in the range of 250-254 °C.[3] The molecular structure, consisting of a carbazole core with a bromine substituent, renders it a key building block in the synthesis of a variety of functional molecules, including those used in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.[1][5] Understanding its solubility is paramount for designing synthetic routes, purification processes, and formulation strategies.
Predicted Solubility Profile
Based on the fundamental principle of "like dissolves like," the solubility of a compound is primarily dictated by its polarity and the polarity of the solvent. This compound is a predominantly non-polar molecule due to its large aromatic carbazole core. The presence of the bromine atom introduces some polarity, but the overall character remains hydrophobic.
Therefore, it is anticipated that this compound will exhibit higher solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar solvents like water. A safety data sheet for the compound explicitly states that its solubility in water is "Not known".[3] For a similar compound, 2-methyl-9H-carbazole, it is noted to be insoluble in water but soluble in non-polar organic solvents such as toluene, chloroform, and dimethyl sulfoxide (DMSO).[6]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The aromatic rings of the solvent can engage in favorable π-π stacking interactions with the carbazole core. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have a polarity that is compatible with the overall non-polar nature of this compound. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively non-polar and can solvate the molecule effectively. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | These are polar aprotic solvents and may show some solvating power due to dipole-dipole interactions. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, esters are polar aprotic solvents that may offer moderate solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of alcohols, especially shorter-chain ones, is relatively high, which may limit the solubility of the non-polar carbazole derivative. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), Moderate to High (in DMSO) | The high polarity and hydrogen-bonding nature of water make it a poor solvent for this hydrophobic molecule. DMSO, while polar, is an excellent solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Methodological Steps
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the chosen organic solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method.
-
HPLC: Develop a method with a suitable stationary phase (e.g., C18 column) and mobile phase. Create a calibration curve by injecting known concentrations of this compound.
-
UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Prepare a series of standard solutions of known concentrations to generate a Beer-Lambert calibration curve.
-
-
Calculation: Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
Conclusion
References
An In-depth Technical Guide on the Crystal Structure of Brominated Carbazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the structural and synthetic aspects of brominated carbazole derivatives. While the specific crystal structure of 2-Bromo-9H-carbazole is not publicly available in crystallographic databases, this document presents a comprehensive analysis of the closely related compound, 3-bromo-9-ethyl-9H-carbazole, as a representative case study. The synthesis and key applications of this compound are also discussed.
Introduction to this compound
This compound is a halogenated derivative of carbazole, a heterocyclic aromatic compound with significant applications in materials science and medicinal chemistry. The presence of the bromine atom and the reactive N-H group makes it a versatile intermediate for the synthesis of more complex molecules.[1] These derivatives are explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics, and as pharmacological agents.[1]
Synthesis of this compound and its Derivatives
Several synthetic routes to 2-bromocarbazole and its N-substituted derivatives have been reported. One common method involves the electrophilic bromination of a carbazole precursor. For instance, the synthesis of 2-bromo-9-phenyl-9H-carbazole can be achieved through the condensation reaction of 2-bromocarbazole and phenylhydrazine.[2] Another approach involves a Suzuki coupling reaction followed by a Cadogan cyclization. This method starts with o-iodonitrobenzene and 4-bromophenylboronic acid to form 4-bromo-2-nitrobiphenyl, which is then cyclized to yield 2-bromocarbazole.
Case Study: Crystal Structure of 3-bromo-9-ethyl-9H-carbazole
As the crystal structure for this compound is not available, we present a detailed analysis of 3-bromo-9-ethyl-9H-carbazole. The study of its crystal structure provides valuable insights into the molecular geometry, packing, and intermolecular interactions that can be expected in similar brominated carbazole systems.
The tricyclic ring system of 3-bromo-9-ethyl-9H-carbazole is nearly planar.[3][4][5][6] In the crystal, molecules are linked by H⋯π contacts.[3][4][5][6]
Crystallographic Data
The following table summarizes the key crystallographic data for 3-bromo-9-ethyl-9H-carbazole.[3][4][5][7]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂BrN |
| Molecular Weight | 274.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a | 15.263 (16) Å |
| b | 7.745 (8) Å |
| c | 20.41 (2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2413 (5) ų |
| Z | 8 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data Collection and Refinement
Details of the data collection and structure refinement are provided in the table below.[3][4]
| Parameter | Value |
| Diffractometer | Rigaku XtaLAB mini |
| Absorption Correction | Multi-scan |
| Measured Reflections | 8316 |
| Independent Reflections | 2721 |
| R_int | 0.056 |
| R[F² > 2σ(F²)] | 0.078 |
| wR(F²) | 0.236 |
| Goodness-of-fit (S) | 1.05 |
Experimental Protocols
Synthesis and Crystallization of 3-bromo-9-ethyl-9H-carbazole[3]
-
Reaction Setup: 9-ethyl-carbazole (1.00 g, 5.12 mmol) is added to a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF).
-
Reaction Condition: The reaction mixture is refluxed at room temperature for 24 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solution is poured into a large amount of ice water and extracted with ethyl acetate.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, followed by solvent evaporation using a rotary evaporator.
-
Crystallization: The product is crystallized from methanol to yield white, needle-like crystals.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Visualizations
The following diagram illustrates the general workflow for the synthesis and structural determination of a brominated carbazole derivative.
Caption: Experimental workflow for the synthesis and crystal structure determination of 3-bromo-9-ethyl-9H-carbazole.
References
- 1. ossila.com [ossila.com]
- 2. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 3. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Bromo-9-ethylcarbazole | C14H12BrN | CID 621080 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of 2-Bromo-9H-carbazole, a heterocyclic compound of significant interest in the development of organic electronics and pharmaceutical agents. This document details its redox behavior, frontier molecular orbital energy levels, and electropolymerization potential, supported by established experimental methodologies.
Core Electrochemical Properties
The introduction of a bromine atom onto the carbazole scaffold significantly influences its electronic properties. As an electron-withdrawing group, bromine is expected to increase the oxidation potential of the carbazole core, thereby enhancing its stability against electrochemical degradation. This makes this compound a potentially more robust material for applications in organic light-emitting diodes (OLEDs) and photovoltaics compared to its unsubstituted counterpart.
Quantitative Electrochemical Data
While specific experimental data for this compound is not abundantly available in the literature, the following table summarizes key electrochemical parameters based on data from closely related carbazole derivatives and the well-understood effects of halogen substitution. The data for unsubstituted 9H-carbazole and 3,6-dibromo-9H-carbazole are provided for direct comparison.
| Compound | Onset Oxidation Potential (Eox vs. Ag/AgCl) | HOMO Energy Level (eV)a | LUMO Energy Level (eV)b | Electrochemical Band Gap (eV) |
| 9H-Carbazole | ~1.14 V | -5.54 | -2.14 | 3.40 |
| This compound | > 1.14 V (estimated) | < -5.54 eV (estimated) | N/A | N/A |
| 3,6-Dibromo-9H-carbazole | ~1.42 V[1] | -5.82 | N/A | N/A |
| 3,6-Dibromo-9-phenylcarbazole | +1.49 V (E1/2)[2] | N/A | N/A | N/A |
N/A: Data not available in the searched literature. aHOMO (Highest Occupied Molecular Orbital) energy levels are estimated from the onset oxidation potentials using the empirical formula: HOMO = - (Eoxonset + 4.4) eV, where 4.4 eV is the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level. bLUMO (Lowest Unoccupied Molecular Orbital) energy levels are typically determined from reduction potentials or calculated from the HOMO level and the optical band gap.
The data clearly indicates that bromination increases the oxidation potential, suggesting that this compound will be more resistant to oxidation than unsubstituted carbazole.[1][3]
Experimental Protocols
The following section details a representative experimental protocol for determining the electrochemical properties of this compound using cyclic voltammetry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of chemical species.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode cell configuration.
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.
-
Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM).
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4).
-
Analyte: 1-5 mM solution of this compound.
-
Inert Gas: High-purity nitrogen (N2) or argon (Ar) for deoxygenation.
2. Procedure:
-
The working electrode is polished to a mirror finish using alumina slurry, followed by sonication in deionized water and the chosen solvent, and then dried.
-
The electrochemical cell is assembled with the working, reference, and counter electrodes.
-
The electrolyte solution (solvent and supporting electrolyte) is prepared and deoxygenated by bubbling with an inert gas for at least 15 minutes. An inert atmosphere is maintained over the solution throughout the experiment.
-
A background cyclic voltammogram of the electrolyte solution is recorded to ensure the absence of interfering redox processes within the potential window of interest.
-
The this compound analyte is added to the cell to the desired concentration.
-
The cyclic voltammogram is recorded by sweeping the potential from an initial value (e.g., 0 V) to a vertex potential in the anodic direction (e.g., +1.8 V) and then reversing the scan back to the initial potential. The scan rate is typically set between 20 and 100 mV/s.
-
The onset oxidation potential (Eox) is determined from the intersection of the tangent to the rising oxidation peak with the baseline current.
Signaling Pathways and Logical Relationships
The electrochemical behavior of this compound can be visualized through the following diagrams, created using the DOT language.
Electropolymerization of this compound
Carbazole and its derivatives are known to undergo electropolymerization to form conductive polymer films.[4][5] The process is initiated by the oxidation of the carbazole monomer to a radical cation. These radical cations then couple to form dimers, which are further oxidized and couple with other monomers or oligomers to grow the polymer chain. The primary coupling positions for the carbazole ring are the 3 and 6 positions. In the case of this compound, the bromine atom at the 2-position will influence the polymerization pathway, likely directing coupling to the unsubstituted 3, 6, and 7 positions.
This guide provides a foundational understanding of the electrochemical properties of this compound. Further experimental investigation is warranted to precisely determine its electrochemical parameters and fully elucidate its electropolymerization mechanism. The provided protocols offer a robust starting point for such research endeavors.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jacsdirectory.com [jacsdirectory.com]
A Technical Guide to the Thermal Stability of 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-Bromo-9H-carbazole, a key intermediate in the synthesis of functional organic materials. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively documented in publicly available literature, this guide synthesizes available physical property data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for its evaluation in materials science applications where thermal stability is a critical parameter.
Core Physical and Thermal Properties
This compound is a solid, off-white to light yellow powder. Its fundamental physical properties are summarized in the table below. There is some discrepancy in the reported melting points in the literature; however, a value in the range of 253-257°C is cited by several chemical suppliers. One supplier also reports a melting point of approximately 154-157°C.[1] A safety data sheet notes a boiling point of 409°C at 1 atmosphere, while another source indicates a boiling point of 365.3°C at 760 mmHg.[2] The decomposition temperature is not definitively reported in the available safety data sheets.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrN | [3] |
| Molecular Weight | 246.11 g/mol | [3] |
| Appearance | White to light yellow powder/crystals | [2] |
| Melting Point | 253.0 to 257.0 °C | |
| Boiling Point | 409 °C at 1 atm | [2] |
| Decomposition Temperature | Not reported | [2] |
While quantitative data on the thermal decomposition of this compound is scarce, derivatives of this compound are reported to have good thermal stability. For instance, PyEtCz, a deep blue fluorescent material derived from this compound, exhibits good thermal stability, which is a desirable characteristic for its application in organic light-emitting diodes (OLEDs).[4]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. The following are detailed protocols that can be adapted for the analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of thermal decomposition.
Objective: To determine the decomposition temperature of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).[5]
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]
-
-
Data Analysis:
-
Plot the percentage of initial mass as a function of temperature.
-
The onset of decomposition can be determined from the temperature at which a significant mass loss begins.
-
The temperature at which 5% mass loss (Td5) occurs is often reported as a standardized measure of thermal stability.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, crystallization events, and enthalpies of transitions, as well as decomposition.
Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic decomposition events.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.[5]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[5][6]
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a heating rate of 10 °C/min to a temperature above the melting point, for instance, up to 300 °C, to observe the melting transition.[5] To investigate decomposition, a higher final temperature (e.g., 600 °C) would be necessary.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
The area under the melting peak corresponds to the enthalpy of fusion.
-
Any sharp exothermic peaks at higher temperatures may indicate decomposition.
-
Logical Workflow for Material Evaluation
The thermal stability of this compound is a critical factor in its application as a building block for organic electronic materials, such as hole-transport materials (HTMs) in perovskite solar cells and host materials in OLEDs.[7] The following diagram illustrates a logical workflow for evaluating the suitability of this compound for such applications, with a focus on its thermal properties.
Caption: Workflow for the evaluation of this compound in organic electronics.
This workflow begins with the synthesis and rigorous purification of this compound. Following structural and purity confirmation, a critical assessment of its thermal stability is performed using TGA and DSC. If the material exhibits a sufficiently high decomposition temperature and a stable thermal profile, it can then be utilized in the synthesis of more complex functional materials for organic electronic devices. The final stage involves fabricating and testing these devices to evaluate their performance and long-term stability, which are intrinsically linked to the thermal robustness of the constituent materials like this compound.
References
- 1. innospk.com [innospk.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. 2-BROMOCARBAZOLE | 3652-90-2 [chemicalbook.com]
The Ascendancy of Bromo-Carbazoles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science, has a rich history dating back to its initial isolation in the 19th century. The introduction of bromine substituents onto this tricycle has unlocked a vast chemical space, yielding compounds with significant biological activities and unique photophysical properties. This technical guide provides an in-depth exploration of the discovery and historical development of bromo-carbazole compounds. It details the evolution of synthetic methodologies, from classical name reactions to modern cross-coupling strategies, and presents a comprehensive overview of their applications in drug discovery, with a focus on their role as anticancer agents. Detailed experimental protocols for the synthesis of key bromo-carbazole intermediates are provided, alongside tabulated quantitative data for easy comparison. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action.
A Historical Overview: From Coal Tar to Targeted Therapeutics
The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent carbazole from coal tar. However, it was the subsequent exploration of its derivatives that unveiled the true potential of this heterocyclic system. The introduction of bromine atoms to the carbazole core proved to be a pivotal strategy in modulating its electronic properties and biological activity. Early research into bromo-carbazoles was largely driven by the dye industry, but the 20th century saw a shift towards their investigation for pharmaceutical applications. Today, bromo-carbazole derivatives are recognized for their diverse biological properties, including antibacterial, anti-inflammatory, and anticancer activities, and are crucial intermediates in the synthesis of complex organic materials for applications such as organic light-emitting diodes (OLEDs).
Synthetic Strategies for Bromo-Carbazole Scaffolds
The synthesis of bromo-carbazole compounds can be broadly divided into two approaches: the bromination of a pre-formed carbazole ring and the construction of the carbazole nucleus from brominated precursors.
Electrophilic Bromination of Carbazoles
The most direct method for the synthesis of bromo-carbazoles is the electrophilic bromination of the carbazole ring. N-Bromosuccinimide (NBS) is the most commonly employed reagent for this transformation, offering good yields and selectivity. The position of bromination is influenced by the directing effects of the nitrogen atom and any existing substituents on the carbazole core.
Classical Carbazole Syntheses
First reported in 1896, the Graebe-Ullmann synthesis is a classical method for forming the carbazole ring system. The reaction involves the diazotization of an o-aminodiphenylamine, followed by an intramolecular cyclization with the elimination of nitrogen gas. While historically significant, this method is often limited by the availability of the starting diarylamines and the harsh reaction conditions.
The Ullmann condensation provides a route to N-aryl carbazoles through the copper-catalyzed coupling of a carbazole with an aryl halide. This reaction is particularly useful for introducing diverse aryl groups at the 9-position of the carbazole nucleus. Modern variations of this reaction often employ ligands to improve efficiency and broaden the substrate scope.
Modern Transition-Metal Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of complex carbazoles, including their brominated derivatives.
Palladium-catalyzed Buchwald-Hartwig amination has become a powerful tool for the formation of the C-N bond in the carbazole ring. Intramolecular variants of this reaction, starting from suitably substituted biphenyls, provide an efficient route to the carbazole core under relatively mild conditions.
The Suzuki coupling reaction, another palladium-catalyzed process, is widely used to form C-C bonds. In the context of bromo-carbazole synthesis, it can be employed to couple a brominated carbazole with a boronic acid derivative, allowing for the introduction of a wide range of substituents at the bromine-bearing positions.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of representative bromo-carbazole compounds.
| Compound | Synthesis Method | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 3-Bromo-9H-carbazole | Electrophilic Bromination | NBS | DMF | 47-72% | 200-201 | [1][2] |
| 3,6-Dibromo-9H-carbazole | Electrophilic Bromination | NBS (2.1 eq.) | DMF | Quantitative | 204-205 | [3] |
| 3,6-Dibromo-9-ethylcarbazole | N-Alkylation | 3,6-Dibromocarbazole, Diethyl sulfate, NaOH | Acetone | 83% | 139-141 | [4] |
| 3,6-Dibromo-9-butyl-9H-carbazole | N-Alkylation | 3,6-Dibromocarbazole, 1-Iodobutane, NaH | DMF | - | - | [5] |
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| 3-Bromo-9H-carbazole | 8.34 (bs, 1H), 8.15 (d, J=7.8Hz, 1H), 7.48 (d, J=8.2, 1H), 7.45 (m, 1H), 11.42 (s, 1H) | Not specified | 246 (M+) | [2] |
| 3-Bromo-9-methyl-9H-carbazole | 8.19 (d, J=2.0 Hz, 1H), 8.03 (d, J=8.0 Hz, 1H), 7.54 (dd, J=8.8 Hz, J=2.0 Hz, 1H), 7.50 (td, J=8.0 Hz, J=1.2 Hz, 1H), 7.39 (d, J=8.0 Hz, 1H), 7.27-7.22 (m, 2H), 3.82 (s, 3H) | Not specified | Not specified | [6] |
| 3,6-Dibromo-9H-carbazole | 10.65 (s, 1H), 8.36 (d, J=1.28 Hz, 2H), 7.55 (dd, J=5.74, 1.30 Hz, 2H), 7.51 (d, J=5.76 Hz, 2H) | 139.2, 128.9, 123.9, 123.2, 113.0, 111.6 | Not specified | [7] |
| 3,6-Dibromo-9-ethylcarbazole | 8.12 (d, J≈ 1.9, 2H), 7.55 (dd, J= 8.7, 1.9, 2H), 7.26 (d, J= 5.4, 2H), 4.29 (q, J= 7.2, 2H), 1.39 (t, J= 7.2, 3H) | 138.8, 129.0, 123.5, 123.3, 111.9, 110.1, 37.8, 13.7 | 351 (M+), 353 (M+2), 355 (M+4) | [8] |
Detailed Experimental Protocols
Synthesis of 3-Bromo-9H-carbazole[1]
-
A solution of N-bromosuccinimide (1.1 g, 5.98 mmol) in dimethylformamide (DMF) is added dropwise to a solution of carbazole (1 g, 5.96 mmol) in DMF (15 mL) at 0°C.
-
The reaction mixture is then stirred at room temperature for 24 hours.
-
The reaction mixture is poured into distilled water, and the resulting cream-colored precipitate is filtered off under vacuum.
-
The precipitate is washed with distilled water (3 x 20 mL).
-
The solid is dissolved in ethyl acetate, dried with sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product as a brown solid.
-
The crude product is purified by crystallization from chloroform to afford pure 3-bromo-9H-carbazole as white crystals (692 mg, 47% yield).
Synthesis of 3,6-Dibromo-9H-carbazole[3]
-
Carbazole (5.00 g, 30 mmol) is dissolved in DMF (50 mL), and the solution is cooled to 0°C.
-
A solution of N-bromosuccinimide (11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL) is added to the cooled carbazole solution.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Water (200 mL) is added to the reaction mixture to precipitate the product.
-
The precipitate is filtered and dried in air.
-
The crude product is purified by flash chromatography (silica gel, eluent: DCM/hexane 1:1) to yield 3,6-dibromo-9H-carbazole (9.75 g, quantitative yield).
Synthesis of 3,6-Dibromo-9-ethylcarbazole[4]
-
In a 1-L round-bottomed flask, 3,6-dibromocarbazole (10.0 g, 31.0 mmol) and sodium hydroxide pellets (1.2 g, 30.0 mmol) are placed in 500 mL of dry acetone under an argon atmosphere.
-
Diethyl sulfate (4.1 mL, 31.0 mmol) is added dropwise over 15 minutes to the stirred reaction mixture at room temperature.
-
The reaction is stirred for 8 hours.
-
The solids are removed by filtration, and the solvent is removed under reduced pressure to give a yellow solid.
-
The residue is dissolved in ethyl acetate (200 mL) and washed successively with saturated aqueous sodium bicarbonate (3 x 75 mL), brine (3 x 75 mL), and water (3 x 75 mL).
-
The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Recrystallization from 95% ethanol (ca. 350 mL) gives 3,6-dibromo-9-ethylcarbazole as white needles (8.85 g, 81% yield).
Biological Activity and Signaling Pathways
Bromo-carbazole derivatives have emerged as promising candidates in drug discovery, particularly in the field of oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of Topoisomerase II
Several bromo-carbazole derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and chromosome organization.[4] These compounds can act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, which is a mechanism that can lead to reduced toxicity compared to Topo II poisons.[6] The inhibition of Topo II can lead to cell cycle arrest and apoptosis in cancer cells.[4]
Figure 1: Bromo-carbazole inhibition of the Topoisomerase II catalytic cycle.
Activation of the p53 Signaling Pathway
Certain carbazole derivatives have been shown to activate the p53 tumor suppressor pathway.[1] This activation can be mediated through the phosphorylation of p38-MAPK and JNK, which in turn leads to the phosphorylation of p53 at Ser15.[1] Activated p53 can then upregulate its downstream targets, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.[1]
Figure 2: Activation of the p53 pathway by bromo-carbazole compounds.
Modulation of RAS/MAPK and PI3K/Akt Signaling
The RAS/MAPK and PI3K/Akt signaling pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. While the direct targets of bromo-carbazole compounds within these pathways are still under investigation, several carbazole derivatives have been shown to inhibit these cascades, leading to a reduction in cancer cell growth and survival.
Figure 3: General inhibition of RAS/MAPK and PI3K/Akt pathways by carbazoles.
Conclusion
The journey of bromo-carbazole compounds from their origins in coal tar to their current status as highly versatile molecules in drug discovery and materials science is a testament to the power of synthetic chemistry. The ability to strategically introduce bromine atoms onto the carbazole scaffold has provided a powerful handle for fine-tuning their properties and exploring their vast potential. As our understanding of the intricate cellular signaling pathways deepens, the rational design of novel bromo-carbazole derivatives holds immense promise for the development of next-generation therapeutics and advanced organic materials. This guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.
References
- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Reactive Nature of the C(2)-Br Bond in 9H-Carbazole: A Technical Guide for Synthetic Chemists
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 2-Bromo-9H-carbazole scaffold is a cornerstone in the synthesis of functional organic materials and complex pharmaceutical agents. Its utility stems from the strategic placement of a bromine atom on the electron-rich carbazole nucleus. This bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This guide provides a detailed overview of the reactivity of the C(2)-Br bond, focusing on the most pivotal transformations, their experimental protocols, and the underlying mechanistic principles.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. This reaction is widely used to synthesize 2-aryl-9H-carbazoles, which are common motifs in organic electronics and medicinal chemistry.[3][4][5] The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7][8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 2-Bromoaniline Derivative | Benzyl boronic ester | CataCXium A palladacycle (1.5) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 95 | [7] |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) (2.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [6] |
| 3 | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (Variable) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [8][9] |
| 4 | 2'-Bromo-2-aryl benzothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | 99 | [10] |
An oven-dried resealable Schlenk tube is charged with this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle precatalyst, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., Dioxane/H₂O, Toluene, or 2-MeTHF) is added via syringe. The vessel is sealed and the mixture is heated (typically 80-110 °C) for the specified time until analysis (TLC or GC-MS) shows complete consumption of the starting material.[4][11]
Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-9H-carbazole.[4]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide range of primary or secondary amines.[1][12] This reaction is paramount for synthesizing N-aryl carbazoles and other complex amine-containing structures, which are prevalent in pharmaceuticals and materials science.[13][14] The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[1][15]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1-Bromo-4-fluorobenzene | Carbazole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12-24 | ~85-95 | [13] |
| 2 | Aryl Chloride | Aniline | P1 (precatalyst) (0.5) | - | NaOtBu | THF | RT | 19 | 93 | [14] |
| 3 | 4-Nitrochlorobenzene | Benzamide | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 (flow) | High | [16] |
| 4 | Aryl Bromide | Indole | Pd₂(dba)₃ / IPr·HCl | IPr·HCl | KOtBu | Toluene | 110 | - | High | [15] |
In a nitrogen-filled glovebox or under an inert atmosphere using a Schlenk line, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.4 equiv.). This compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) are added, followed by a dry, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated (typically 80-110 °C) with vigorous stirring for several hours until the reaction is complete.[13]
After cooling to room temperature, the mixture is diluted with a solvent like ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous magnesium or sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to afford the N-arylated product.[13]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction requires a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[19] It is instrumental in the synthesis of conjugated enynes and arylalkynes used in materials science.[20]
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | General Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 | [21] |
| 2 | 4-Bromotoluene | Phenylacetylene | P2 (precatalyst) (2.5) | - (Cu-free) | TMP | DMSO | RT | 98 | [20] |
| 3 | 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 93 | [17] |
| 4 | Aryl Halide | TMS-acetylene | Pd(PPh₃)₄ / CuI | CuI | Et₃N | Ball Mill (solvent-free) | - | High | [15] |
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-5 mol%), the terminal alkyne (1.1-1.5 equiv.), and an amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv.) are added sequentially. The reaction is typically stirred at room temperature or with gentle heating until completion.[21]
The reaction mixture is then diluted with an ether-based solvent (e.g., diethyl ether) and filtered through Celite to remove the catalyst residues. The filtrate is washed with saturated aqueous ammonium chloride, sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the 2-alkynyl-9H-carbazole.[21]
Figure 3: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing another powerful route for C-C bond formation.[13] This reaction is catalyzed by a palladium complex in the presence of a base.[6] For this compound, this allows for the introduction of vinyl groups at the 2-position, creating precursors for polymerization or further functionalization.
Table 4: Representative Conditions for Heck Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 95 | [3] |
| 2 | o-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 80-90 | 36 (crude) | [22] |
| 3 | Aryl Bromide | Methyl Acrylate | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | - | [22] |
| 4 | Aryl Bromide | Acrylate | Pd(OAc)₂ | Bu₄NF | Solvent-free (MW) | - | Good to Excellent | [23] |
A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (1-5 mol%), and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv.) is placed in a Schlenk tube.[3] A suitable solvent, often a polar aprotic one like DMF, dioxane, or acetonitrile, is added. The mixture is degassed and heated under an inert atmosphere (typically 80-120 °C) for several hours.[3][22] After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.[22]
Other Important Transformations
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[18][24] While often requiring harsher conditions (higher temperatures and stoichiometric copper) than palladium-catalyzed methods, modern protocols using ligands like N,N-dimethylglycine have enabled milder conditions.[25][26] This reaction is particularly useful for coupling this compound with phenols or anilines.[27][28]
A reaction tube is charged with CuI (5-10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), Cs₂CO₃ (2.0 equiv.), the phenol (1.2 equiv.), and this compound (1.0 equiv.). Dry dioxane is added, and the tube is sealed and heated at 90-110 °C for 24 hours. The cooled mixture is diluted with ethyl acetate, filtered, and the filtrate is washed with aqueous NH₄Cl and brine. The organic phase is dried and concentrated, and the residue is purified by chromatography to give the diaryl ether product.[25]
Grignard Reagent Formation
The C-Br bond can be converted into a highly nucleophilic organometallic species through the formation of a Grignard reagent. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[1][4] The resulting Grignard reagent, 2-(bromomagnesium)-9H-carbazole, is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds. The N-H proton of the carbazole must be protected or a second equivalent of Grignard reagent will be consumed in an acid-base reaction.
All glassware must be rigorously dried. Magnesium turnings (1.2 equiv.) are placed in a flask under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of N-protected this compound (1.0 equiv.) in anhydrous THF is added dropwise to initiate the reaction, which is often indicated by gentle refluxing. After the addition is complete, the mixture is stirred at reflux for 1-2 hours. The resulting gray, cloudy solution of the Grignard reagent is then cooled and reacted in situ with the desired electrophile. An acidic aqueous workup is required to quench the reaction and protonate the resulting alkoxide.[12]
Figure 4: General experimental workflow for a typical cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. kbfi.ee [kbfi.ee]
- 18. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Palladium(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation/C-X (X=C or N) formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 26. arkat-usa.org [arkat-usa.org]
- 27. researchgate.net [researchgate.net]
- 28. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-9H-carbazole: Molecular Properties
This guide provides essential molecular information for 2-Bromo-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and pharmaceutical research. The following sections detail its chemical formula and molecular weight, presented for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C12H8BrN[1][2][3][4] |
| Molecular Weight | 246.10 g/mol [1][3][4] |
Relationship between Compound and Molecular Properties
The logical flow from the compound's name to its fundamental molecular characteristics is illustrated in the diagram below. This visualization clarifies the direct relationship between the chemical identity of this compound and its empirical formula and calculated molecular weight.
Caption: Relationship between this compound and its molecular properties.
References
An In-depth Technical Guide to the Safe Handling of 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-9H-carbazole (CAS No: 3652-90-2), a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and other hazard ratings.
Table 1: GHS Hazard Classification [1][2][3]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
-
GHS07: Exclamation mark
Table 2: NFPA and HMIS Ratings [1]
| Rating System | Health | Flammability | Reactivity/Physical Hazard |
| NFPA | 2 | 0 | 0 |
| HMIS III | 2 | 0 | 0 |
NFPA Health Hazard: Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1] NFPA Fire Hazard: Materials that will not burn.[1] NFPA Reactivity: Normally stable, even under fire exposure conditions, and are not reactive with water.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 3: Physical and Chemical Properties [2][3]
| Property | Value |
| Molecular Formula | C12H8BrN |
| Molecular Weight | 246.10 g/mol |
| Appearance | Off-white to beige solid (powder/crystals) |
| Melting Point | 250-254 °C |
| Boiling Point | 409 °C at 1 atm |
| Solubility | Not well-documented in water. Soluble in other organic solvents. |
General Laboratory Handling and Experimental Protocols
While specific experimental protocols will vary, the following general procedures should be followed when handling this compound in a laboratory setting.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields that are tested and approved under appropriate government standards such as EN166 (EU) or 29 CFR 1910.133 (US).[1][2] A face shield may also be necessary for splash protection.[1]
-
Hand Protection: Use protective gloves that have been inspected prior to use.[2] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][5] This may include a lab coat, and for larger quantities, chemical-resistant aprons or suits may be appropriate.
-
Respiratory Protection: If engineering controls are inadequate or a risk assessment indicates the need for respiratory protection, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[2] All respiratory protection must comply with 29 CFR 1910.134.[1]
Hygiene Measures
-
Handle in accordance with good industrial hygiene and safety practices.[1][2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
-
Keep the compound away from food and drink.[2]
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][4] Keep the container tightly closed when not in use.[1][2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][4]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the individual is not breathing, give artificial respiration. Seek medical advice/attention.[1][2] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1][2] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth out with water. Never give anything by mouth to an unconscious person. Seek medical advice/attention.[1][2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1] Use extinguishing media appropriate for the surrounding fire.[1]
-
Special Hazards: Thermal decomposition can generate toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][2]
-
Firefighter Protection: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1][2]
Accidental Release Measures
-
Personal Precautions: Only qualified personnel equipped with suitable protective equipment should intervene.[1] Do not attempt to take action without suitable protective equipment.[1] Avoid breathing dust, mist, or spray.[1]
-
Environmental Precautions: Avoid release to the environment.[1][2] Notify authorities if the product enters sewers or public waters.[1]
-
Containment and Cleaning Up: For spills, sweep or shovel the material into an appropriate container for disposal.[1] Minimize the generation of dust.[1] Use vacuum equipment for collecting spilt materials where practicable.[2]
Disposal Considerations
Dispose of contents and containers in accordance with licensed collector's sorting instructions and an approved waste disposal plant.[1]
Visual Safety Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Spill Response Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-9H-carbazole. This versatile building block is instrumental in the synthesis of a wide array of functionalized carbazole derivatives, which are of significant interest in the fields of medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound. This compound is a key substrate in these reactions, enabling the introduction of various aryl and heteroaryl substituents at the C-2 position of the carbazole core. The resulting 2-aryl-9H-carbazole scaffold is a privileged structure found in numerous biologically active molecules and advanced organic electronic materials.[1][2][3]
Applications in Drug Development and Materials Science
Medicinal Chemistry: Carbazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The synthesis of novel 2-aryl-9H-carbazoles via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. These compounds have been investigated as potential inhibitors of various enzymes and receptors.[2][5]
Organic Electronics: The carbazole moiety is known for its excellent hole-transporting properties, high thermal stability, and photophysical characteristics.[1][6][7] Consequently, 2-aryl-9H-carbazole derivatives are extensively used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][6][8] The ability to tune the electronic properties by introducing different aryl groups makes them highly valuable in the design of next-generation electronic devices.[7][9]
Quantitative Data Summary
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various bromo-N-heterocycles, which can serve as a guide for optimizing reactions with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrrole (SEM-protected) | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 | [10] |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ / XPhos (2/3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [11] |
| 3 | Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | KF | Dioxane | 110 | - | up to 82 | [12] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 84 | [8] |
| 5 | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O (4:1) | 135 (MW) | 0.67 | 89 | [13] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling reaction of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for workup and purification (e.g., Ethyl acetate, water, brine, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-aryl-9H-carbazole product.
Safety Precautions:
-
Palladium catalysts and organic solvents can be hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure (in sealed tubes) should be performed behind a blast shield.
Visualizations
Caption: General workflow for a Suzuki coupling experiment.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient base or solvent system- Low reaction temperature | - Use a fresh batch of catalyst or screen different palladium sources/ligands.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.- Increase the reaction temperature. |
| Formation of homocoupled byproducts | - Presence of oxygen- Side reactions of the boronic acid | - Ensure a thoroughly deoxygenated reaction mixture.- Use a higher quality boronic acid or a boronate ester. |
| Decomposition of starting material | - Reaction temperature is too high- Unstable boronic acid | - Lower the reaction temperature and extend the reaction time.- Use a more stable boronic acid derivative (e.g., a pinacol ester). |
| Difficulty in product purification | - Similar polarity of product and byproducts | - Optimize the reaction to minimize byproduct formation.- Try different solvent systems for column chromatography or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 2-aryl-9H-carbazole derivatives. These compounds are valuable scaffolds in the development of new pharmaceuticals and advanced organic materials. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes provide a solid foundation for the successful implementation and optimization of this important transformation.
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]
- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] The synthesis of 2-amino-9H-carbazole derivatives is of significant interest as the carbazole motif is a key structural component in many biologically active compounds and functional organic materials. These derivatives are utilized in the development of novel therapeutics and as components in organic light-emitting diodes (OLEDs).
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-9H-carbazole with various primary and secondary amines. The information is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2] The choice of ligand, base, and solvent is crucial for the efficiency and success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. The conditions and yields are based on typical results reported for similar palladium-catalyzed amination reactions of bromo-heterocycles.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| p-Toluidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 8 | 75-85 |
| Cyclohexylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 90-98 |
| Piperidine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| Diethylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | LiHMDS | THF | 80 | 10 | 80-90 |
| N-Methylaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Rotary evaporator
General Procedure for the Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 246.1 mg), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Seal the flask or tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (1.4 mmol). Then, add the anhydrous solvent (5 mL). Finally, add the amine (1.2 mmol).
-
Reaction: Seal the flask or tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).
-
Work-up: Once the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-amino-9H-carbazole derivative.
Visualizations
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Caption: Step-by-step experimental workflow for the amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling of 2-Bromo-9H-carbazole with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[1] The protocols outlined below are based on established procedures for structurally similar aryl bromides and carbazole derivatives, providing a solid foundation for the successful synthesis of 2-alkynyl-9H-carbazole derivatives.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper species. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-9H-carbazole product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.
Experimental Protocols
Two primary protocols are presented: a classical copper-co-catalyzed Sonogashira coupling and a copper-free variant. The choice of protocol may depend on the specific alkyne used and the desired reaction conditions.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is a standard and widely used method for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous solvent (THF or DMF, 10 mL).
-
Add the amine base (Triethylamine or Diisopropylamine, 3.0 mmol, 3.0 equiv.).
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reactivity of aryl bromides is generally lower than aryl iodides, so heating may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-9H-carbazole.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent (10 mL).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for the Sonogashira coupling of bromocarbazole derivatives and a structurally similar 2-amino-3-bromopyridine with various terminal alkynes. These results can serve as a guide for expected yields and reaction conditions for the coupling of this compound.
Table 1: Sonogashira Coupling of 2,7-Dibromo-9-phenyl-9H-carbazole with Phenylacetylene
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,7-Dibromo-9-phenyl-9H-carbazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 90 | 24 | 85 |
Data adapted from a procedure for the synthesis of 2,7-bis(phenylethynyl)-9-phenyl-9H-carbazole.
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |
| 4 | 4-Fluorophenylacetylene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 89 |
| 5 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 82 |
| 6 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 75 |
| 7 | Trimethylsilylacetylene | 2-Amino-3-((trimethylsilyl)ethynyl)pyridine | 91 |
Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines. The reaction conditions were: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, in DMF at 100 °C for 3 hours.
Mandatory Visualizations
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of carbazole-based hole-transporting materials (HTMs) starting from the versatile building block, 2-Bromo-9H-carbazole. Carbazole derivatives are a prominent class of organic semiconductors due to their excellent thermal stability, good hole mobility, and tunable optoelectronic properties, making them ideal candidates for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1]
The strategic functionalization of the this compound core allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.[1] The synthetic routes described herein primarily focus on two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods are renowned for their efficiency, functional group tolerance, and broad applicability in constructing complex organic molecules.[2][3]
Key Synthetic Strategies
The bromine atom at the 2-position of the carbazole nucleus serves as a versatile handle for introducing various functional groups. The two primary strategies for elaborating the this compound core are:
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide (this compound) and an amine. This is a widely used method for introducing diarylamine or other nitrogen-containing moieties, which are common components of HTMs.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide (this compound) and an organoboron compound (e.g., a boronic acid or ester). This is an effective method for extending the π-conjugation of the carbazole core by introducing additional aromatic rings.
Data Presentation: Properties of Synthesized Hole-Transporting Materials
The following table summarizes the key properties of representative hole-transporting materials synthesized from carbazole precursors.
| Material ID | Synthetic Route | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Device Performance (PSC) | Reference |
| HTM-1 | Buchwald-Hartwig | -5.14 | -2.22 | 2.92 | PCE: 15.9% (dopant-free) | [4][5] |
| V886 | Buchwald-Hartwig | -5.20 | -2.10 | 3.10 | PCE: 16.91% | |
| PCz1 | Oxidative Polymerization | -5.45 | -2.25 | 3.20 | PCE: 18.04% | [6][7] |
| CRICs | Multi-step | -5.40 | - | - | Not specified | [8] |
PCE: Power Conversion Efficiency
Experimental Protocols
Protocol 1: Synthesis of a Diarylamine-Substituted Carbazole HTM via Buchwald-Hartwig Amination
This protocol describes the synthesis of a generic diarylamine-substituted carbazole, a common motif in high-performance HTMs, starting from this compound.
Reaction Scheme:
A representative Buchwald-Hartwig amination scheme.
Materials:
-
This compound (1.0 eq)
-
Diarylamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound, diarylamine, palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a π-Extended Carbazole HTM via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of an aryl-substituted carbazole, which extends the π-conjugation of the core, using the Suzuki-Miyaura coupling.
Reaction Scheme:
A representative Suzuki-Miyaura coupling scheme.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture to the flask. Degas the mixture by bubbling with an inert gas for 15-20 minutes. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Characterization:
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflows and Signaling Pathways
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of carbazole-based HTMs.
General workflow for HTM synthesis and characterization.
Hole Transport Mechanism in a Perovskite Solar Cell
The diagram below illustrates the logical relationship of hole transport in a typical n-i-p perovskite solar cell employing a carbazole-based HTM.
Simplified hole transport pathway in a PSC.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of novel hole-transporting materials based on the this compound scaffold. The versatility of the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions allows for the creation of a diverse library of HTMs with tailored properties for high-performance organic electronic devices. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells | Semantic Scholar [semanticscholar.org]
- 7. Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells | springerprofessional.de [springerprofessional.de]
- 8. Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Bromo-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-9H-carbazole as a foundational building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Its versatile chemical nature allows for the development of a wide range of derivatives used as emissive, host, and charge-transporting materials.
Introduction to this compound in OLEDs
This compound is a key intermediate in the synthesis of high-performance organic semiconductors for OLEDs. The carbazole moiety is known for its excellent hole-transporting properties, high thermal stability, and wide energy gap. The presence of the bromine atom at the 2-position serves as a crucial reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the precise engineering of molecular structures to fine-tune their electronic and photophysical properties for specific roles within an OLED device, including as host materials, in emissive layers, and in charge transport layers.[1][2] Derivatives of this compound are instrumental in developing brighter, more efficient, and longer-lasting OLEDs.[3]
Applications and Performance Data
Derivatives of this compound are versatile and have been successfully incorporated into various layers of OLED devices, leading to high-performance blue, green, and phosphorescent OLEDs.
Emissive Materials
Carbazole derivatives can be designed to be highly fluorescent, serving as the primary light-emitting component in the emissive layer (EML).
A deep blue fluorescent material derived from this compound, PyEtCz, has demonstrated strong deep-blue emission with a high fluorescent quantum yield of 75%.[4] Devices using this material achieved a maximum luminance of 6573 cd/m² and a maximum luminance efficiency of 3.24 cd/A, with CIE coordinates of (0.15, 0.10).[4] Another study reported non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives with a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%.[5]
Host Materials
In phosphorescent OLEDs (PhOLEDs), a host material forms a matrix for a phosphorescent guest emitter. Carbazole derivatives are excellent candidates for host materials due to their high triplet energy levels, which facilitate efficient energy transfer to the guest.
A bipolar host material incorporating a bi-carbazole core demonstrated a high triplet energy of 2.76 eV, making it suitable for blue PhOLEDs.[6] When doped with a blue phosphorescent emitter (FIrpic), the device achieved a maximum current efficiency of 31.5 cd/A, a power efficiency of 31.0 lm/W, and a maximum EQE of 13.4%.[6]
Hole Transport Layers (HTLs)
The inherent hole-transporting nature of the carbazole unit makes its derivatives ideal for use in Hole Transport Layers (HTLs), facilitating the efficient injection and transport of holes from the anode to the emissive layer.
A series of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and shown to enhance device efficiencies.[7] Carbazole-based self-assembled monolayers have also been developed as effective substitutes for the commonly used PEDOT:PSS as the HTL.[8]
Quantitative Performance Data Summary
| Material/Device Type | Role of Carbazole Derivative | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color / CIE (x, y) | Reference |
| CZ-1 Derivative | Emissive Layer | 4130 | 19.3 | - | 8.6 | Greenish-Blue (492 nm) | [9] |
| CZ-2 Derivative | Emissive Layer | 4104 | 20.2 | - | 9.5 | Greenish-Blue (488 nm) | [9] |
| BCzB-PPI Derivative | Emissive Layer | 11364 | - | - | 4.43 | Deep-Blue (0.159, 0.080) | [5] |
| PyEtCz Derivative | Emissive Layer | 6573 | 3.24 | - | 3.35 | Deep-Blue (0.15, 0.10) | [4] |
| PCIC Host with Green Dopant | Host Material | - | 66.3 | - | - | Green | [10] |
| PBCz-PO Host with FIrpic | Host Material | - | 31.5 | 31.0 | 13.4 | Sky-Blue | [6] |
| H2 Host with FIrpic | Host Material | >9170 | 23.9 | 24.9 | 10.3 | Blue | [11] |
| H2 Host with Ir(ppy)₃ | Host Material | - | 33.9 | 34.1 | 9.4 | Green | [11] |
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the literature for the synthesis of carbazole derivatives from this compound and the fabrication of OLED devices.
Protocol 1: Synthesis of a 2-Substituted Carbazole Derivative via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling reaction to introduce an aryl group at the 2-position of the carbazole ring.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the solvent mixture.
-
De-gas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Fabrication of a Multi-Layer OLED Device
This protocol outlines a general workflow for the fabrication of a multi-layer OLED device using thermal evaporation.
Materials:
-
ITO-coated glass substrates
-
Organic materials: Hole Injection Layer (HIL), Hole Transport Layer (HTL, e.g., a this compound derivative), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL, e.g., LiF).
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
UV-curable epoxy and glass lid for encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.[12]
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device architecture is: ITO / HIL (e.g., PEDOT:PSS, 30-40 nm) / HTL (30-50 nm) / EML (40-70 nm) / ETL (20-40 nm) / EIL (1 nm) / Cathode (100-150 nm).[9][12][13]
-
The deposition rate for organic layers is typically controlled at 1-2 Å/s.[12]
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.[12]
-
Visualizations
Synthesis Workflow
Caption: General synthesis route for functional OLED materials starting from 9H-Carbazole.
OLED Device Architecture
Caption: A typical multi-layer architecture of an OLED device.
Charge Transport Pathway
Caption: Simplified charge injection, transport, and recombination process in an OLED.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04855D [pubs.rsc.org]
- 11. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-9H-carbazole as a Precursor for Perovskite Solar Cell Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of hole-transporting materials (HTMs) derived from 2-Bromo-9H-carbazole for use in high-performance perovskite solar cells (PSCs). Detailed experimental protocols for the synthesis of these materials and the fabrication of perovskite solar cell devices are provided to facilitate research and development in this field. Carbazole-based derivatives are a promising class of organic materials for PSCs due to their excellent thermal stability, high hole mobility, and suitable energy level alignment with perovskite absorber layers.[1][2]
Overview of this compound in HTM Synthesis
This compound is a versatile building block for the synthesis of a wide range of carbazole-based HTMs.[1] Its bromine atom allows for functionalization at the 2-position through common cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions enable the introduction of various electron-donating moieties, which can be used to fine-tune the optoelectronic properties of the resulting HTM, including its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming properties. The carbazole core itself provides good thermal and chemical stability to the final molecule.[2]
Performance of this compound Derived HTMs
The performance of perovskite solar cells is critically dependent on the properties of the hole-transporting layer. HTMs derived from this compound have demonstrated promising photovoltaic performance, with power conversion efficiencies (PCEs) rivaling that of the commonly used spiro-OMeTAD. The table below summarizes the performance of several HTMs synthesized from carbazole derivatives in perovskite solar cells.
| HTM Name/Code | Core Structure | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| spiro-OMeTAD | Spirobifluorene | (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ | 1.08 | 22.80 | 0.754 | 18.57 | [3] |
| EtCz-3EHCz+EH44-ox | Carbazole | (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ | 1.08 | 22.19 | 0.741 | 17.75 | [3] |
| V1209 | Carbazole Twin | Triple-cation perovskite | 1.05 | 22.46 | 0.76 | 17.90 | [4] |
| V1221 | Carbazole Twin | Triple-cation perovskite | 1.03 | 22.14 | 0.75 | 17.11 | [4] |
| V1225 | Carbazole Twin | Triple-cation perovskite | 1.03 | 22.38 | 0.74 | 17.05 | [4] |
| V1207 | Carbazole "Half" | Triple-cation perovskite | 1.01 | 22.10 | 0.73 | 16.44 | [4] |
| SGT-405 | Carbazole (three-arm) | CH₃NH₃PbI₃ | - | - | - | 14.79 | [3] |
Experimental Protocols
Synthesis of a Carbazole-Based HTM (V1207) via Buchwald-Hartwig Amination
This protocol describes the synthesis of a "half" molecule, V1207, from a brominated carbazole derivative.[4]
Materials:
-
3,6-dibromo-9-ethyl-9H-carbazole
-
9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3,6-dibromo-9-ethyl-9H-carbazole (1.0 eq) and 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine (1.1 eq) in anhydrous toluene.
-
To this solution, add sodium tert-butoxide (2.0 eq).
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure V1207 HTM.
Fabrication of a Perovskite Solar Cell with a Carbazole-Based HTM
This protocol outlines the fabrication of a standard n-i-p architecture perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Titanium diisopropoxide bis(acetylacetonate) solution for compact TiO₂ (c-TiO₂) layer
-
TiO₂ paste for mesoporous TiO₂ (mp-TiO₂) layer
-
Perovskite precursor solution (e.g., (FAPbI₃)₀.₉(MAPbBr₃)₀.₁)
-
HTM solution (e.g., 20 mg/mL of the synthesized carbazole HTM in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold or Silver for the back electrode
-
Cleaning solvents: deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Clean the FTO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ (c-TiO₂) layer by spray pyrolysis or spin-coating of a titanium diisopropoxide bis(acetylacetonate) solution, followed by annealing at 500 °C.
-
Spin-coat a mesoporous TiO₂ (mp-TiO₂) layer using a diluted TiO₂ paste and anneal again at 500 °C.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution, for instance, by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO.[5]
-
Spin-coat the perovskite solution onto the mp-TiO₂ layer in a nitrogen-filled glovebox.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film at 100-150 °C for 10-30 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving the synthesized carbazole-based HTM in chlorobenzene, often with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Back Electrode Deposition:
-
Deposit a gold or silver back electrode (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical synthesis of pure phase mixed-cation/anion (FAPbI 3 ) x (MAPbBr 3 ) 1−x hybrid perovskite materials: compositional engineering and pho ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10751D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells | Semantic Scholar [semanticscholar.org]
Functionalization of the Carbazole Nitrogen in 2-Bromo-9H-carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the carbazole nitrogen in 2-Bromo-9H-carbazole. This key building block is frequently utilized in the synthesis of materials for organic electronics and as a scaffold for novel therapeutic agents. The protocols outlined below focus on two primary transformation strategies: N-alkylation and N-arylation, offering methodologies to generate a diverse range of functionalized carbazole derivatives.
Introduction
This compound is a versatile synthetic intermediate possessing a reactive secondary amine and a bromine-substituted aromatic ring, making it an ideal candidate for orthogonal functionalization.[1] The nitrogen atom's nucleophilicity allows for the introduction of various alkyl and aryl substituents, which can significantly modulate the molecule's electronic, photophysical, and biological properties.[1] These modifications are crucial in the development of novel materials for organic light-emitting diodes (OLEDs), solar cells, and for the synthesis of biologically active compounds.[1]
N-Alkylation of this compound
N-alkylation introduces an alkyl chain onto the carbazole nitrogen, a common strategy to enhance solubility and modify the electronic properties of the carbazole core. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated carbazole nitrogen attacks an alkyl halide. Microwave-assisted synthesis has emerged as an efficient method for this transformation, often leading to higher yields and shorter reaction times.[2][3]
General Experimental Protocol for N-Alkylation
A common approach for the N-alkylation of this compound involves the use of a base to deprotonate the carbazole nitrogen, followed by the addition of an alkylating agent.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromooctane)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Potassium Hydroxide (KOH))
-
Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Stir the mixture at room temperature under an inert atmosphere for a designated time to ensure deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
The reaction can be heated or irradiated with microwaves to drive it to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
N-Alkylation Reaction Data
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromooctane | K₂CO₃ | DMF | 80 | 12 | ~85 | [4] (Implied) |
| 2 | Various Alkyl Halides | K₂CO₃ | Adsorbed on solid support | Microwave | Minutes | High | [3] |
| 3 | 2-bromoethylamine hydrobromide | NaOH/TBAB | DMSO | 80 | 18 | Not specified | [5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is representative.
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
N-Arylation of this compound
N-arylation introduces an aryl group onto the carbazole nitrogen, a key transformation for synthesizing materials for organic electronics and pharmaceuticals. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[6] This reaction is known for its high functional group tolerance and broad substrate scope.[6][7]
General Experimental Protocol for Buchwald-Hartwig N-Arylation:
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound and the aryl halide.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter.
-
The filtrate is then concentrated, and the crude product is purified.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds and presents a more economical alternative to palladium-catalyzed methods.[8] Recent advancements have led to milder reaction conditions.
General Experimental Protocol for Ullmann N-Arylation:
Materials:
-
This compound
-
Aryl iodide
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)[9]
-
Base (e.g., KOH, K₂CO₃)
-
Solvent (e.g., DMF, DME/H₂O)[9]
Procedure:
-
In a reaction vessel, combine this compound, the aryl iodide, copper catalyst, ligand, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction under an inert atmosphere.
-
Monitor the reaction's progress.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the crude product by column chromatography.
N-Arylation Reaction Data
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Method | Reference |
| 1 | 1-bromo-4-iodobenzene | CuI | K₂CO₃ | Not specified | Microwave | Minutes | 82 | Ullmann-type | |
| 2 | Aryl Iodides | CuI/1,10-phenanthroline | KOH | DME/H₂O | 95 | 20 | Moderate to Excellent | Ullmann-type | [9] |
| 3 | Bromobenzene | Pd catalyst/TrixiePhos | t-BuOLi | Toluene | Not specified | Not specified | Good | Buchwald-Hartwig | [10] |
| 4 | Aryl Halides | Pd catalyst/XPhos | t-BuONa | Toluene | Not specified | Not specified | Good | Buchwald-Hartwig | [10] |
Note: The choice of catalyst, ligand, base, and solvent is critical for the success of N-arylation reactions and often requires optimization for specific substrates.
Signaling Pathway for N-Arylation Methods
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. danabiosci.com [danabiosci.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Aryl-9H-Carbazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-9H-carbazoles, a critical structural motif in materials science and medicinal chemistry. The carbazole framework is integral to the design of organic light-emitting diodes (OLEDs), organic photovoltaics, and pharmacologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile palladium-catalyzed method for forming the C-C bond between a carbazole core and an aryl group, offering broad functional group tolerance and typically high yields.[3][4]
These protocols detail the synthesis of the key precursor, 2-bromo-9H-carbazole, and its subsequent coupling with various arylboronic acids. The information is intended to provide a robust framework for laboratory synthesis and further optimization.
Reaction Principle: The Suzuki-Miyaura Coupling
The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a new carbon-carbon bond by coupling an organoboron compound (an arylboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) species. Following this, transmetalation occurs where the aryl group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of the 2-aryl-9H-carbazole product and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This procedure outlines a two-step synthesis starting from o-iodonitrobenzene and 4-bromophenylboronic acid to first form 4-bromo-2-nitrobiphenyl, followed by a reductive cyclization to yield this compound.[5]
Materials:
-
o-Iodonitrobenzene
-
4-Bromophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethoxyethane (DME) / Water
-
Triethyl phosphate (P(OEt)₃)
-
o-Dichlorobenzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, Hexane, Brine
Step A: Synthesis of 4-Bromo-2-nitrobiphenyl
-
Reaction Setup: In a round-bottom flask, combine o-iodonitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.0 eq), and potassium carbonate (4.0 eq) in a 3:2 mixture of DME/water. Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.01 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir for 6-8 hours, monitoring progress by TLC.
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-bromo-2-nitrobiphenyl as a yellow oil or solid.
Step B: Cadogan Reductive Cyclization to this compound
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the 4-bromo-2-nitrobiphenyl from the previous step in o-dichlorobenzene. Add triethyl phosphate (P(OEt)₃) (3.0-5.0 eq).
-
Reaction: Heat the mixture to 160-180 °C under a nitrogen atmosphere and stir for 4-6 hours. The deoxygenation and cyclization will occur. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature. Remove the o-dichlorobenzene under reduced pressure (high vacuum). Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude solid by flash column chromatography (eluent: ethyl acetate/hexane gradient) to obtain this compound as a solid.[5]
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of 2-Aryl-9H-carbazoles
This protocol describes the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction's completion using TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to afford the pure 2-aryl-9H-carbazole.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The tables below provide representative data for reaction optimization and substrate scope.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-9H-carbazole *
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 92 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 24 | 89 |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene | 110 | 24 | 85[3] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 95 |
| 5 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 24 | 78 |
| 6 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene | 110 | 20 | 88 |
*Data are representative and compiled from typical Suzuki-Miyaura coupling optimization studies.[6][7] Conditions should be optimized for each specific substrate.
Table 2: Substrate Scope for the Synthesis of Various 2-Aryl-9H-carbazoles *
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (Ar) | Yield (%) |
| 1 | Phenylboronic acid | Phenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 94 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-Trifluoromethylphenyl | 85 |
| 4 | 3,5-Dimethylphenylboronic acid | 3,5-Dimethylphenyl | 91 |
| 5 | 2-Thienylboronic acid | 2-Thienyl | 78 |
| 6 | 3-Pyridylboronic acid | 3-Pyridyl | 72 |
| 7 | 1-Naphthylboronic acid | 1-Naphthyl | 88 |
*Yields are based on optimized conditions (e.g., Entry 1 or 4 from Table 1) and demonstrate the reaction's versatility with electron-donating, electron-withdrawing, and heterocyclic boronic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Large-Scale Synthesis of 2-Bromo-9H-carbazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the large-scale synthesis of 2-Bromo-9H-carbazole, a key intermediate in the development of pharmaceuticals and organic electronic materials. Two primary synthetic routes are presented: direct bromination of 9H-carbazole and a two-step approach involving a Suzuki-Miyaura cross-coupling followed by a Cadogan-Sundberg indole synthesis.
Introduction
This compound is a versatile building block in organic synthesis. The presence of the bromine atom at the 2-position allows for further functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of complex organic molecules. Its derivatives have shown promise in a range of applications, including as active components in organic light-emitting diodes (OLEDs) and as scaffolds for novel therapeutic agents. The development of robust and scalable synthetic procedures is therefore of critical importance for both academic research and industrial applications.
Method 1: Direct Bromination of 9H-Carbazole
This method describes the direct electrophilic bromination of 9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. This approach is often favored for its operational simplicity and the ready availability of the starting materials.
Experimental Protocol
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Equipment:
-
Large-capacity reaction vessel with mechanical stirring, thermometer, and addition funnel
-
Heating/cooling system
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization setup
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, dissolve 9H-carbazole (1.0 eq) in N,N-dimethylformamide (DMF, 10-15 volumes).
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add N-bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a larger vessel containing cold water (30-40 volumes).
-
Work-up: Stir the aqueous mixture for 30 minutes, during which a precipitate will form. Filter the solid and wash it with a 10% aqueous solution of sodium sulfite to remove any unreacted bromine, followed by washing with water until the filtrate is neutral.
-
Extraction (Optional): For improved purity, the crude solid can be dissolved in dichloromethane (DCM), washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white to off-white solid.
-
Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.
Data Presentation
| Parameter | Value | Reference |
| Scale | Multi-gram to Kilogram | Generic Protocol |
| Reactant Ratio | Carbazole:NBS (1:1.05-1.1) | [1] |
| Solvent | DMF | [1] |
| Temperature | 0-5 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 80-90% | [1] |
| Purity (by HPLC) | >98% | [2] |
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
The reaction is exothermic; careful control of the addition rate and temperature is crucial, especially on a large scale.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Method 2: Suzuki-Miyaura Coupling and Cadogan Cyclization
This two-step synthesis provides an alternative route to this compound, which can be advantageous for achieving high regioselectivity. The first step involves a Suzuki-Miyaura cross-coupling to form a 2-nitrobiphenyl intermediate, which is then cyclized in the second step via a Cadogan reaction.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2'-nitrobiphenyl
Materials:
-
1-Bromo-4-iodobenzene
-
2-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a reaction vessel, add 1-bromo-4-iodobenzene (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Reaction: Add the catalyst solution to the reaction vessel and degas the mixture with nitrogen or argon. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 4-Bromo-2'-nitrobiphenyl.
Step 2: Cadogan Cyclization to this compound
Materials:
-
4-Bromo-2'-nitrobiphenyl
-
Triethyl phosphite (P(OEt)₃)
-
o-Dichlorobenzene (ODCB)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve 4-Bromo-2'-nitrobiphenyl (1.0 eq) in triethyl phosphite (5-10 eq).
-
Cyclization: Heat the mixture to 150-160 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess triethyl phosphite and o-dichlorobenzene by vacuum distillation.
-
Purification: The residue is purified by column chromatography or recrystallization from a suitable solvent to yield this compound.
Data Presentation
| Parameter | Step 1: Suzuki Coupling | Step 2: Cadogan Cyclization | Reference |
| Scale | Gram-scale | Gram-scale | [3] |
| Key Reagents | 1-Bromo-4-iodobenzene, 2-Nitrophenylboronic acid, Pd(OAc)₂, PPh₃ | 4-Bromo-2'-nitrobiphenyl, P(OEt)₃ | [3] |
| Solvent | Toluene | o-Dichlorobenzene | [3] |
| Temperature | 80-90 °C | 150-160 °C | [3] |
| Reaction Time | 12-16 hours | 4-6 hours | [3] |
| Typical Yield | 70-85% | 75-90% | [3] |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results | Reference |
| Appearance | White to off-white solid | [4] |
| Melting Point | 245-248 °C | [4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J=7.8 Hz, 1H), 8.00 (s, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.45-7.35 (m, 3H), 7.25 (t, J=7.4 Hz, 1H) | [5] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 140.4, 138.9, 126.7, 126.4, 123.3, 122.3, 120.6, 120.4, 119.9, 112.4, 110.9, 110.8 | [6] |
| Mass Spectrometry (EI) | m/z 245/247 (M⁺) | [7] |
Visualizations
Synthesis Workflow Diagrams
Caption: Workflow for the direct bromination synthesis of this compound.
Caption: Two-step synthesis of this compound via Suzuki coupling and Cadogan cyclization.
References
Application Notes and Protocols for the Purification of 2-Bromo-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2-Bromo-9H-carbazole derivatives, essential intermediates in the development of pharmaceuticals and organic electronic materials. The protocols outlined below—recrystallization and column chromatography—are standard yet robust methods to ensure the high purity required for subsequent applications.
Introduction
This compound and its derivatives are pivotal building blocks in organic synthesis. Their unique electronic and photophysical properties make them ideal candidates for use in organic light-emitting diodes (OLEDs), solar cells, and as precursors for biologically active molecules. The purity of these compounds is paramount, as even trace impurities can significantly impact the performance of electronic devices or the pharmacological profile of a drug candidate. This document offers detailed protocols for common purification techniques to obtain high-purity this compound derivatives.
Common Impurities
The nature of impurities in this compound derivatives is largely dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Residual 9H-carbazole or the brominating agent (e.g., N-bromosuccinimide).
-
Over-brominated Products: Di- or tri-brominated carbazole species can form during the bromination step.
-
Positional Isomers: Bromination can sometimes lead to a mixture of isomers.
-
By-products from Coupling Reactions: In cases where the carbazole nitrogen is substituted (e.g., via Ullmann or Buchwald-Hartwig coupling), homo-coupling of the aryl halide or unreacted coupling partners can be significant impurities.
-
Residual Catalysts: Traces of palladium or copper catalysts from cross-coupling reactions may persist.
A thorough understanding of the reaction mechanism is crucial for identifying potential impurities and selecting the most effective purification strategy.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
| Purification Technique | Typical Scale | Advantages | Disadvantages |
| Recrystallization | Milligrams to Kilograms | Simple, cost-effective for large quantities, yields highly crystalline material. | Dependent on the solubility profile of the compound and impurities; can lead to significant product loss in the mother liquor. |
| Column Chromatography | Micrograms to Grams | High resolution for separating complex mixtures, applicable to a wide range of compounds. | More time-consuming and expensive (solvents and stationary phase), can be challenging to scale up. |
| Preparative TLC | Milligrams | Rapid separation, useful for small quantities and for optimizing conditions for column chromatography. | Limited loading capacity, can be labor-intensive for larger amounts. |
Experimental Protocols
Protocol 1: Recrystallization of 3,6-Dibromo-9-ethylcarbazole
This protocol details the purification of a crude solid by recrystallization, a technique that leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Materials:
-
Crude 3,6-dibromo-9-ethylcarbazole
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 3,6-dibromo-9-ethylcarbazole in an Erlenmeyer flask of appropriate size. Add a minimal amount of 95% ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot 95% ethanol until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. To promote slower crystal growth and higher purity, insulate the flask (e.g., with glass wool).
-
Cooling: Once the solution has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data for Recrystallization of 3,6-Dibromo-9-ethylcarbazole:
| Parameter | Value | Reference |
| Starting Material | Crude 3,6-dibromo-9-ethylcarbazole | [1] |
| Solvent | 95% Ethanol | [1] |
| Yield | 81% | [1] |
| Melting Point | 139-141 °C | [1] |
Protocol 2: Column Chromatography of 2-Bromo-9-phenyl-9H-carbazole
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Materials:
-
Crude 2-Bromo-9-phenyl-9H-carbazole
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or inert gas) to begin eluting the sample through the column.
-
Collect fractions in separate tubes. The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2-Bromo-9-phenyl-9H-carbazole.
Quantitative Data for Column Chromatography of 2-Bromo-9-phenyl-9H-carbazole:
| Parameter | Value | Reference |
| Starting Material | Crude reaction mixture | [2] |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | Dichloromethane (assumed, specific eluent not stated) | [2] |
| Yield | 98% | [2] |
| Purity | >98% (typical for commercial grade) | [3] |
Visualized Workflows
Caption: General workflow for purification by recrystallization.
Caption: Step-by-step workflow for column chromatography purification.
References
Application Notes: 2-Bromo-9H-carbazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-9H-carbazole is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The carbazole scaffold itself is a privileged structure, present in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex molecular architectures. This document provides an overview of its applications, key quantitative data of derived compounds, and detailed experimental protocols for its use in the synthesis and evaluation of potential drug candidates.
Key Applications in Drug Discovery
This compound serves as a pivotal intermediate in the development of a wide array of therapeutic agents, including:
-
Anticancer Agents: The carbazole nucleus can intercalate with DNA, and its derivatives have been shown to inhibit topoisomerases and protein kinases, leading to cytotoxic effects against various cancer cell lines.
-
Neuroprotective Agents: Carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases. They exhibit neuroprotective effects through mechanisms such as antioxidant activity and modulation of signaling pathways involved in neuronal survival.
-
Antioxidant Compounds: The nitrogen atom of the carbazole ring can act as a hydrogen donor, and derivatives of this compound have been shown to possess potent radical scavenging activity.
-
Antimicrobial Agents: The planar carbazole system can interact with microbial DNA and enzymes, and various N-substituted and C-substituted carbazole derivatives have demonstrated significant activity against bacterial and fungal strains.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various derivatives synthesized from this compound, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HeLa | 7.59 | [1] |
| Compound 10 | HepG2 | 7.68 | [1] |
| HeLa | 10.09 | [1] | |
| MCF7 | 6.44 | [1] | |
| Compound 11 | HepG2 | > 20 | [1] |
| HeLa | 10.09 | [1] | |
| MCF7 | 6.44 | [1] | |
| Compound 14a | A549 | 11.8 | [2] |
| HCT116 | 9.77 | [2] | |
| MCF-7 | 7.47 | [2] | |
| Compound 61 | HL-60 | 0.51 - 2.48 | [3] |
| SMMC-7721 | 0.51 - 2.48 | [3] | |
| MCF-7 | 0.51 - 2.48 | [3] | |
| SW480 | 0.51 - 2.48 | [3] | |
| Compound 5a | HeLa | 12.8 ± 0.62 | [4] |
| ISHIKAWA | 19.2 ± 1.13 | [4] | |
| MDA-MB-231 | 39.9 ± 0.52 | [4] | |
| Compound 5c | HeLa | 11.3 ± 0.63 | [4] |
| ISHIKAWA | 15.7 ± 0.95 | [4] | |
| MDA-MB-231 | 27.2 ± 0.75 | [4] |
Table 2: Antioxidant Activity of Carbazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 4 | DPPH | 1.05 ± 0.77 | [1] |
| Compound 9 | DPPH | 5.15 ± 1.01 | [1] |
Table 3: Antimicrobial Activity of Carbazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1,3,6-tribromo-9H-carbazole | Escherichia coli | 31.25 | [5] |
| Compound 2 | Staphylococcus aureus | 32 | [6] |
| Staphylococcus epidermidis | 32 | [6] | |
| Compound 3 | Staphylococcus aureus | 32 | [6] |
| Staphylococcus epidermidis | 32 | [6] | |
| Compound 4 | Staphylococcus aureus | 32 | [6] |
| Staphylococcus epidermidis | 32 | [6] | |
| Compound 8 | Staphylococcus aureus | 32 | [6] |
| Staphylococcus epidermidis | 32 | [6] | |
| Compound 9 | Staphylococcus aureus | 32 | [6] |
| Staphylococcus epidermidis | 32 | [6] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving this compound and for the biological evaluation of its derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2-3 mol%)
-
Tri-tert-butylphosphine (t-Bu₃P) or other suitable phosphine ligand (6-9 mol%)
-
Potassium fluoride (KF) or other suitable base (2 equivalents)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk tube or other reaction vessel suitable for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and KF.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Replace the septum with a Teflon screw cap and seal the vessel.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%)
-
XPhos or other suitable Buchwald ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 equivalents)
-
Anhydrous toluene or other suitable solvent
-
Argon or Nitrogen gas
-
Schlenk tube or other reaction vessel suitable for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Buchwald ligand, and NaOtBu to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol details a common method for evaluating the antioxidant potential of carbazole derivatives.[7][8][9][10]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (carbazole derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the test compounds or positive control to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT assay to determine the cytotoxic effects of carbazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (carbazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and a representative signaling pathway relevant to the application of this compound in medicinal chemistry.
Caption: Synthetic workflow for Suzuki-Miyaura coupling of this compound.
Caption: Synthetic workflow for Buchwald-Hartwig amination of this compound.
Caption: Putative anticancer mechanism of action for carbazole derivatives.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
Synthetic Routes to 2-Bromo-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF) Emitters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Bromo-9H-carbazole derivatives, a crucial class of compounds in the development of materials for Thermally Activated Delayed Fluorescence (TADF). Carbazole-based materials are renowned for their excellent hole-transporting properties and high thermal stability, making them ideal candidates for organic electronics. The introduction of a bromine atom at the 2-position of the 9H-carbazole core provides a versatile handle for further functionalization, allowing for the precise tuning of the molecule's electronic and photophysical properties to achieve efficient TADF.
The strategic design of these molecules often involves a donor-acceptor (D-A) architecture to facilitate a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient TADF. In this context, the carbazole moiety typically serves as the electron donor. By harvesting non-emissive triplet excitons and converting them into emissive singlet excitons through reverse intersystem crossing (RISC), TADF emitters can achieve theoretical internal quantum efficiencies of up to 100% in Organic Light-Emitting Diodes (OLEDs).
Data Presentation: Photophysical Properties of this compound Based TADF Emitters
The following table summarizes key photophysical data for a selection of TADF emitters based on functionalized this compound derivatives. This data is essential for evaluating and comparing the performance of different molecular designs.
| Compound ID | Substituent at 2-position | λabs (nm) | λem (nm) | ΦPL (%) | τp / τd (ns / µs) | ΔEST (eV) | Reference |
| Cz-Br-CN | -CN | 355 | 480 | 88 | 32 / 6.1 | 0.11 | [Fictional Data] |
| Cz-Br-Ph | -Phenyl | 348 | 472 | 85 | 30 / 4.5 | 0.14 | [Fictitious Example] |
| Cz-Br-tBu | -tert-Butyl | 342 | 465 | 80 | 29 / 4.0 | 0.17 | [Fictional Data] |
| Cz-Br-Py | -Pyridyl | 360 | 490 | 92 | 35 / 7.2 | 0.09 | [Fictitious Example] |
Note: The data in this table is representative and intended for comparative purposes. Actual values will vary based on specific molecular structures and measurement conditions.
Experimental Protocols
Detailed methodologies for the key synthetic steps involved in the preparation of this compound derivatives for TADF applications are provided below. These protocols are based on established synthetic transformations such as N-arylation, bromination, and cross-coupling reactions.
Protocol 1: Synthesis of 9-Aryl-9H-carbazole (General Procedure)
This protocol describes a general method for the N-arylation of 9H-carbazole using a Buchwald-Hartwig amination reaction.[1][2]
Materials:
-
9H-Carbazole
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask, add 9H-carbazole (1.0 eq), the aryl bromide (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 9-Aryl-9H-carbazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Bromination of 9-Aryl-9H-carbazole
This protocol details the selective bromination of the 9-Aryl-9H-carbazole at the 2-position.
Materials:
-
9-Aryl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 9-Aryl-9H-carbazole (1.0 eq) in DMF in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-Bromo-9-Aryl-9H-carbazole.
-
Confirm the structure and purity using ¹H NMR and ¹³C NMR.
Protocol 3: Functionalization via Suzuki Coupling
This protocol describes the functionalization of the 2-bromo position of the carbazole core with various arylboronic acids via a Suzuki coupling reaction.[3][4]
Materials:
-
2-Bromo-9-Aryl-9H-carbazole
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene/water or Dioxane/water solvent mixture
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 2-Bromo-9-Aryl-9H-carbazole (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add the toluene/water (e.g., 4:1) solvent mixture.
-
Degas the mixture by bubbling an inert gas through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 2-Aryl-9-Aryl-9H-carbazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the fundamental mechanism of Thermally Activated Delayed Fluorescence.
Caption: Synthetic workflow for this compound TADF emitters.
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-9H-carbazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9H-carbazole (CAS No: 3652-90-2) is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical compounds.[1] Its rigid, electron-rich carbazole core is a privileged scaffold found in numerous biologically active molecules, including anti-cancer, anti-inflammatory, and antiviral agents.[1][2] The presence of a bromine atom at the 2-position provides a reactive handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various pharmacophores, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the generation of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₈BrN |
| Molecular Weight | 246.11 g/mol |
| Appearance | Off-white to beige powder/crystals |
| Melting Point | 250-255 °C |
| Purity | >98% |
| CAS Number | 3652-90-2 |
Core Applications in Pharmaceutical Synthesis
The bromine atom on the carbazole ring makes this compound an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental to the construction of complex carbazole derivatives with potential therapeutic applications.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-9H-carbazoles
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of this compound, this reaction is instrumental in synthesizing 2-aryl-9H-carbazoles, which are key intermediates for various therapeutic agents, including kinase inhibitors.
Experimental Protocol: Synthesis of a 2-Aryl-9H-carbazole Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (solvent system)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and the phosphine ligand (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-9H-carbazole.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical literature values for similar reactions.[3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | DME | 85 | 24 | 75-85 |
Experimental Workflow: Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling experimental workflow.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-9H-carbazol-2-amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is particularly useful for synthesizing N-aryl-9H-carbazol-2-amines from this compound, which are important precursors for a variety of biologically active compounds.
Experimental Protocol: Synthesis of an N-Aryl-9H-carbazol-2-amine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
XPhos or other bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous toluene or dioxane
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.4 eq) and the aniline derivative (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-aryl-9H-carbazol-2-amine.[6]
Quantitative Data Summary (Representative)
The following table presents typical quantitative data for the Buchwald-Hartwig amination of this compound with various amines, based on literature for analogous reactions.[6][7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | K₃PO₄ (2) | Dioxane | 100 | 24 | 75-85 |
| 3 | Indole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 20 | 70-80 |
Experimental Workflow: Buchwald-Hartwig Amination
Buchwald-Hartwig amination experimental workflow.
Application in Kinase Inhibitor Synthesis
Carbazole-containing compounds have emerged as a significant class of kinase inhibitors, which are at the forefront of targeted cancer therapy.[8] Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway.[9][10] Inhibition of Chk1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.[10] Several pyrrolocarbazole derivatives have been identified as potent Chk1 inhibitors.[11]
The synthesis of such inhibitors often relies on the functionalization of the carbazole core. This compound serves as a key starting material, where Suzuki-Miyaura or Buchwald-Hartwig reactions can be employed to introduce the necessary pharmacophoric elements to achieve potent and selective inhibition of Chk1.
Checkpoint Kinase 1 (Chk1) Signaling Pathway
Understanding the signaling pathway of the target is crucial for rational drug design. The simplified Chk1 signaling pathway is depicted below. DNA damage or replication stress activates the ATR kinase, which in turn phosphorylates and activates Chk1.[9] Activated Chk1 then phosphorylates downstream effectors such as CDC25 phosphatases, leading to their inhibition and subsequent cell cycle arrest, allowing time for DNA repair.[1][10] Chk1 inhibitors block this process, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[10]
Simplified Chk1 signaling pathway and the action of carbazole-based inhibitors.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex carbazole derivatives. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel therapeutic agents, particularly in the promising field of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of key building blocks like this compound in drug discovery and development is set to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-9H-carbazole in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-9H-carbazole is a versatile building block in the synthesis of advanced organic materials for photovoltaic applications. Its rigid, electron-rich carbazole core provides excellent hole-transporting properties and thermal stability, which are crucial for the performance and longevity of organic solar cells (OSCs). The bromo-substituent at the 2-position offers a reactive site for various cross-coupling reactions, enabling the construction of a diverse range of molecular architectures, including donor-acceptor (D-A) copolymers, small molecule donors, and non-fullerene acceptors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of active materials for organic photovoltaics and the subsequent fabrication of solar cell devices.
Applications of this compound in Organic Photovoltaics
The primary application of this compound in organic photovoltaics is as a precursor for the synthesis of photoactive materials. The carbazole moiety serves as a strong electron donor, and its derivatives are widely incorporated into:
-
Hole-Transporting Materials (HTMs): Carbazole-based materials exhibit high hole mobility and suitable energy levels for efficient hole extraction from the photoactive layer to the anode.
-
Polymer Donors: this compound can be functionalized and polymerized to create conjugated polymers that act as the primary light-absorbing and electron-donating component in bulk heterojunction (BHJ) solar cells.
-
Non-Fullerene Acceptors (NFAs): While less common, the carbazole unit can be incorporated into the design of complex non-fullerene acceptors, contributing to their electronic and morphological properties.
The substitution pattern on the carbazole ring is critical for device performance. The 2,7-disubstituted carbazole derivatives have been shown to be particularly promising for high-efficiency organic solar cells.
Data Presentation: Performance of Carbazole-Based Organic Solar Cells
The following tables summarize the performance of various organic photovoltaic devices incorporating materials derived from carbazole precursors. These examples highlight the impact of molecular design on the key device metrics.
Table 1: Performance of Polymer-Based Organic Solar Cells
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| CN-PHTBTPB | PCBM | - | - | - | 1.65 | [1] |
| CN-POTBTPB | PCBM | - | - | - | 1.98 | [1] |
| Ladder-type heteroheptacene and terthiophene copolymer | - | 0.79 | 9.2 | 57.4 | 4.17 | [1] |
| PCDTBT | PC61BM | - | - | - | 4.35 | |
| PCDTBT | PC70BM | - | - | - | 4.6 | |
| 2,7-carbazole donor and dithienylbenzodithiazole acceptor copolymer | - | - | - | - | 6.0 | [2] |
Table 2: Performance of Small Molecule-Based Organic Solar Cells
| Small Molecule Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| CBZPYR-C60 | - | - | - | - | 1.90 | [3] |
| CBZBME-C60 | - | - | - | - | 2.29 | [3] |
| OY1 | Perovskite | - | - | - | 18.99 | [4] |
| OY2 | Perovskite | - | - | - | 19.46 | [4] |
| OY3 | Perovskite | - | - | - | 20.02 | [4] |
| SGT-405 | Perovskite | - | - | - | 14.79 |
Mandatory Visualization
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Thiophene Derivative via Suzuki Coupling
This protocol describes a general procedure for the Suzuki cross-coupling reaction between this compound and a thiophene-based boronic acid derivative, a common step in creating materials for OPVs.
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and ethanol/water to the flask via cannula or syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure carbazole-thiophene derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a standard architecture bulk heterojunction solar cell using a solution-processed active layer containing a carbazole-based material.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Carbazole-based donor material
-
Fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor
-
Chlorobenzene or other suitable organic solvent
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water, acetone, isopropanol
-
Nitrogen or argon for glovebox environment
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5-10 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air.
-
-
Active Layer Deposition (in a glovebox):
-
Prepare a solution of the carbazole-based donor material and the acceptor in a 1:1 to 1:3 weight ratio in chlorobenzene. The total concentration is typically 10-20 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the active layer solution through a 0.2 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000-2000 rpm for 30-60 seconds. The spin speed will determine the thickness of the active layer.
-
Anneal the active layer as required for the specific material system (e.g., 80-120 °C for 10 minutes).
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber.
-
Deposit a thin layer of LiF (approximately 0.5-1 nm) at a rate of 0.1-0.2 Å/s.
-
Deposit a layer of aluminum (approximately 100 nm) at a rate of 1-5 Å/s.
-
-
Device Encapsulation:
-
For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere.
-
Protocol 3: Characterization of Organic Solar Cell Performance
This protocol describes the standard procedures for measuring the key performance parameters of a fabricated organic solar cell.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Calibrated reference silicon solar cell
-
Aperture mask to define the active area of the device
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Calibrate the light intensity of the solar simulator to 100 mW/cm² using the reference silicon solar cell.
-
Place the fabricated device under the solar simulator and connect the anode and cathode to the SMU.
-
Apply a voltage sweep (e.g., from -0.2 V to 1.0 V) and measure the corresponding current.
-
Plot the current density (current divided by the active area defined by the aperture mask) versus the applied voltage.
-
-
Performance Parameter Extraction:
-
Open-Circuit Voltage (Voc): The voltage at which the current density is zero.
-
Short-Circuit Current Density (Jsc): The current density at zero applied voltage.
-
Fill Factor (FF): Calculated as FF = (Jmp × Vmp) / (Jsc × Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): Calculated as PCE = (Voc × Jsc × FF) / Pin, where Pin is the incident power density of the simulated sunlight (100 mW/cm²).
-
-
External Quantum Efficiency (EQE) Measurement (Optional):
-
Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier.
-
Measure the short-circuit current generated by the device at different wavelengths of light.
-
Calculate the EQE as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.
-
The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc measured from the J-V curve.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-9H-carbazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-9H-carbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using N-bromosuccinimide (NBS) as the brominating agent.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | My yield of this compound is very low. | - Incomplete reaction: The reaction may not have gone to completion. - Over-bromination: Formation of di- or poly-brominated carbazoles is a common side reaction. - Suboptimal reaction temperature: Temperature can significantly affect the reaction rate and selectivity. - Poor quality of reagents: Impure carbazole or NBS can lead to side reactions and lower yields. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. - Control stoichiometry: Use a precise 1:1 molar ratio of carbazole to NBS. Adding NBS portion-wise can help control the reaction. - Optimize temperature: Start the reaction at a lower temperature (e.g., 0°C) and gradually warm to room temperature. - Purify starting materials: Ensure carbazole is pure and use freshly opened or recrystallized NBS. |
| PUR-001 | I am having difficulty separating this compound from the starting material and di-brominated byproducts. | - Similar polarities: Carbazole, this compound, and 2,7-dibromo-9H-carbazole have relatively similar polarities, making separation by column chromatography challenging. - Inappropriate solvent system for chromatography: The chosen eluent may not provide adequate separation. | - Optimize column chromatography: Use a solvent system with a low polarity to elute the less polar carbazole first, then gradually increase the polarity to elute the mono- and di-brominated products. A common system is a gradient of ethyl acetate in hexane. - Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to selectively crystallize the desired product. |
| REG-001 | I am getting a mixture of isomers (e.g., 2-bromo and 3-bromo). | - Reaction conditions favoring mixed products: The choice of solvent and temperature can influence the regioselectivity of the bromination. | - Solvent selection: Non-polar solvents like dichloromethane or chloroform at low temperatures tend to favor bromination at the 3- and 6-positions, while more polar solvents like DMF can lead to mixtures. For 2-bromo substitution, specific directing group strategies might be necessary if high selectivity is required. |
| RXN-001 | The reaction is not starting or is very sluggish. | - Low reactivity of NBS: Old or impure NBS may have reduced reactivity. - Insufficient activation: For electrophilic aromatic substitution, a catalyst or activator might be needed in some cases, although often not necessary for the reactive carbazole ring. | - Use fresh NBS: Ensure the N-bromosuccinimide is of high purity and has been stored properly. - Consider a catalyst: In some protocols, a catalytic amount of a Lewis acid or a protic acid can be used to activate the NBS, but this should be done cautiously to avoid over-bromination. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most frequently employed method is the direct bromination of 9H-carbazole using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). This method is generally preferred over using liquid bromine due to the easier handling and greater selectivity of NBS.
Q2: How can I avoid the formation of 2,7-dibromo-9H-carbazole?
A2: The formation of the di-brominated byproduct is a common issue. To minimize its formation, it is crucial to maintain a strict 1:1 stoichiometry between carbazole and NBS. Adding the NBS solution dropwise to the carbazole solution at a low temperature (e.g., 0 °C) allows for better control of the reaction and can significantly reduce over-bromination.
Q3: What is a typical work-up procedure for the bromination of carbazole with NBS?
A3: After the reaction is complete (as monitored by TLC), the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine and then with water and brine. The organic layer is then dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Q4: What are the best techniques for purifying the crude this compound?
A4: A combination of column chromatography and recrystallization is often necessary to obtain a pure product.
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Column Chromatography: Silica gel chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration), is effective for separating the unreacted carbazole, the desired this compound, and the di-brominated byproducts.
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Recrystallization: Recrystallization from solvents like ethanol, toluene, or a mixture of ethyl acetate and hexane can further purify the product obtained from column chromatography.
Q5: How does the reaction temperature affect the synthesis of this compound?
A5: Temperature plays a critical role in both the reaction rate and selectivity. Lower temperatures (0 °C to room temperature) are generally preferred to control the reactivity of NBS and minimize the formation of over-brominated products. Higher temperatures can accelerate the reaction but often lead to a decrease in selectivity and a higher proportion of di- and poly-brominated carbazoles.
Data Presentation
Table 1: Comparison of Brominating Agents for Carbazole Monobromination
| Brominating Agent | Typical Solvent | Temperature (°C) | Reported Yield of Monobromo-carbazole | Key Considerations |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 to RT | 40-70% | Good selectivity, easier to handle. Over-bromination can be an issue. |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0 to RT | 50-80% | Higher yields can be achieved, but may lead to a mixture of isomers. |
| Liquid Bromine (Br₂) | Acetic Acid | Room Temperature | 30-60% | Highly corrosive and toxic, often less selective, leading to more byproducts. |
| Pyridinium Bromide Perbromide | Acetic Acid | Room Temperature | 45-65% | A solid source of bromine, easier to handle than liquid bromine. |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-carbazole (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled carbazole solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2 v/v) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate).
-
Final Product: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the product as a white to off-white solid. Confirm the identity and purity of the product using techniques such as NMR and melting point analysis. A patent for a similar synthesis reported a yield of 47.3% for 2-bromocarbazole.[1]
Visualizations
References
common side products in the bromination of 9H-carbazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting bromination reactions on 9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when brominating 9H-carbazole?
A1: The most common side products arise from over-bromination and bromination at various positions on the carbazole ring. Key side products include:
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Over-brominated species: When targeting mono-bromination (e.g., 3-bromo-9H-carbazole), the formation of di-, tri-, and even tetra-brominated carbazoles is a primary side reaction. The most common of these is 3,6-dibromo-9H-carbazole, followed by 1,3,6-tribromo-9H-carbazole and 1,3,6,8-tetrabromo-9H-carbazole.[1][2]
-
Positional Isomers: While the 3- and 6- positions are the most electronically favorable for electrophilic substitution, bromination can also occur at the 1- and 8- positions, leading to side products such as 1-bromo-9H-carbazole and 1,8-dibromo-9H-carbazole.[3][4][5]
-
N-Bromination: Although less common for the parent 9H-carbazole, the formation of N-bromocarbazole is a potential, albeit usually minor, side reaction.
Q2: What are the key factors influencing the product distribution in the bromination of 9H-carbazole?
A2: The product distribution is primarily influenced by:
-
Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent (commonly N-bromosuccinimide, NBS) to 9H-carbazole is the most critical factor. Using an excess of NBS will favor the formation of poly-brominated products.
-
Reaction Temperature: Temperature can affect the regioselectivity of the reaction. Typically, these reactions are carried out at low temperatures (0 °C) to improve selectivity and are then allowed to warm to room temperature.[6]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM), and N,N-dimethylformamide (DMF) are commonly used solvents.[7]
-
Reaction Time: Longer reaction times can lead to a higher degree of bromination.
Q3: How can I identify the main product and the side products in my reaction mixture?
A3: The most effective method for identifying the components of your reaction mixture is through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The different isomers will have distinct chemical shifts and coupling patterns in their NMR spectra. Thin Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and identifying the number of components in the mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-brominated product and high yield of di- and poly-brominated products. | Excess of brominating agent (NBS). | Carefully control the stoichiometry. Use 1.0-1.1 equivalents of NBS for mono-bromination. |
| Reaction time is too long. | Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed or the desired product is maximized. | |
| High reaction temperature. | Maintain a low temperature (e.g., 0 °C) during the addition of the brominating agent. | |
| Formation of undesired positional isomers (e.g., 1-bromo-9H-carbazole). | Reaction conditions favoring kinetic control. | The formation of the 3-bromo isomer is generally thermodynamically favored. Ensure the reaction is allowed to stir for a sufficient time at room temperature to allow for equilibration if possible. However, separation of isomers is often necessary. |
| Use of a different brominating system. | Stick to well-established protocols using NBS in DMF or DCM for higher selectivity towards the 3- and 6-positions. | |
| Difficulty in separating the desired product from side products. | Similar polarities of the brominated carbazole isomers. | Utilize column chromatography with a carefully selected eluent system. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often effective. Recrystallization can also be a powerful purification technique. |
| Reaction is not proceeding or is very slow. | Inactive brominating agent. | Use freshly opened or properly stored NBS. |
| Low reaction temperature. | While initial addition should be at a low temperature, the reaction often needs to be warmed to room temperature to proceed to completion. |
Quantitative Data
The precise quantitative distribution of products can vary based on specific reaction conditions. However, the following table provides a general guide based on the stoichiometry of NBS for the bromination of 9H-carbazole in DMF.
| Equivalents of NBS | Major Product | Significant Side Products |
| 1.0 - 1.1 | 3-Bromo-9H-carbazole | 3,6-Dibromo-9H-carbazole, unreacted 9H-carbazole, minor amounts of other isomers. |
| 2.0 - 2.2 | 3,6-Dibromo-9H-carbazole | 3-Bromo-9H-carbazole, 1,3,6-tribromo-9H-carbazole. |
| > 4.0 | 1,3,6,8-Tetrabromo-9H-carbazole | Tri-brominated isomers.[1] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-9H-carbazole [6]
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Dissolve 9H-carbazole (1 equivalent) in N,N-dimethylformamide (DMF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in DMF dropwise to the cooled carbazole solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into water to precipitate the crude product.
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Filter the precipitate and wash thoroughly with water.
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Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization to obtain pure 3-bromo-9H-carbazole.
Protocol 2: Synthesis of 3,6-Dibromo-9H-carbazole [7]
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Dissolve 9H-carbazole (1 equivalent) in DMF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Precipitate the product by adding water to the reaction mixture.
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Filter the precipitate and wash with water.
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The crude product can be further purified by column chromatography or recrystallization.
Identification of Products by NMR
The following table summarizes the characteristic 1H NMR chemical shifts for 9H-carbazole and its common brominated derivatives.
| Compound | Key 1H NMR Chemical Shifts (δ, ppm) in CDCl3 |
| 9H-Carbazole | ~8.1 (d), ~7.4-7.5 (m), ~7.2-7.3 (m), ~8.1 (br s, NH)[8] |
| 1-Bromo-9H-carbazole | ~8.18 (br s, NH), ~7.99 (q), ~7.53 (d), ~7.19-7.28 (m), ~7.09 (t)[3] |
| 3-Bromo-9H-carbazole | Distinct aromatic signals, refer to spectral databases for detailed assignment.[9] |
| 3,6-Dibromo-9H-carbazole | ~10.37 (s, NH), ~8.13 (d), ~7.52 (d), ~7.31 (d)[7] |
| 1,3,6,8-Tetrabromo-9H-carbazole | Refer to spectral databases for detailed assignment.[10] |
Reaction Pathway Visualization
Caption: Reaction pathways in the bromination of 9H-carbazole.
References
- 1. Crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-bromo-9H-carbazole, CAS No. 16807-11-7 - iChemical [ichemical.com]
- 4. 1-Bromo-9H-carbazole | C12H8BrN | CID 11230335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,8-dibromo-9H-carbazole | C12H7Br2N | CID 12045830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-9H-carbazole | 1592-95-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Bromo-9H-carbazole(1592-95-6) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromo-9H-carbazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound shows low to no conversion. What are the primary causes and how can I resolve this?
A1: Low or no conversion in Suzuki coupling reactions with nitrogen-containing heterocycles like this compound is a common issue. The primary culprits are often related to catalyst activity, reaction conditions, or the stability of your reagents.
Potential Causes & Solutions:
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Catalyst Inactivation/Poisoning: The Lewis basic nitrogen atom in the carbazole ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Solution: Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize catalyst poisoning. Using a pre-formed palladium precatalyst can also be beneficial.[1]
-
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Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Br bond can be sluggish.
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Solution: Ensure your palladium source is active. If you are using a Pd(II) source (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[2] Also, ensure your reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[1][2]
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-
Poor Solubility of Starting Materials: this compound or the boronic acid reagent may have limited solubility in the chosen solvent, hindering the reaction rate.[1]
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Solution: Screen a variety of solvents or solvent mixtures. Common systems include dioxane/water, THF/water, DMF, or toluene.[1] Increasing the reaction temperature can also improve solubility.
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-
Instability of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2]
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Solution: Use fresh, high-purity boronic acids. For increased stability, consider using boronate esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts.[2]
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Q2: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can I minimize their formation?
A2: Homocoupling, the formation of a biaryl product from the coupling of two molecules of the boronic acid or the aryl halide, is a common side reaction.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][2]
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Solution: Rigorous degassing of the solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2]
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-
In-situ Reduction of Pd(II) Precatalysts: The reduction of Pd(II) to Pd(0) can sometimes lead to the formation of species that promote homocoupling.
-
Solution: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can help minimize this side reaction.[2]
-
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of the desired cross-coupling versus homocoupling.
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Solution: A systematic screening of reaction parameters, including the catalyst system and base, can help identify conditions that favor the desired product.
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Q3: My product is difficult to purify from the reaction mixture. What are some common impurities and how can I improve the purification process?
A3: Purification challenges often arise from the presence of closely eluting byproducts or residual palladium.
Potential Causes & Solutions:
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Co-elution with Boronic Acid or Homocoupled Byproducts: The polarity of your desired product may be very similar to that of the unreacted boronic acid or its homocoupled byproduct.
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Solution:
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Chromatography: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol) or try a different stationary phase for your column chromatography.
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Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
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Acid-Base Extraction: If applicable, an acid-base workup can help remove acidic or basic impurities.
-
-
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Residual Palladium: Traces of palladium can remain in the final product, which is often undesirable, especially in pharmaceutical applications.
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Solution:
-
Aqueous Workup: A thorough aqueous workup can help remove some of the palladium salts.
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Palladium Scavengers: Treat the crude product with a palladium scavenger resin or solution.
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Filtration through Celite: Filtering the reaction mixture through a pad of Celite after completion can help remove precipitated palladium black.[3]
-
-
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of aryl bromides, including N-heterocycles, to provide a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 40-60 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 8 | 70-85 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 60-75 |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 6 | 85-95 |
Note: Yields are representative and can vary significantly based on the specific boronic acid used.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Outcome |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ (2) | DME | 80 | Good conversion, moderate yield |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | High yield, potential for some protodeboronation |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | Good for a wide range of functional groups |
| 4 | Pd₂(dba)₃/XPhos | Cs₂CO₃ (2) | THF | 70 | High reactivity, good for sterically hindered substrates |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]
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Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Then, add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 6-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 2-aryl-9H-carbazole.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Optimization of Buchwald-Hartwig Amination of 2-Bromo-9H-carbazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Buchwald-Hartwig amination of 2-Bromo-9H-carbazole. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Buchwald-Hartwig amination of this compound?
The primary challenges include low yields, catalyst deactivation, and the potential for side reactions. The carbazole substrate itself can present unique issues. The NH group of the carbazole can interact with the catalyst or base, potentially leading to catalyst inhibition or undesired N-arylation reactions.[1][2] Furthermore, as with many cross-coupling reactions, impurities in the starting materials, solvent, or an inert atmosphere that is not sufficiently oxygen-free can lead to poor results.[[“]]
Q2: How do I choose the optimal catalyst and ligand for this reaction?
The choice of catalyst and ligand is critical for a successful amination of this compound. Palladium pre-catalysts, such as those from the G3 or G4 generation, are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂, as they provide more reliable and consistent results.[4]
For ligands, bulky, electron-rich phosphines are generally the most effective. Ligands like XPhos, tBuXPhos, and BrettPhos have shown excellent performance in challenging amination reactions.[5][6] The steric bulk of these ligands helps to promote the reductive elimination step of the catalytic cycle and can prevent the formation of inactive catalyst species. For specific substrate combinations, screening a panel of ligands is often the best approach to identify the optimal choice.
Q3: Which base and solvent combination is recommended?
A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base and is often effective.[7][8] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this can sometimes lead to lower reaction rates.[9]
Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations due to their ability to dissolve the reactants and their relatively high boiling points. It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.
Q4: Can the NH group of the carbazole interfere with the reaction?
Yes, the acidic proton of the carbazole NH can react with the base. This can consume the base and potentially lead to the formation of a carbazolyl-palladium complex, which might act as a catalyst resting state or an inhibitor.[1][2] In some cases, protection of the NH group may be considered, although many successful aminations of this compound are performed without protection. The choice of ligand can also influence the chemoselectivity between C-amination and N-arylation. For instance, using bulky ligands can favor the desired C-N bond formation.[5]
Q5: What are common side reactions and how can they be minimized?
The most common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom. This is often more prevalent with primary amines. To minimize this, using a bulky ligand and carefully optimizing the reaction temperature and time can be effective. Another potential side reaction is the diarylation of primary amines. Using a ligand like BrettPhos, which is designed for the selective monoarylation of primary amines, can help to avoid this.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active Pd(0) species.[[“]] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent decomposition. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. The optimal ligand can be highly substrate-dependent. |
| Ineffective Base | Ensure a sufficiently strong base like NaOtBu is used. If base-sensitive functional groups are present, consider weaker bases like Cs₂CO₃ or K₃PO₄, but be aware that longer reaction times or higher temperatures may be needed.[9] |
| Poor Solvent Quality | Use anhydrous and thoroughly degassed solvents. Toluene and 1,4-dioxane are generally good choices. |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for any signs of decomposition.[[“]] |
| Catalyst Poisoning by Carbazole NH | While often not necessary, consider protecting the carbazole nitrogen with a suitable protecting group if other optimization strategies fail. |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Hydrodehalogenation (Debromination) | Formation of a palladium-hydride species, often promoted by moisture or certain bases. More common with primary amines. | Use a bulky ligand to sterically hinder the pathway leading to hydrodehalogenation. Ensure strictly anhydrous and anaerobic conditions. |
| Di-arylation of Primary Amine | The mono-arylated product reacts further with another molecule of this compound. | Use a ligand specifically designed for mono-arylation, such as BrettPhos.[6] Adjust the stoichiometry of the amine to be slightly in excess. |
| Homocoupling of this compound | Can occur at high temperatures or with certain catalyst systems. | Lower the reaction temperature and screen different ligands. |
Data Presentation
The following tables provide representative data for the optimization of reaction conditions. Note that these are illustrative examples, and optimal conditions should be determined experimentally for each specific amine.
Table 1: Ligand Screening for the Amination of this compound with Aniline
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(tBu)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 60 |
| 2 | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 81 |
| 3 | tBuXPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 98[5] |
| 4 | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
Reaction conditions: this compound (1.0 equiv.), aniline (1.2 equiv.), Pd₂(dba)₃ (2 mol%), in toluene.
Table 2: Base and Solvent Optimization for the Amination of this compound with Morpholine
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 |
| 2 | XPhos (4) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 24 | 88 |
| 3 | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 65 |
| 4 | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 75 |
Reaction conditions: this compound (1.0 equiv.), morpholine (1.2 equiv.), Pd₂(dba)₃ (2 mol%).
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) or a palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. consensus.app [consensus.app]
- 4. research.rug.nl [research.rug.nl]
- 5. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions [escholarship.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-9H-carbazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-9H-carbazole and its derivatives. The information is designed to help overcome common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives.
Problem 1: Low Purity After Initial Synthesis - Presence of Multiple Spots on TLC
| Potential Cause | Recommended Solution |
| Over-bromination: Formation of di- or tri-brominated carbazole derivatives. This is a common issue when using strong brominating agents or extended reaction times. | - Control Reaction Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the carbazole starting material.[1] - Reaction Temperature: Perform the bromination at a lower temperature to decrease the reaction rate and improve selectivity.[2] - Purification: Utilize column chromatography with a carefully selected solvent gradient to separate the mono-, di-, and tri-brominated species.[3][4] |
| Isomer Formation: Bromination can occur at different positions on the carbazole ring (e.g., 1, 3, 6, or 8 positions), leading to a mixture of isomers.[1] | - Choice of Brominating Agent: The choice of brominating agent and catalyst can influence regioselectivity. For instance, using NBS with a suitable catalyst can favor certain positions.[5] - Purification: High-performance liquid chromatography (HPLC) or careful column chromatography may be required to separate closely related isomers.[6] |
| Residual Starting Material: Incomplete reaction leaving unreacted carbazole. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. - Purification: Unreacted carbazole can typically be separated from the more polar bromo-derivatives using column chromatography. |
Problem 2: Difficulty in Separating Products by Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the components of the mixture. | - TLC Optimization: First, screen a variety of solvent systems using TLC to find the one that provides the best separation between the desired product and impurities. A good starting point for non-polar compounds like these is a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate.[3][7] - Gradient Elution: Employ a gradient elution technique, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).[8] |
| Column Overloading: Applying too much crude product to the column can lead to poor separation. | - Adsorbent Ratio: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations. |
| Co-elution of Isomers: Isomers of this compound may have very similar polarities, making them difficult to separate. | - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.[8] - HPLC: For very challenging separations, preparative HPLC may be necessary.[6] |
Problem 3: Product is an Oil or Fails to Crystallize During Recrystallization
| Potential Cause | Recommended Solution |
| Presence of Impurities: Impurities can inhibit crystal formation. | - Pre-purification: First, attempt to remove the majority of impurities by column chromatography. - Washing: Wash the crude product with appropriate solvents to remove soluble impurities before attempting recrystallization. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, preventing the product from precipitating upon cooling. | - Solvent Screening: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for carbazole derivatives include ethanol, methanol, and mixtures containing n-hexane or ethyl acetate.[2][9] - Anti-solvent Addition: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The most common impurities include unreacted 9H-carbazole, regioisomers such as 1-bromo-9H-carbazole and 3-bromo-9H-carbazole, and poly-brominated species like 2,7-dibromo-9H-carbazole and 3,6-dibromo-9H-carbazole.[1] The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I minimize the formation of poly-brominated byproducts during the synthesis?
A2: To minimize polysubstitution, it is crucial to carefully control the stoichiometry of the brominating agent, typically using a slight excess or an equimolar amount relative to the carbazole starting material.[1] Additionally, carrying out the reaction at a controlled, often low, temperature can help to improve the selectivity for mono-bromination.[2]
Q3: What is a good starting point for a solvent system for column chromatography of this compound?
A3: A good starting point for the column chromatography of this compound derivatives is a non-polar solvent system. A gradient of n-hexane and dichloromethane is often effective.[3] For example, you can start with 100% n-hexane and gradually increase the proportion of dichloromethane. Another common system is a mixture of ethyl acetate and hexane.[7] The optimal ratio should be determined by preliminary TLC analysis.
Q4: My purified this compound derivative shows a single spot on TLC but the NMR spectrum indicates impurities. What could be the issue?
A4: This situation can arise if the impurities have a very similar polarity to your product, causing them to co-elute on the TLC plate. It is also possible that the impurities are not UV-active and therefore not visible on the TLC plate if you are using a UV lamp for visualization. In this case, you may need to use a more effective visualization technique for your TLC, such as staining with potassium permanganate. For purification, a more efficient separation technique like preparative HPLC might be necessary.[6]
Q5: Can I use recrystallization as the sole method of purification?
A5: While recrystallization can be a very effective purification technique, it is often best used after an initial purification step like column chromatography, especially if the crude product contains a significant amount of impurities. Recrystallization is most effective at removing small amounts of impurities from a relatively pure compound.[9]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for higher resolution)
-
n-Hexane
-
Dichloromethane (or Ethyl Acetate)
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the eluent by adding increasing amounts of dichloromethane (e.g., 9:1, 8:2 n-hexane:dichloromethane).[3]
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a general method for the purification of this compound derivatives by recrystallization.
Materials:
-
Partially purified this compound derivative
-
Ethanol (or other suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting the purification of this compound derivatives.
References
- 1. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 2. CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole - Google Patents [patents.google.com]
- 3. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 8. phytojournal.com [phytojournal.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
dehalogenation side reactions of 2-Bromo-9H-carbazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the dehalogenation side reactions of 2-Bromo-9H-carbazole during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary dehalogenation side product when working with this compound?
A1: The primary dehalogenation side product is 9H-carbazole, where the bromine atom at the 2-position is replaced by a hydrogen atom. This is also referred to as a hydrodehalogenation product.
Q2: What are the common causes of dehalogenation of this compound?
A2: Dehalogenation of this compound is primarily caused by two factors:
-
Palladium-catalyzed side reactions: In cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, a competing catalytic cycle involving palladium-hydride (Pd-H) species can lead to the reduction of the C-Br bond.[1][2] This Pd-H species can be formed from reagents like the base, solvent, or additives in the reaction mixture.[1][2]
-
Photodegradation: Halogenated carbazoles are known to be sensitive to light. Exposure to ambient or UV light can induce a radical chain reaction, leading to dehalogenation.[3]
Q3: How does the choice of ligand affect dehalogenation in palladium-catalyzed reactions?
A3: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway.[1] Less bulky ligands may favor the formation and reaction of Pd-H species, leading to increased dehalogenation.
Q4: Can the base used in a cross-coupling reaction influence the extent of dehalogenation?
A4: Yes, the base is a significant factor. Strong bases, particularly those with available β-hydrogens, can be a source for the formation of palladium-hydride species, which promotes dehalogenation.[1] Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) to minimize this side reaction.[1]
Q5: Does the N-H proton of the carbazole ring play a role in dehalogenation?
A5: The acidic N-H proton of the carbazole ring can influence the reaction. In some cases, deprotonation of the carbazole nitrogen can affect the electronic properties of the aromatic system. For Suzuki-type couplings, protection of the carbazole nitrogen with a group like tert-butyloxycarbonyl (Boc) has been shown to suppress dehalogenation in similar heterocyclic systems.[4]
Troubleshooting Guides
Issue 1: Significant formation of 9H-carbazole during a Suzuki-Miyaura coupling reaction.
This guide will help you troubleshoot and minimize the formation of the dehalogenated byproduct, 9H-carbazole, in your Suzuki-Miyaura coupling reaction with this compound.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting dehalogenation.
-
Protect from Light: Halogenated carbazoles can undergo photodegradation.[3]
-
Action: Wrap your reaction flask, separatory funnel, and chromatography column in aluminum foil to prevent light exposure. Conduct the experiment in a fume hood with the lights turned off if possible.[3]
-
-
Evaluate the Base: Strong bases can promote the formation of Pd-H species that cause dehalogenation.[1]
-
Action: If you are using a strong base like NaOtBu, switch to a weaker inorganic base.
-
Recommendation: Use K₃PO₄ or Cs₂CO₃.
-
-
Optimize the Ligand: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.
-
Action: If you are using a simple phosphine ligand like PPh₃, switch to a bulkier, more electron-rich ligand.
-
Recommendation: Use a biarylphosphine ligand such as SPhos or XPhos.
-
-
Adjust Solvent and Temperature: The reaction environment can influence the rates of competing reaction pathways.
-
Action: Lowering the reaction temperature may disfavor the dehalogenation pathway.[1] Aprotic solvents like toluene or dioxane are sometimes less prone to causing dehalogenation than polar aprotic solvents like DMF.[1]
-
Recommendation: Try running the reaction in toluene at a lower temperature (e.g., 80-90 °C) and monitor the progress carefully.
-
-
Consider N-H Protection: The acidic proton on the carbazole nitrogen may contribute to side reactions.
-
Action: Protect the carbazole nitrogen with a suitable protecting group, such as a Boc group. This has been shown to suppress dehalogenation in similar N-heterocyclic systems.[4]
-
Issue 2: Low yield of the desired product in a Buchwald-Hartwig amination with recovery of starting material and 9H-carbazole.
This scenario suggests that both the desired reaction and the dehalogenation side reaction are slow or in competition.
Competing Catalytic Cycles Diagram:
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
-
Optimize Catalyst System:
-
Ligand: Switch to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos) to accelerate the reductive elimination step of the desired product.[1]
-
Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.
-
-
Choice of Base:
-
Action: Avoid strong bases like NaOtBu if possible. Use a weaker base like K₃PO₄ or Cs₂CO₃.[1]
-
-
Solvent and Temperature:
-
Solvent: Toluene or dioxane are generally good choices to minimize dehalogenation.[1]
-
Temperature: A moderate increase in temperature might favor the desired coupling reaction, but excessively high temperatures can lead to catalyst decomposition and more side reactions. Careful optimization is required.
-
Data Presentation
The following tables illustrate the general effect of reaction parameters on the ratio of the desired product to the dehalogenated side product in palladium-catalyzed cross-coupling reactions of aryl bromides. The data is illustrative and based on general trends reported in the literature.
Table 1: Effect of Ligand on Product/Dehalogenation Ratio
| Ligand | Product Yield (%) | Dehalogenation (%) | General Observation |
| PPh₃ | 70 | 25 | Prone to dehalogenation. |
| P(t-Bu)₃ | 92 | <5 | Bulky ligand, suppresses dehalogenation. |
| SPhos | 95 | <2 | Electron-rich, bulky ligand, excellent for suppressing dehalogenation.[1] |
| dppf | 85 | 10 | A robust ligand, moderately effective at minimizing dehalogenation.[5] |
Table 2: Effect of Base on Product/Dehalogenation Ratio
| Base | Product Yield (%) | Dehalogenation (%) | General Observation |
| NaOtBu | 80 | 18 | Strong base, can promote dehalogenation.[1] |
| K₃PO₄ | 93 | 5 | Weaker, effective base for minimizing dehalogenation.[1] |
| Cs₂CO₃ | 94 | 4 | Weaker, soluble base, good for suppressing dehalogenation.[1] |
| K₂CO₃ | 90 | 8 | Common, moderately effective base. |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling of this compound (Prone to Dehalogenation)
This protocol uses standard conditions that may lead to the formation of a significant amount of 9H-carbazole.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
-
Standard laboratory glassware
-
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Optimized Suzuki Coupling of this compound (Minimized Dehalogenation)
This protocol incorporates best practices to minimize the dehalogenation side reaction.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene
-
Nitrogen or Argon source
-
Aluminum foil
-
Standard laboratory glassware
-
-
Procedure:
-
Wrap an oven-dried round-bottom flask in aluminum foil.
-
To the flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-90 °C and stir, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, ensuring the column is also protected from light.
-
Logical Relationships Diagram
Caption: Relationship between parameters and reaction outcomes.
References
how to improve the solubility of 2-Bromo-9H-carbazole for reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 2-Bromo-9H-carbazole for reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a solid, crystalline compound characterized by poor solubility in water but better solubility in various organic solvents.[1][2] Its hydrophobic carbazole core is the primary reason for its low aqueous solubility.[2] For reactions, selecting an appropriate organic solvent is the first and most critical step to achieving dissolution.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on reported synthesis and reaction conditions, several aprotic polar solvents are effective. The choice of solvent often depends on the specific requirements of the reaction (e.g., temperature, reagent compatibility). Commonly used solvents include Dimethylformamide (DMF), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), acetone, and various chlorinated solvents.[3][4][5]
Q3: My this compound is not dissolving in my chosen solvent at room temperature. What should I do?
A3: If you encounter poor solubility at room temperature, gentle heating and/or sonication can significantly improve both the rate and extent of dissolution.[6] Many organic compounds exhibit increased solubility at higher temperatures.[7] However, always check the thermal stability of your reactants and the boiling point of your solvent before applying heat.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent is a highly effective technique.[8][9] This involves first dissolving the this compound in a small amount of a "good" solvent where it is highly soluble (e.g., THF or DMF), and then introducing this solution into a larger volume of a "poorer" but reaction-compatible solvent. This method helps prevent the compound from precipitating out of solution.[8]
Q5: Will adjusting the pH of the solution help?
A5: Adjusting the pH is most effective for acidic or basic compounds.[9][10] The nitrogen atom in the 9H-carbazole ring is very weakly basic. While protonation to form a more soluble salt is possible, it typically requires strong acidic conditions that may not be compatible with many subsequent reaction steps, such as organometallic cross-coupling reactions. Therefore, this method is generally not recommended for this compound unless the reaction specifically calls for acidic conditions.
Troubleshooting Guides
Problem 1: Compound fails to dissolve completely.
This guide provides a systematic approach to addressing solubility challenges.
Caption: Troubleshooting decision tree for solubilizing this compound.
Problem 2: Compound precipitates during the reaction.
Precipitation during a reaction, often upon the addition of a new reagent or a change in temperature, indicates that the solution has become supersaturated.
-
Cause: This frequently occurs when a solution of this compound in a nonpolar organic solvent is mixed with a polar or aqueous reagent solution. The overall polarity of the solvent mixture increases, reducing the solubility of the hydrophobic carbazole derivative.
-
Solution 1 (Co-Solvent Method): Proactively use a co-solvent system that is miscible with all reagents to be added. For example, using THF, which is miscible with both many organic solvents and water, can maintain solubility.
-
Solution 2 (Increased Temperature): Running the reaction at a slightly elevated temperature (if the reaction chemistry permits) can keep the compound and its products in solution.
-
Solution 3 (Higher Dilution): Increasing the total solvent volume can help keep all components below their solubility limits.
Data Presentation
The following table summarizes solvents used in literature for reactions involving brominated carbazoles, providing a practical guide for solvent selection. Quantitative solubility data is not widely published, so this table is based on successful reaction examples.
| Solvent | Abbreviation | Type | Typical Use Case / Reaction | Reference |
| Tetrahydrofuran | THF | Polar Aprotic Ether | Suzuki and other cross-coupling reactions. | [3] |
| Dimethylformamide | DMF | Polar Aprotic | Bromination and other nucleophilic substitutions. | [5] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Copper-catalyzed reactions. | [5] |
| Acetone | - | Polar Aprotic | N-alkylation reactions. | [4] |
| Dichloromethane | DCM / CH₂Cl₂ | Chlorinated | Friedel-Crafts and purification (column chromatography). | [11] |
| o-Dichlorobenzene | ODCB | Aromatic | High-temperature coupling reactions. | [11] |
| Ethyl Acetate | EtOAc | Ester | Used for extraction and purification. Dissolves the compound well. | [5] |
Experimental Protocols
Protocol 1: Solubilization using Heat and Sonication
This protocol is for dissolving this compound in a single solvent when it shows poor solubility at room temperature.
-
Preparation: To an oven-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the weighed amount of this compound solid.
-
Solvent Addition: Add the selected anhydrous organic solvent (e.g., THF, DMF) via syringe or cannula to the desired final concentration.
-
Initial Mixing: Stir the mixture vigorously with a magnetic stir bar for 5-10 minutes at room temperature.
-
Sonication: Place the flask in a sonicator bath and sonicate for 10-15 minutes. Visually inspect for undissolved solids.
-
Gentle Heating: If solids persist, warm the flask in a water or oil bath to a temperature between 30-50°C. Do not exceed the boiling point of the solvent.
-
Final Check: Continue stirring with heat until the solution is clear. Once dissolved, the solution can often be cooled back to room temperature without precipitation, but this should be monitored. The clear solution is now ready for the addition of other reagents.
Protocol 2: Using a Co-Solvent System for Reactions
This protocol is ideal for reactions where a reagent is added in a solvent that is a poor solvent for this compound (e.g., adding an aqueous base to a reaction in a non-polar solvent).
Caption: Experimental workflow for using a co-solvent system to maintain solubility.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3652-90-2|this compound| Ambeed [ambeed.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
scale-up challenges for the synthesis of 2-Bromo-9H-carbazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Bromo-9H-carbazole. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete Reaction: Insufficient reaction time or temperature. - Sub-optimal Stoichiometry: Incorrect ratio of carbazole to the brominating agent. - Reagent Degradation: The brominating agent (e.g., N-Bromosuccinimide - NBS) may have degraded. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Stoichiometry Optimization: Carefully control the stoichiometry. A slight excess of the brominating agent might be necessary, but excessive amounts can lead to side products.[1] - Reagent Quality: Use a fresh, high-purity brominating agent. |
| Formation of Polybrominated Byproducts (e.g., 2,7-dibromo-9H-carbazole) | - Excess Brominating Agent: Using a significant excess of the brominating agent. - High Reaction Temperature: Higher temperatures can favor multiple substitutions.[1] - Poor Mixing: Localized areas of high brominating agent concentration ("hot spots") can lead to over-bromination.[2] | - Stoichiometric Control: Maintain a strict 1:1 or slightly less than stoichiometric ratio of the brominating agent to carbazole.[2] - Temperature Control: Conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate.[3] - Improved Agitation: Ensure efficient and vigorous stirring to maintain a homogeneous reaction mixture.[4] |
| Uncontrolled Exothermic Reaction (Runaway Reaction) | - Rapid Addition of Brominating Agent: Adding the brominating agent too quickly can generate heat faster than the cooling system can remove it.[2] - Insufficient Cooling: The cooling capacity of the reactor may be inadequate for the scale of the reaction. | - Controlled Addition: Add the brominating agent slowly and in portions, or use a syringe pump for continuous, controlled addition.[2] - Enhanced Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., ice-salt bath, cryocooler).[5] - Dilution: Conducting the reaction in a more dilute solution can help to manage the exotherm. |
| Product Discoloration (Yellow or Brown) | - Residual Bromine: Presence of unreacted bromine in the final product. - Oxidation: Air oxidation of carbazole or the product. | - Quenching: During the workup, wash the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove excess bromine.[5][6] - Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] |
| Difficulties in Product Isolation and Purification | - Poor Crystallization: The product may not crystallize easily from the chosen solvent system. - Impurity Co-crystallization: Byproducts may co-crystallize with the desired product, making purification by recrystallization difficult. | - Solvent Screening: Screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization.[7] - Alternative Purification: If recrystallization is ineffective, consider column chromatography for purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the bromination of 9H-carbazole?
A1: The primary safety concern is the potential for a runaway reaction due to the exothermic nature of bromination.[2] This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. Additionally, molecular bromine is toxic and corrosive, requiring careful handling in a well-ventilated area.[8] Using a milder and more stable brominating agent like N-Bromosuccinimide (NBS) can mitigate some of these risks.[5]
Q2: How does the choice of brominating agent affect the scale-up process?
A2: The choice of brominating agent is critical. While molecular bromine (Br₂) is a potent reagent, its high reactivity can lead to over-bromination and safety issues.[9] N-Bromosuccinimide (NBS) is a milder and more selective alternative, often preferred for controlled mono-bromination.[5] For greener and safer industrial processes, in-situ generation of the brominating agent is also a viable strategy.[8][10]
Q3: What role does mixing play in the successful scale-up of this synthesis?
A3: Efficient mixing is crucial for several reasons. It ensures a homogeneous distribution of reactants, preventing localized high concentrations of the brominating agent that can lead to the formation of polybrominated impurities.[2] Good mixing also improves heat transfer, allowing for better temperature control and reducing the risk of a runaway reaction.[4] On a large scale, matching mass transfer coefficients from the lab scale to the plant scale is a more reliable scale-up strategy than simply matching geometric and agitation parameters.[11]
Q4: How can I effectively control the regioselectivity to favor the formation of this compound over other isomers?
A4: The electrophilic bromination of carbazole is directed by the activating effect of the nitrogen atom. To favor the 2-bromo isomer, controlling the reaction conditions is key. Performing the reaction at low temperatures can enhance selectivity.[3] The choice of solvent can also influence the regioselectivity; non-polar solvents can sometimes offer better control.
Q5: What are the most effective methods for purifying this compound at an industrial scale?
A5: Crystallization is the most common and effective method for purifying active pharmaceutical ingredients (APIs) and specialty chemicals at a large scale.[6][12] The process involves selecting an appropriate solvent system from which the desired product will crystallize with high purity, leaving impurities behind in the solution.[7] Challenges in scaling up crystallization include controlling the crystal form (polymorphism), particle size distribution, and ensuring high yield and purity.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
Objective: To synthesize this compound via electrophilic bromination of 9H-carbazole using NBS.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile
-
Sodium thiosulfate
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 9H-carbazole in DMF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve one equivalent of NBS in DMF.
-
Slowly add the NBS solution to the carbazole solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound to high purity.
Procedure:
-
Transfer the crude this compound to a clean reactor.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the crude product completely.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum yield, further cool the mixture in an ice bath.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven at an appropriate temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key relationships in the scale-up of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. processindconsultants.com [processindconsultants.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of Carbazole Products from Palladium Catalyst Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalyst residues from carbazole products. Carbazoles are a critical structural motif in many pharmaceuticals and organic electronic materials, often synthesized using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] However, residual palladium in the final product is a major concern due to its potential toxicity and negative impact on device performance.[3] Stringent regulations from bodies like the ICH mandate very low limits for palladium in active pharmaceutical ingredients (APIs).[3]
This guide offers practical solutions to common challenges encountered during the purification of carbazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of palladium residues from your carbazole products.
Issue 1: High Levels of Residual Palladium Detected After Initial Purification (e.g., Filtration/Work-up)
-
Question: I've performed a standard aqueous work-up and filtration after my Suzuki/Buchwald-Hartwig reaction, but ICP-MS analysis shows high levels of palladium (>100 ppm) in my carbazole product. What should I do?
-
Answer: This is a common issue as simple filtration is often insufficient to remove all forms of palladium, especially soluble or colloidal species.[4] The initial palladium concentration in a crude product after a cross-coupling reaction can be in the range of 500-1500 ppm or even higher.[5] You will need to employ a more targeted purification strategy.
-
Recommended Action Plan:
-
Quantify the Problem: Accurately determine the palladium concentration in your crude product using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Select a Scavenging Method: Based on the likely oxidation state of your palladium species and the nature of your carbazole derivative, choose an appropriate scavenging method.
-
For Pd(II) species , thiol-based scavengers are often very effective.
-
For both Pd(0) and Pd(II) , scavengers containing trimercaptotriazine (TMT) or thiourea functionalities are versatile options.[6]
-
-
Perform a Small-Scale Scavenger Screening: Test a few different types of scavengers (e.g., silica-based thiol, polymer-bound TMT, activated carbon) on a small amount of your crude product to identify the most effective one with minimal product loss.
-
Optimize Scavenging Conditions: Once a scavenger is selected, optimize the loading (equivalents relative to palladium), temperature, and reaction time.
-
-
Issue 2: Significant Product Loss During Purification with Activated Carbon
-
Question: I used activated carbon to remove palladium from my carbazole product, and while the palladium levels are lower, my product yield has dropped significantly. How can I prevent this?
-
Answer: Activated carbon is a cost-effective adsorbent, but its non-specific nature can lead to the adsorption of the desired product along with the palladium catalyst.[7]
-
Troubleshooting Steps:
-
Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a lower loading (e.g., 1-5 wt% relative to the crude product) and incrementally increase it in small-scale trials to find the minimum amount required for effective palladium removal.
-
Solvent Selection: The choice of solvent can influence the adsorption of your carbazole product. A solvent in which your product is highly soluble may reduce its affinity for the carbon surface. Experiment with different solvents.
-
Wash the Carbon Thoroughly: After filtration, wash the activated carbon cake with fresh, hot solvent to recover adsorbed product.
-
Consider an Alternative: If product loss remains high, consider using a more selective silica-based scavenger, which often exhibits less non-specific binding.[6][7]
-
-
Issue 3: Recrystallization Fails to Sufficiently Reduce Palladium Content
-
Question: I have attempted to purify my N-aryl carbazole product by recrystallization, but the palladium levels are still above the acceptable limit. What can I do?
-
Answer: While recrystallization is an excellent technique for improving purity, it can sometimes be ineffective at removing palladium, which may get trapped in the crystal lattice.[8] In some cases, it can even concentrate the metal within the crystalline structure.
-
Possible Solutions:
-
Combine Methods: Use a scavenger or activated carbon treatment before recrystallization. This "catch and release" approach first removes the bulk of the palladium, and the subsequent recrystallization polishes the product to high purity. A single treatment with a scavenger can reduce palladium levels from over 1300 ppm to as low as 5 ppm.[8]
-
Optimize Recrystallization Solvent System: The choice of solvent is critical for effective purification of carbazoles. Experiment with different single-solvent and two-solvent systems. For N-aryl carbazoles, solvents like ethanol, acetone, or a mixture of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexane) can be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the trapping of impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium residues in pharmaceutical products?
A1: The acceptable limits for elemental impurities are defined by the International Council for Harmonisation (ICH) Q3D guideline. For palladium, the Permitted Daily Exposure (PDE) is:
-
Oral: 100 µ g/day
-
Parenteral: 10 µ g/day
-
Inhalation: 1 µ g/day
For an oral drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm (µg/g).[3]
Q2: How do I choose the right palladium scavenger for my carbazole product?
A2: The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Pd(0) and Pd(II) have different affinities for various functional groups. Thiol-based scavengers are generally good for Pd(II), while scavengers with thiourea or TMT functionalities are effective for both oxidation states.
-
Solvent Compatibility: Ensure the scavenger is compatible with your reaction solvent. Silica-based scavengers are generally compatible with a wide range of organic solvents and do not swell.
-
Product Characteristics: Consider the potential for your carbazole product to interact with the scavenger. A screening of different scavengers is the best approach to identify one with high affinity for palladium and low affinity for your product.
-
Cost and Scalability: For large-scale synthesis, the cost and ease of handling of the scavenger are important considerations.
Q3: Can I reuse palladium scavengers?
A3: While some heterogeneous catalysts can be recycled, palladium scavengers are generally not reused in pharmaceutical applications. The primary goal is to remove the palladium to very low levels, and the scavenger becomes "contaminated" with the captured metal. For cost-effectiveness, optimizing the scavenger loading to use the minimum amount necessary is the best practice.
Q4: What are the most common methods for analyzing residual palladium?
A4: The most common and sensitive methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its very low detection limits.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Optical Emission Spectrometry (ICP-OES): Also widely used and very sensitive.
-
Atomic Absorption Spectroscopy (AAS): A well-established technique for elemental analysis.
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data on the effectiveness of different palladium removal techniques.
Table 1: Scavenger Performance in Palladium Removal
| Scavenger Type | Starting Pd (ppm) | Final Pd (ppm) | Product Recovery | Conditions | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | High (not specified) | Drug candidate from Suzuki coupling | [6] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | High (not specified) | Drug candidate from Suzuki coupling | [6] |
| MP-TMT | 33,000 | < 200 | Not specified | 5 equivalents, RT, overnight | [5] |
| MP-TMT | 500 - 800 | < 10 | Not specified | 0.5% wt Pd catalyst used | [5] |
| SiliaMetS Imidazole | 4960 | ~250 (95% removal) | >95% | DMF solution, RT | [9] |
| SiliaMetS Diamine | 4960 | ~500 (90% removal) | >95% | DMF solution, RT | [9] |
Table 2: Activated Carbon vs. Scavengers
| Method | Starting Pd (ppm) | Final Pd (ppm) | Product Recovery | Notes | Reference |
| Activated Carbon | 2400 | > 16 (less effective) | Lower (not specified) | Compared in a drug candidate synthesis | [6] |
| Activated Carbon | 500 | ~60 (88% removal) | 46% | 2g carbon / 10mL solution | [7] |
| SiliaMetS Thiol | 500 | < 9 (>98.2% removal) | 100% | 0.2mg scavenger / 10mL solution | [7] |
| E-PAK (C-941 Carbon) | 4960 | 415 | >95% | 125% w/w loading | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude carbazole product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the silica-based scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined by small-scale experiments, monitoring the palladium concentration periodically.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified carbazole product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS or a similar technique.
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude carbazole product in a suitable organic solvent.
-
Carbon Addition: Add powdered activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. It is crucial to use a filter aid like Celite to prevent carbon from passing through.
-
Washing: Wash the Celite/carbon pad thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the purified product.
Protocol 3: Recrystallization of an N-Aryl Carbazole
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent system. The ideal solvent should dissolve the carbazole product poorly at room temperature but well at its boiling point. Common solvents for carbazoles include ethanol, acetone, toluene, and ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude carbazole product (pre-treated with a scavenger if necessary) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
- 1. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
preventing double addition in reactions with 2-Bromo-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-9H-carbazole. The focus is on preventing undesired double addition reactions and achieving selective mono-substitution.
Frequently Asked Questions (FAQs)
Q1: What constitutes a "double addition" in reactions with this compound?
A1: Double addition, or di-substitution, in the context of this compound typically refers to two main undesired outcomes:
-
N-H and C-Br Functionalization: Reaction occurring at both the nitrogen of the carbazole ring and the carbon-bromine bond.
-
Di-functionalization of the Carbazole Ring: Substitution at the C-2 position (where the bromine is) and at another carbon on the aromatic scaffold, most commonly the C-7 position, leading to a 2,7-disubstituted carbazole.
Q2: How can I prevent reaction at the N-H position while targeting the C-Br bond?
A2: Protecting the carbazole nitrogen is the most effective strategy. Common protecting groups for carbazoles include:
-
Tosyl (Ts): A robust protecting group, though deprotection can require harsh conditions.
-
tert-Butoxycarbonyl (Boc): Can be removed under acidic conditions.
-
Carboxybenzyl (Cbz): Removable by hydrogenolysis.
-
Aryl groups (e.g., phenyl): Can direct C-H functionalization and be removed under specific conditions.
The choice of protecting group will depend on the stability required for your reaction conditions and the compatibility with your desired final molecule.
Q3: What are the key factors to control selectivity in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig?
A3: Several factors are crucial for controlling selectivity:
-
Ligand Choice: Sterically hindered and electron-rich ligands often favor mono-substitution by modulating the reactivity of the catalyst.[1][2]
-
Catalyst System: The choice of palladium precursor and ligand can significantly influence the reaction's outcome.
-
Base: The strength and type of base can affect the reaction rate and selectivity. Weaker bases may lead to slower reactions but can sometimes improve selectivity.
-
Stoichiometry: Using a controlled amount of the coupling partner (e.g., boronic acid or amine) can help to minimize di-substitution.
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to prevent over-reaction.
Troubleshooting Guides
Problem 1: Formation of N-substituted byproduct during C-2 functionalization.
| Potential Cause | Solution |
| Unprotected N-H group is reactive under the reaction conditions. | Protect the carbazole nitrogen with a suitable protecting group (e.g., Boc, Ts) before performing the cross-coupling reaction. |
| The base used is strong enough to deprotonate the N-H, leading to competitive N-arylation or N-alkylation. | If N-protection is not feasible, consider using a weaker base (e.g., K₂CO₃ instead of NaOtBu) and carefully optimize the reaction temperature. |
Problem 2: Formation of 2,7-disubstituted carbazole in a Suzuki-Miyaura or Buchwald-Hartwig reaction.
| Potential Cause | Solution |
| The reaction conditions are too harsh, leading to C-H activation at the C-7 position after the initial C-Br coupling. | Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the mono-substituted product is maximized. |
| The catalyst system is too active and promotes C-H functionalization. | Screen different palladium catalysts and ligands. Less active catalysts or more sterically hindered ligands might favor mono-substitution. |
| Excess of the coupling partner (boronic acid or amine) drives the reaction towards di-substitution. | Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the coupling partner. |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of N-Protected this compound
This protocol describes a general procedure for the selective mono-arylation of N-protected this compound.
Reagents and Equipment:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add N-protected this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add Pd(PPh₃)₄ to the reaction vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture at 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ | Standard catalyst for Suzuki coupling. |
| Ligand | PPh₃ (from catalyst) | Moderately bulky ligand, often effective for mono-coupling. |
| Base | K₂CO₃ | A moderately strong base to facilitate transmetalation. |
| Solvent | 1,4-Dioxane/Water | Common solvent system for Suzuki reactions. |
| Temperature | 80-90 °C | Sufficient to drive the reaction without promoting side reactions. |
Protocol 2: Selective Mono-Buchwald-Hartwig Amination of N-Protected this compound
This protocol outlines a general method for the selective mono-amination of N-protected this compound.
Reagents and Equipment:
-
N-Protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.
-
Add N-protected this compound, the amine, Pd₂(dba)₃, and XPhos.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Purpose |
| Catalyst | Pd₂(dba)₃ | Common palladium precursor. |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes C-N bond formation. |
| Base | NaOtBu | A strong base required for many Buchwald-Hartwig aminations. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for this reaction. |
| Temperature | 100-110 °C | Typical temperature range for Buchwald-Hartwig reactions. |
Visualizations
Caption: Troubleshooting workflow for preventing double addition.
Caption: General experimental workflow for selective mono-substitution.
References
Technical Support Center: Optimizing Catalyst Loading for Palladium Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. The information is designed to help resolve common issues encountered during experimentation, with a focus on optimizing palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for palladium cross-coupling reactions?
A1: The catalyst loading for palladium cross-coupling reactions can vary significantly depending on the specific reaction, substrates, and desired efficiency. In academic or discovery settings, a higher loading of 1-5 mol% is often used to ensure reaction success.[1] For process development and scale-up, optimization is crucial to reduce costs, and loadings are typically much lower, ranging from 0.01 to 1 mol%.[1] Highly active and specialized catalyst systems can even achieve high yields with catalyst loadings as low as 0.000001–0.02 mol %.[2]
Q2: How does the choice of palladium precursor affect the reaction?
A2: The choice of palladium precursor is critical as it influences the generation of the active Pd(0) catalytic species.[3][4] Common sources include Pd(OAc)₂, Pd₂(dba)₃, and various well-defined precatalysts like Buchwald or PEPPSI™ precatalysts.[1][3] Pd(II) sources like Pd(OAc)₂ require in-situ reduction, and inefficient reduction can lead to lower catalytic activity.[1][4] Preformed Pd(0) sources like Pd₂(dba)₃ can be used directly but may have stability issues.[1][4] Modern precatalysts are often preferred as they are designed for rapid and clean generation of the active catalyst.[3]
Q3: When should I use a higher or lower catalyst loading?
A3: Higher catalyst loadings are generally recommended during initial reaction screening or with challenging substrates to maximize the chances of success.[1] Lowering the catalyst loading is desirable for cost-effectiveness and to minimize residual palladium in the final product, which is particularly important in pharmaceutical applications.[5][6] Optimization studies, often using Design of Experiments (DoE), can help determine the minimum effective catalyst loading for a specific transformation.[7][8]
Q4: What is the role of the ligand-to-palladium ratio?
A4: The ligand-to-palladium ratio is a critical parameter that can influence catalyst stability and activity. For many phosphine ligands, an excess of ligand relative to palladium can prevent catalyst deactivation.[3] The optimal ratio is dependent on the specific ligand and reaction conditions. For some reactions, like the Buchwald-Hartwig amination, adding an extra equivalent of ligand is often beneficial.[3] However, an excessive amount of ligand can sometimes inhibit the reaction.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction is giving a low yield or not working at all. Could the catalyst loading be the issue?
A: Yes, incorrect catalyst loading can be a primary cause of low yield. However, several other factors could be at play. Here's a step-by-step troubleshooting guide:
-
Verify Catalyst Activity: Ensure your palladium source and ligand are pure and active. Older catalysts or those exposed to air can lose activity. Consider using a new batch or a more robust precatalyst.[3]
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading. For initial trials, a range of 1-2 mol% is often a good starting point.[8]
-
Check Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst.[3] For instance, trace impurities in amines can cause a Buchwald-Hartwig amination to fail.[3]
-
Optimize Reaction Conditions: Temperature, solvent, and base are all critical parameters. Ensure your solvent is properly degassed to prevent catalyst oxidation.[5] The choice of base is also crucial and should be tailored to the specific reaction and functional groups present.[3]
-
Ensure Proper Catalyst Activation: If you are using a Pd(II) precursor, ensure that the conditions are suitable for its reduction to the active Pd(0) species.[4][10]
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
Q: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What can I do?
A: The formation of palladium black indicates catalyst decomposition and deactivation. Here are some strategies to mitigate this issue:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] If your reaction allows, try running it at a lower temperature.
-
Use More Robust Ligands: Certain ligands, particularly bidentate phosphine ligands, can form more stable complexes with palladium, preventing aggregation and deactivation.[11] N-heterocyclic carbene (NHC) ligands are also known for forming very stable catalysts.[11]
-
Adjust the Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Try increasing the ligand-to-palladium ratio.[3]
-
Consider a Different Palladium Source: Modern precatalysts are often designed to be more stable and resistant to decomposition.[3]
-
Control Reaction Concentration: In some cases, very high or very low concentrations can affect catalyst stability.
Quantitative Data on Catalyst Loading
The following tables summarize typical catalyst loading ranges and their impact on reaction outcomes for common palladium cross-coupling reactions.
Table 1: Typical Palladium Catalyst Loading Ranges
| Application Stage | Catalyst Loading (mol%) | Rationale |
| Academic / Discovery | 1 - 5 | Higher loadings are used to ensure reaction success and explore scope.[1] |
| Process / Scale-Up | 0.01 - 1 | Optimization is critical to reduce costs and minimize metal contamination.[1] |
| High-Turnover Systems | < 0.1 | Achievable with highly active catalysts for sustainable manufacturing.[6] |
Table 2: Catalyst Loading Optimization for a Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| 0.1 | 95 | 950 |
| 0.05 | 94 | 1880 |
| 0.01 | 92 | 9200 |
| 0.005 | 85 | 17000 |
| 0.0025 | 78 | 31200 |
Note: Data is illustrative and based on typical optimization trends. Actual results will vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a general method for determining the optimal catalyst loading for the coupling of an aryl halide with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[12]
-
Catalyst/Ligand Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in the reaction solvent. The ratio of Pd to ligand should be optimized, often starting at 1:2.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the Schlenk tube to achieve the desired initial catalyst loading (e.g., 1 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., toluene/water mixture) to the reaction mixture.[12]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/LC-MS.[12]
-
Optimization: Set up parallel reactions with decreasing amounts of the catalyst stock solution (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%) while keeping all other parameters constant.
-
Analysis: Upon completion, work up the reactions and analyze the yield of each to determine the lowest effective catalyst loading.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: A simplified catalytic cycle for palladium cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. google.com [google.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-9H-carbazole and 3-Bromo-9H-carbazole in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Carbazole and its derivatives are a prominent class of heterocycles, valued for their unique electronic and photophysical properties. Among the various functionalized carbazoles, bromo-substituted isomers serve as versatile precursors for the construction of more complex molecular architectures via cross-coupling reactions. This guide provides an objective comparison of the reactivity of two common isomers, 2-Bromo-9H-carbazole and 3-Bromo-9H-carbazole, in widely used palladium-catalyzed cross-coupling reactions, supported by an analysis of electronic and steric factors.
The inherent reactivity of the carbazole core is not uniform across all positions. Theoretical and experimental studies have indicated that the C3 and C6 positions are generally more electron-rich and, therefore, more susceptible to electrophilic substitution and oxidative reactions.[1] This intrinsic electronic property often translates to differences in reactivity in cross-coupling reactions where the C-Br bond is the reactive site.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. While direct comparative studies detailing the yields of Suzuki-Miyaura reactions for this compound and 3-Bromo-9H-carbazole under identical conditions are not extensively documented in publicly available literature, the general principles of organic chemistry and existing data on similar heterocyclic systems allow for a reasoned comparison.
The position of the bromine atom on the carbazole ring influences the electronic environment of the C-Br bond, which is a key factor in the rate-determining oxidative addition step of the catalytic cycle. The C3 position is electronically more activated towards electrophilic attack, which can translate to a more facile oxidative addition of the palladium catalyst to the C-Br bond at this position compared to the C2 position.
Table 1: Theoretical Reactivity Comparison in Suzuki-Miyaura Coupling
| Isomer | Position of Bromine | Expected Relative Reactivity | Rationale |
| This compound | C2 | Lower | The C2 position is less electron-rich compared to the C3 position, potentially leading to a slower rate of oxidative addition. |
| 3-Bromo-9H-carbazole | C3 | Higher | The C3 position is more electron-rich, which can facilitate the oxidative addition of the palladium catalyst, leading to a faster reaction rate and potentially higher yields under identical conditions. Blocking the 3-position is also known to reduce the likelihood of side reactions like oxidation. |
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of pharmaceuticals and organic electronic materials. Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is influenced by the electronic properties of the aryl halide.
The higher electron density at the C3 position of the carbazole nucleus is expected to facilitate the oxidative addition step in the Buchwald-Hartwig catalytic cycle as well. This suggests that 3-Bromo-9H-carbazole would likely be the more reactive substrate in C-N bond-forming reactions.
Table 2: Theoretical Reactivity Comparison in Buchwald-Hartwig Amination
| Isomer | Position of Bromine | Expected Relative Reactivity | Rationale |
| This compound | C2 | Lower | The less electron-rich nature of the C2 position may result in a slower oxidative addition of the palladium catalyst, potentially requiring more forcing reaction conditions or resulting in lower yields compared to the C3 isomer. |
| 3-Bromo-9H-carbazole | C3 | Higher | The increased electron density at the C3 position is anticipated to promote a more efficient oxidative addition, leading to faster reaction rates and potentially higher yields of the aminated product. |
Experimental Protocols
While direct comparative yield data is sparse, the following represent generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be applied to both this compound and 3-Bromo-9H-carbazole. Researchers should note that optimization of reaction conditions is often necessary for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the respective bromocarbazole (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by extraction and purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, the respective bromocarbazole (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.025 mmol), a phosphine ligand like XPhos (0.1 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol) are combined in an anhydrous, deoxygenated solvent like toluene or dioxane. The reaction vessel is sealed and heated to a temperature between 80 and 110 °C for 12 to 24 hours. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered, and the product is isolated and purified by column chromatography.
Logical Relationship of Reactivity Factors
The underlying factors governing the reactivity differences between the two isomers can be visualized as a logical flow.
Caption: Factors influencing the reactivity of bromocarbazole isomers.
Experimental Workflow for Comparative Reactivity Study
To definitively determine the relative reactivity, a parallel synthesis experiment should be conducted.
References
A Comparative Guide to 2-Bromo-9H-carbazole and 2,7-dibromo-9H-carbazole in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of monomers is a critical determinant in the synthesis of conjugated polymers with tailored optoelectronic and physicochemical properties. Among the vast array of building blocks, carbazole derivatives have garnered significant attention due to their excellent charge transport capabilities, high thermal stability, and versatile functionalization potential. This guide provides an in-depth, objective comparison of two key carbazole-based monomers: 2-bromo-9H-carbazole and 2,7-dibromo-9H-carbazole, in the context of polymerization. We will explore their distinct reactivities, the properties of the resulting polymers, and provide supporting experimental data and protocols to inform your research and development endeavors.
Monomer Reactivity and Polymerization Behavior
The primary distinction between this compound and 2,7-dibromo-9H-carbazole in polymerization lies in their functionality. 2,7-dibromo-9H-carbazole, possessing two reactive bromine sites, is a quintessential bifunctional monomer readily employed in step-growth polymerization reactions to form high molecular weight, linear conjugated polymers.[1] In contrast, this compound is a monofunctional derivative.[2][3] This fundamental difference dictates their respective roles in polymer synthesis.
2,7-dibromo-9H-carbazole is a cornerstone for the synthesis of poly(2,7-carbazole)s, a class of materials renowned for their superior semiconducting properties compared to their 3,6-linked counterparts.[4] The 2,7-linkage results in a more planar polymer backbone, leading to extended π-conjugation, lower band gaps, and enhanced charge carrier mobility.[4] Common polymerization methods for this monomer include:
-
Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction with boronic acids or esters.[5][6]
-
Yamamoto Coupling: A nickel-catalyzed polymerization of aryl halides.[7]
-
Stille Coupling: A palladium-catalyzed reaction between an organotin compound and an organic halide.[7]
-
Electropolymerization: The formation of a polymer film on an electrode surface through electrochemical oxidation.[8]
This compound , with its single reactive site, is not suitable for forming homopolymers through traditional cross-coupling methods. Instead, it is primarily utilized as:
-
An intermediate: For the synthesis of more complex carbazole-based molecules, such as fluorescent materials and hole-transporting materials for various electronic devices.[2]
-
An end-capping agent: To control the molecular weight of polymers or to introduce a specific end-group functionality.
-
A comonomer: In copolymerization reactions to fine-tune the properties of the resulting polymer. For instance, it has been used in the synthesis of copolymers with acrylamide, where the molar ratio of the this compound unit influences the phosphorescent properties of the material.[2]
Comparative Performance Data
The disparate functionalities of the two monomers lead to polymers with significantly different characteristics. The following tables summarize key quantitative data for polymers derived from 2,7-dibromo-9H-carbazole. Due to the limited data on the homopolymerization of this compound, a direct comparison of homopolymer properties is not feasible. Instead, we present data on a representative poly(2,7-carbazole) and a copolymer incorporating this compound to illustrate their distinct applications.
Table 1: Properties of Poly(2,7-carbazole) Derivatives
| Property | Poly(9-octyl-2,7-carbazole) | Poly(9,9-dioctylfluorene-alt-2,7-carbazole) |
| Number-Average Molecular Weight (Mn) | 10 - 38 kg/mol | 9.24 - 16.73 kg/mol |
| Polydispersity Index (PDI) | 1.35 - 1.48 | 1.81 |
| Decomposition Temperature (Td, 5% weight loss) | ~450 °C | Not explicitly stated, but generally high |
| Hole Mobility (µh) | ~3 x 10⁻³ cm²/Vs | Not explicitly stated |
| Optical Band Gap (Eg) | Varies with side chains and copolymer structure | Varies with copolymer structure |
| Polymerization Method | Suzuki Catalyst-Transfer Polycondensation | Suzuki Coupling |
Data compiled from multiple sources.[6][9]
Table 2: Properties of a Copolymer Incorporating this compound
| Property | Amorphous Copolymer of 2-Bromocarbazole and Acrylamide |
| Application | Room-Temperature Phosphorescent (RTP) Material |
| Key Feature | RTP emission intensities and quantum yields are strongly influenced by the molar ratio of the this compound phosphor to acrylamide. |
| Fluorescence Quantum Yield of a derived material (PyEtCz) | 75% |
Data compiled from Ossila.[2]
Experimental Protocols
To facilitate the practical application of this information, we provide detailed experimental protocols for the polymerization of 2,7-dibromo-9H-carbazole via Suzuki coupling and electropolymerization.
Suzuki Coupling Polymerization of 2,7-dibromo-9H-carbazole
This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of a poly(2,7-carbazole) derivative.
Materials:
-
2,7-dibromo-9-alkyl-9H-carbazole (1.0 eq)
-
A corresponding bis(boronic acid pinacol ester) comonomer (e.g., 9,9-dioctylfluorene-2,7-bis(boronic acid pinacol ester)) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Aqueous potassium carbonate (K₂CO₃) solution (2 M)
-
Toluene (degassed)
-
Methanol
-
Standard Schlenk line glassware and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,7-dibromo-9-alkyl-9H-carbazole and the bis(boronic acid pinacol ester) comonomer in degassed toluene.
-
Add the aqueous potassium carbonate solution to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (typically 85-95 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or size-exclusion chromatography (SEC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer and wash it with methanol and water to remove residual catalyst and salts.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum.
Electropolymerization of 2,7-dibromo-9H-carbazole
This protocol outlines the electrochemical polymerization of a carbazole derivative to form a polymer film on a conductive substrate.
Materials:
-
2,7-dibromo-9H-carbazole or an N-substituted derivative (e.g., 2,7-di(2-furyl)-9-H-carbazole)
-
Acetonitrile (ACN) (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or another suitable supporting electrolyte
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the 2,7-dibromo-carbazole monomer and the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.
-
Assemble the three-electrode cell with the chosen working, counter, and reference electrodes.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Perform the electropolymerization by applying a potential sweep using cyclic voltammetry (CV) or a constant potential (potentiostatic method). For CV, typically scan the potential from 0 V to an oxidation potential of the monomer (e.g., around 1.0 V vs. Ag/AgCl) for several cycles.[8]
-
Observe the growth of a polymer film on the working electrode, often indicated by an increase in the peak currents with each successive CV cycle.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The resulting polymer film can then be characterized electrochemically and spectroscopically.
Visualizing the Polymerization Landscape
The following diagrams, generated using the DOT language, illustrate the conceptual differences in the polymerization pathways of the two monomers.
Caption: Functional roles of 2-bromo- and 2,7-dibromo-9H-carbazole.
Caption: Workflow for Suzuki polymerization of 2,7-dibromo-9H-carbazole.
Conclusion
Conversely, this compound's monofunctional nature primarily positions it as a valuable intermediate for synthesizing complex carbazole-containing molecules or as a modulating comonomer or end-capping agent in polymerization reactions. Its use in creating homopolymers is limited.
For researchers aiming to develop novel conjugated polymers with high charge carrier mobility and tailored optoelectronic properties, 2,7-dibromo-9H-carbazole and its derivatives are the monomers of choice. For those focused on the synthesis of specific small molecules, functional end-groups, or fine-tuning polymer properties through copolymerization, this compound serves as a crucial building block. Understanding these fundamental differences is paramount for the rational design and synthesis of next-generation carbazole-based materials.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(2,7-carbazole)s: structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Bromination of 9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into the 9H-carbazole scaffold is a critical transformation in the synthesis of a wide array of functional materials and pharmaceutically active compounds. The strategic placement of bromine atoms dictates the resulting molecule's electronic properties, reactivity for further functionalization, and biological activity. While elemental bromine has been traditionally employed, its hazardous nature has prompted the exploration of safer and more selective alternative reagents. This guide provides a comprehensive comparison of various modern reagents for the bromination of 9H-carbazole, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic goals.
Performance Comparison of Brominating Reagents
The choice of a brominating agent for 9H-carbazole is primarily governed by the desired degree of bromination (mono- or di-substitution) and the required regioselectivity. The following table summarizes the performance of several common alternative reagents based on reported experimental data.
| Reagent/System | Target Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| N-Bromosuccinimide (NBS) | 3-Bromo-9H-carbazole | Dichloromethane/DMF | Room Temp. | Not Specified | High | Versatile, mild conditions, good for mono-bromination. |
| N-Bromosuccinimide (NBS) | 3,6-Dibromo-9H-carbazole | Acetic Acid | Not Specified | Not Specified | High | Effective for di-bromination. |
| Dibromodimethylhydantoin (DBDMH) | 3,6-Dibromo-9H-carbazole | Absolute Ethanol | Room Temp. | 2 | 95.4 | High yield, mild conditions, cost-effective.[1] |
| Dibromoisocyanuric Acid (DBI) | Not specified for carbazole | Conc. H₂SO₄ | Room Temp. | < 0.5 | High (general) | Powerful reagent for deactivated rings, fast reactions.[2][3][4][5][6] |
| DMSO/HBr | Bromo-carbazoles | Not Specified | Not Specified | Not Specified | High (general) | Mild conditions, high selectivity.[7][8][9][10][11] |
| Tetrabutylammonium Tribromide (TBATB) | Bromo-aromatics | Dichloromethane/Methanol | Room Temp. | 1-5 | High (general) | Stable solid, easy to handle, mild conditions.[12][13][14][15] |
| Pyridinium Tribromide | Bromo-aromatics | Not Specified | Not Specified | Not Specified | High (general) | Stable solid, non-corrosive, mild conditions.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and successful synthesis. The following are representative experimental protocols for the bromination of 9H-carbazole using selected alternative reagents.
Protocol 1: Monobromination of 9H-Carbazole using N-Bromosuccinimide (NBS)
This protocol is adapted for the synthesis of 3-bromo-9H-carbazole.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Magnesium Sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 9H-carbazole (1.0 eq) in dichloromethane.
-
Slowly add a solution of NBS (1.0 eq) in DMF to the carbazole solution at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, extract the reaction mixture with water.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-9H-carbazole.
Protocol 2: Dibromination of 9H-Carbazole using Dibromodimethylhydantoin (DBDMH)
This protocol describes the synthesis of high-purity 3,6-dibromo-9H-carbazole.[1]
Materials:
-
9H-Carbazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Absolute Ethanol
Procedure:
-
In a reaction flask, add 9H-carbazole (1.0 mol) and absolute ethanol (5-6 times the weight of carbazole).
-
Stir the mixture at room temperature to ensure uniform dispersion.
-
Add DBDMH (1.0 mol) in batches to the suspension at room temperature over approximately 2 hours. A large amount of white solid will precipitate.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until no monobrominated product is detected.
-
Filter the reaction mixture to collect the crude product.
-
Recrystallize the crude product from hot ethanol. After cooling, filter the mixture again to obtain pure, white crystalline 3,6-dibromo-9H-carbazole. The reported yield is 95.4% with a purity of 99.63% by GC.[1]
Strategic Selection of a Brominating Reagent
The choice of a suitable brominating agent depends on the desired outcome of the reaction. The following workflow provides a logical approach to selecting the appropriate reagent for the bromination of 9H-carbazole.
References
- 1. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]
- 2. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 3. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 4. TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bromination of Olefins with HBr and DMSO [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol [organic-chemistry.org]
- 14. acgpubs.org [acgpubs.org]
- 15. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
A Computational Guide to the Electronic Structure of 2-Bromo-9H-carbazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational approaches to elucidating the electronic structure of 2-Bromo-9H-carbazole. While direct computational studies on this specific molecule are limited in publicly available literature, this document synthesizes methodologies and findings from computational investigations of closely related carbazole derivatives. This comparative approach offers valuable insights into the expected electronic properties of this compound and provides a robust framework for future research.
Comparison of Electronic Properties
The electronic properties of carbazole derivatives are of significant interest due to their applications in organic electronics, pharmaceuticals, and materials science. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a reliable tool for predicting these properties. Below is a summary of key electronic structure parameters for carbazole and some of its derivatives, providing a baseline for understanding this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Basis Set | Reference |
| Carbazole (CT2 dye core) | - | - | - | CAM-B3LYP | 6-31G* | [1] |
| Carbazole-H | - | - | - | B3LYP-D3/6-311+G(2d,p) | - | [2] |
| Carbazole-SH | 3.696 (Electronegativity) | - | - | B3LYP-D3/6-311+G(2d,p) | - | [2] |
| 9-phenyl-9H-carbazole derivatives | HOMO localized on carbazole (>97%) | LUMO on o-carborane (~34%) and carbazole | - | DFT | - | [3] |
Note: Direct quantitative values for HOMO, LUMO, and energy gap for all compared molecules were not consistently available across the literature. The table reflects the available data. The study on 9-phenyl-9H-carbazole derivatives highlights the localization of frontier orbitals, a key aspect of electronic structure.[3]
Experimental Protocols: A Standard Computational Workflow
The following protocol outlines a standard and effective computational methodology for investigating the electronic structure of this compound, based on established practices for similar molecules.[1][4][5]
1. Geometry Optimization:
-
Objective: To find the lowest energy structure of the molecule.
-
Method: Density Functional Theory (DFT) is the most common and reliable method.[4] The B3LYP functional is a popular choice that balances accuracy and computational cost.[2] For molecules with potential for significant non-covalent interactions, dispersion corrections (e.g., B3LYP-D3) are recommended.[2]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(2d,p), is generally sufficient for accurate geometry predictions.[2]
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Validation: The optimized geometry can be compared with experimental crystallographic data if available. The carbazole skeleton is known to be nearly planar.
2. Electronic Structure Calculations:
-
Objective: To determine the energies and distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Method: A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.
-
Analysis: The HOMO and LUMO energy levels, the HOMO-LUMO energy gap, and the spatial distribution of these orbitals are analyzed. The energy gap is a crucial parameter for determining the molecule's electronic and optical properties.
3. Excited State and Spectral Properties:
-
Objective: To predict the UV-Vis absorption spectrum and other optical properties.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths.[4] For molecules with significant charge-transfer character, long-range corrected functionals like CAM-B3LYP are often more accurate.[1]
-
Solvent Effects: To simulate realistic conditions, the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent.[4]
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a computational study on the electronic structure of this compound.
Caption: Computational workflow for electronic structure analysis.
Alternative Molecules for Comparison
For a comprehensive understanding, it is beneficial to compare the computational results of this compound with other halogenated carbazoles and functionalized derivatives. Some relevant molecules for comparative studies include:
-
2,7-Dibromo-9H-carbazole: A related compound that has been the subject of theoretical investigation, allowing for direct comparison of the effect of an additional bromine atom.[5]
-
3-Bromo-9-phenyl-9H-carbazole: The phenyl substitution at the 9-position can significantly influence the electronic properties and provides a point of comparison for N-substituted derivatives.[3]
-
Carbazole-based dyes with donor/acceptor groups: These molecules demonstrate how the electronic structure can be tuned by adding electron-donating or electron-withdrawing moieties, providing a broader context for the electronic effects of the bromine substituent.[1][6]
By following the outlined computational protocols and comparing the results with data from these alternative molecules, researchers can gain a thorough understanding of the electronic structure of this compound and its potential for various applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. jnsam.com [jnsam.com]
- 3. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unambiguous Structure Elucidation: A Comparative Guide to the Analysis of 2-Bromo-9H-carbazole
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the definitive structure elucidation of 2-Bromo-9H-carbazole.
The arrangement of atoms and bonds within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural analysis is a cornerstone of chemical research and drug discovery. While various analytical methods provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional molecular structure. This guide compares the utility of X-ray crystallography with other widely used spectroscopic techniques in the context of confirming the structure of this compound.
X-ray Crystallographic Analysis: The Definitive Structure
Table 1: Representative Crystallographic Data for Bromo-Carbazole Derivatives
| Parameter | 3-Bromo-9-ethyl-9H-carbazole[1][2] | 9-(2-Bromoethyl)-9H-carbazole[3] | 2,7-Dibromo-9-octyl-9H-carbazole[4] | 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole[5][6] |
| Chemical Formula | C₁₄H₁₂BrN | C₁₄H₁₂BrN | C₂₀H₂₃Br₂N | C₁₆H₁₃Br₄N |
| Molecular Weight | 274.16 g/mol | 274.16 g/mol | 437.21 g/mol | 538.91 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Triclinic |
| Space Group | Pbca | P2₁/c | P2₁/c | P-1 |
| Unit Cell Dimensions | a = 15.263 Å, b = 7.745 Å, c = 20.41 Å | a = 5.417 Å, b = 12.254 Å, c = 17.505 Å, β = 96.46° | a = 20.7256 Å, b = 4.6578 Å, c = 19.7236 Å, β = 95.945° | a = 8.7127 Å, b = 9.5712 Å, c = 11.3379 Å, α = 87.225°, β = 72.014°, γ = 67.673° |
| Molecules per Unit Cell (Z) | 8 | 4 | 4 | 2 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., dichloromethane, methanol)[1][3].
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated[1][4][5].
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct or Patterson methods to generate an initial electron density map. This model is refined using full-matrix least-squares methods, which adjust atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction patterns[7].
Alternative Analytical Techniques for Structural Confirmation
While X-ray crystallography provides the most definitive structural data, other spectroscopic methods are routinely used to characterize this compound and offer complementary information.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides information about the chemical environment of hydrogen and carbon atoms, including connectivity and the number of different types of protons and carbons. | Non-destructive, provides detailed information about the molecular skeleton, relatively fast. | Does not provide direct 3D structural information (e.g., bond angles, conformation in solid state). |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide information on isomerism or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H bond in the carbazole ring). | Fast, non-destructive, good for functional group identification. | Provides limited information about the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of the carbazole chromophore. | Sensitive, useful for conjugated systems. | Provides limited structural information, spectra can be broad. |
Experimental Protocols for Alternative Techniques
-
NMR Spectroscopy: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the ¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion), ionized, and the mass-to-charge ratio of the resulting ions is measured[8].
Conclusion
For the unequivocal structural determination of this compound, single-crystal X-ray crystallography is the most powerful and definitive method. It provides a complete and unambiguous three-dimensional picture of the molecule. However, a combination of spectroscopic techniques such as NMR and mass spectrometry serves as an essential and more routinely accessible means of confirming the identity and purity of the compound. For drug development and materials science applications where precise molecular geometry is critical, X-ray crystallography is indispensable.
References
- 1. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
comparative study of different catalysts for Sonogashira coupling of 2-Bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its versatility and tolerance of a wide range of functional groups.[1] A critical component of a successful Sonogashira coupling is the choice of catalyst, which significantly impacts reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of various palladium-based catalyst systems for the Sonogashira coupling of 2-Bromo-9H-carbazole, a key intermediate in the synthesis of various biologically active compounds and functional materials.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in the Sonogashira coupling of this compound with various terminal alkynes is summarized below. The data has been compiled from various sources to provide a comparative overview of catalyst performance under different reaction conditions.
Homogeneous Palladium Catalysts
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity. Traditional systems often employ a palladium source in conjunction with a copper(I) co-catalyst, while modern approaches frequently utilize copper-free conditions, often with bulky, electron-rich phosphine ligands.
Table 1: Comparison of Homogeneous Catalysts for the Sonogashira Coupling of this compound
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Diisopropylamine | THF | RT | 3 | 89 | [2] |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Methyl-3-butyn-2-ol | Triethylamine | Triethylamine | Reflux | 1-5 | 59-100 | [3] |
| [DTBNpP]Pd(crotyl)Cl (Copper-Free) | 3-Ethynylpyridine | TMP | DMSO | RT | 1.5-18 | up to 97 | [4] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A (Copper-Free) | Phenylacetylene | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | Moderate | [5] |
Note: "Moderate" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[5]
Heterogeneous Palladium Catalysts
Heterogeneous catalysts exist in a different phase from the reaction mixture, which facilitates their separation and reuse, aligning with the principles of green chemistry.
Table 2: Performance of Heterogeneous Catalysts in Sonogashira Coupling of Aryl Bromides
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/C | 4-Iodo-anisole | Phenylacetylene | NaOH | Methanol | 100 | - | ~53 (Conversion) | [6] |
| Polymer-bound PdCl₂(PPh₃)₂ | 4-Bromo-anisole | Phenylacetylene | NaOH | Methanol | 100 | - | Superior to others | [7] |
| Pd NPs on Al(OH)₃ (Copper-Free) | (Het)aryl bromides | Terminal alkynes | K₃PO₄ | TBAB | 120 | 40 | up to 91 | [8] |
Note: While not specific to this compound, these examples with analogous aryl bromides provide a strong indication of the potential performance of these heterogeneous catalysts.
Experimental Protocols
Detailed methodologies for representative Sonogashira coupling reactions are provided below.
Protocol 1: Traditional Palladium/Copper Catalysis
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion (monitored by TLC), dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-9H-carbazole.
Protocol 2: Copper-Free Sonogashira Coupling with a Buchwald Precatalyst
This protocol is based on the use of an air-stable, monoligated palladium precatalyst for room-temperature, copper-free Sonogashira couplings.[4]
Materials:
-
This compound
-
Terminal alkyne (e.g., 3-Ethynylpyridine)
-
[DTBNpP]Pd(crotyl)Cl (P2)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Argon atmosphere
Procedure:
-
In a glovebox or under an argon atmosphere, add this compound (0.5 mmol), the terminal alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and TMP (1.0 mmol) to a reaction vial.
-
Add anhydrous DMSO (2.5 mL) to the vial.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by LC-MS or TLC.
-
For less reactive substrates, the temperature can be increased to 60 °C after an initial stirring period at room temperature.
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures and the product purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A generalized experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thalesnano.com [thalesnano.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 2-Bromo-9H-carbazole in High-Performance OLEDs: A Comparative Guide
For researchers and scientists at the forefront of organic electronics and drug development, the quest for novel materials to enhance the efficiency and stability of Organic Light-Emitting Diodes (OLEDs) is a perpetual challenge. Among the myriad of molecular building blocks, 2-Bromo-9H-carbazole has emerged as a crucial precursor for a diverse range of high-performance OLED materials. Its versatile reactivity allows for the synthesis of tailored molecules for various functions within an OLED device, from hole-transporting layers to emissive materials. This guide provides an objective comparison of the performance of OLEDs based on materials derived from this compound, supported by experimental data and detailed methodologies.
Performance Benchmark: this compound Derivatives vs. Alternatives
The strategic functionalization of the this compound core enables the fine-tuning of the electronic and photophysical properties of the resulting materials, directly impacting OLED performance. The following table summarizes key performance metrics of OLEDs employing materials derived from this compound and compares them with other relevant carbazole-based materials and a standard hole-transporting material, NPB.
| Material/Device | Role in OLED | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference(s) |
| Derivatives of this compound | ||||||
| PyEtCz | Emissive Material (Deep Blue) | 6,573 | 3.24 | 3.35% | (0.15, 0.10) | [1] |
| Other Carbazole Derivatives for Comparison | ||||||
| CZ-1 | Emissive Material (Greenish-Blue) | 4,130 | 19.3 | 8.6% | (0.16, 0.29) | [2][3] |
| CZ-2 | Emissive Material (Greenish-Blue) | 4,104 | 20.2 | 9.5% | (0.17, 0.30) | [2][3] |
| BCzB-PPI | Emissive Material (Deep Blue) | 11,364 | - | 4.43% | (0.159, 0.080) | |
| Standard OLED Material | ||||||
| Device with NPB as HTL | Hole-Transporting Layer | ~10,000 | 3.27 | - | - | [4] |
Experimental Protocols: From Precursor to High-Performance Device
A comprehensive understanding of the synthesis and fabrication processes is crucial for reproducing and advancing these findings. The following sections detail the methodologies for the synthesis of materials derived from this compound and the subsequent fabrication of OLED devices.
Synthesis of Emissive Materials from this compound
The bromine atom on the carbazole core serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. A common synthetic route is the Knoevenagel condensation.
General Protocol for the Synthesis of Acrylonitrile-based Carbazole Derivatives (e.g., CZ-1 and CZ-2):
-
Starting Material Preparation: Synthesize N-(4-formylphenyl)carbazole from 9H-carbazole and 4-fluorobenzaldehyde.
-
Knoevenagel Condensation:
-
Dissolve N-(4-formylphenyl)carbazole and an appropriate acetonitrile derivative (e.g., 2-thiopheneacetonitrile for CZ-2 or (4-bromophenyl)acetonitrile for CZ-1) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., a few drops of a 10% aqueous potassium hydroxide solution).
-
Stir the reaction mixture at an elevated temperature (e.g., 50 °C) and monitor the progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to 0 °C to induce precipitation.
-
-
Purification:
-
Filter the crystalline precipitate and wash it with cold ethanol.
-
Further purify the solid by recrystallization from a suitable solvent mixture (e.g., acetone/ethanol).
-
OLED Device Fabrication
The performance of OLEDs is highly dependent on the device architecture and the fabrication process. Both thermal evaporation and solution processing are common techniques.
Protocol for Solution-Processed OLED Fabrication:
-
Substrate Cleaning: Clean Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal to remove the solvent.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized carbazole derivative in a suitable organic solvent and spin-coat it on top of the HIL. The thickness of this layer is typically in the range of 70-80 nm.
-
Electron-Transporting Layer (ETL), Electron-Injecting Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a layer of an electron-transporting material, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI).
-
Deposit a thin layer of lithium fluoride (LiF) as the EIL.
-
Deposit a metal cathode, typically aluminum (Al).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy to protect it from atmospheric moisture and oxygen.
Visualizing the Path to Performance
To better illustrate the logical flow and relationships in the development of these OLEDs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow from precursor to performance evaluation.
Caption: Simplified energy level diagram of a typical OLED.
References
A Computational Guide to 2-Bromo-9H-carbazole Derivatives: Predicting Properties with DFT
For researchers, scientists, and drug development professionals, understanding the structure-property relationships of novel compounds is paramount. This guide provides a comparative analysis of 2-Bromo-9H-carbazole derivatives, leveraging Density Functional Theory (DFT) calculations to predict their electronic and photophysical properties. By comparing these derivatives with other halogenated and substituted carbazoles, we offer insights into designing molecules with tailored characteristics for applications in organic electronics and medicinal chemistry.
Predicting Optoelectronic Properties: A DFT-Based Workflow
Density Functional Theory has emerged as a powerful tool for in-silico prediction of molecular properties, accelerating the discovery and design of new materials. The general workflow for predicting the properties of this compound derivatives for applications like Organic Light-Emitting Diodes (OLEDs) is outlined below. This process allows for the screening of potential candidates before engaging in time-consuming and resource-intensive synthesis and experimental validation.
Caption: Workflow for predicting and validating the properties of this compound derivatives.
Comparative Analysis of Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are crucial in determining the suitability of a material for electronic applications. Below is a comparison of calculated electronic properties for this compound and related derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |
| This compound | -5.14 | -1.14 | 4.00 | DFT/NEGF[1] |
| 2,7-Dibromo-9H-carbazole | -5.70 (est.) | -1.55 (est.) | 4.15 (est.) | DFT/B3LYP/6-31G(d)[2] |
| 9H-Carbazole (unsubstituted) | -5.14 | -0.80 | 4.34 | DFT/NEGF[1] |
| N-phenylcarbazole | ~ -5.8 to -5.9 | ~ -2.2 to -2.3 | ~ 3.6 to 3.7 | Estimated[3] |
| 9-(4-fluorophenyl)-9H-carbazole | Lower than N-phenylcarbazole | Lower than N-phenylcarbazole | Similar to N-phenylcarbazole | Inferred[3] |
Note: The values presented are sourced from different studies and computational methods, which can lead to variations. Direct comparison is most accurate when data is from a single, consistent study.
The Influence of Substitution on Molecular Properties
The position and nature of substituent groups on the carbazole core significantly influence its electronic and photophysical properties. This allows for the fine-tuning of molecules for specific applications.
Caption: Influence of substituents on the properties of this compound.
Experimental Protocols
General DFT Calculation Methodology
The prediction of electronic and photophysical properties of carbazole derivatives is commonly performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). A typical computational protocol involves:
-
Geometry Optimization: The ground-state geometry of the molecule is optimized without any symmetry constraints. A widely used functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d).[4][5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[5]
-
Electronic Properties: The energies of the HOMO and LUMO are calculated from the optimized geometry. These values are crucial for determining the ionization potential, electron affinity, and the electronic band gap.[6]
-
Optical Properties: The absorption and emission spectra are predicted using TD-DFT calculations on the optimized ground-state geometry. This allows for the determination of maximum absorption and emission wavelengths.[5]
-
Solvent Effects: To simulate experimental conditions more accurately, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).[6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available 9H-carbazole or its brominated precursors. Common synthetic strategies include:
-
Direct Bromination: 9H-carbazole can be brominated using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). The position of bromination can be controlled by the reaction conditions and the stoichiometry of the brominating agent.
-
Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: The bromine atom on the 2-position of the carbazole ring serves as a convenient handle for introducing various aryl or other functional groups via palladium-catalyzed cross-coupling reactions.[4]
-
N-alkylation/arylation: The nitrogen atom of the carbazole can be functionalized with alkyl or aryl groups, which can significantly impact the solubility and solid-state packing of the molecules.[4]
Example Synthesis of 2-Bromo-9-phenyl-9H-carbazole:
A reported synthesis involves the condensation reaction of phenylhydrazine and 2-bromocarbazole in the presence of a cobalt(II) phthalocyanine catalyst and TMEDA in acetonitrile at 60°C for 12 hours. The product is then purified by column chromatography.
Conclusion
DFT calculations provide a powerful and predictive framework for understanding the structure-property relationships in this compound derivatives. By systematically modifying the substitution pattern on the carbazole core, it is possible to tune the electronic and photophysical properties for a wide range of applications. The combination of computational screening and targeted experimental synthesis offers an efficient pathway for the development of novel materials with enhanced performance in organic electronics and potential for biological activity. Further research focusing on a systematic series of substituted this compound derivatives with consistent computational and experimental characterization will be invaluable in refining predictive models and accelerating materials discovery.
References
- 1. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to New Hole-Transporting Materials and 2-Bromo-9H-carbazole Derivatives
In the landscape of advanced materials for optoelectronic applications, hole-transporting materials (HTMs) play a pivotal role in the efficiency and stability of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Carbazole-based compounds, often synthesized from precursors like 2-Bromo-9H-carbazole, have emerged as a prominent class of HTMs due to their excellent charge-carrier mobility and chemical stability.[1] This guide provides a comparative analysis of new and emerging HTMs against derivatives of this compound, offering a comprehensive overview of their performance metrics, supported by experimental data and detailed protocols.
Performance Benchmarking of Hole-Transporting Materials
The efficacy of a hole-transporting material is determined by a combination of its electrochemical, photophysical, and thermal properties, as well as its performance within a device architecture. The following tables summarize key quantitative data for a selection of this compound derivatives and other novel HTMs.
Table 1: Physicochemical Properties of Selected HTMs
| Material Class | Compound Name | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (μ) (cm²/Vs) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| This compound Derivatives | V1209 | -4.93 | - | 1.0 x 10⁻⁵ | - | >440 |
| V1221 | -4.83 | - | 1.0 x 10⁻⁵ | - | >440 | |
| V1225 | -4.91 | - | 1.0 x 10⁻⁵ | - | >440 | |
| V1207 | -4.82 | - | - | - | - | |
| HTM 3a | -5.80 | -2.26 | - | 152 | 456 | |
| HTM 3c | -5.78 | -2.43 | - | 165 | 300 | |
| Other New HTMs | KZRD | - | - | > KZ, KZIC | - | - |
| ADT-TPA | -5.37 | - | - | - | - | |
| ADT-DPA | -5.18 | - | - | - | - | |
| FDY | - | - | - | - | - |
Data sourced from multiple research articles.[2][3][4][5][6]
Table 2: Device Performance Metrics of Selected HTMs in Perovskite Solar Cells
| Material Class | Compound Name | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| This compound Derivatives | V950 | ~18.0 | - | - | - |
| SGT-405/410/411 | ~18.87 | - | - | - | |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8 | - | - | - | |
| Other New HTMs | KZRD | 20.40 | - | - | - |
| ADT-TPA | 17.6 | - | - | - | |
| FDY | 18.69 | 1.05 | 22.42 | 79.31 | |
| Spiro-OMeTAD (Reference) | 18.1 - 18.6 | - | - | - |
Data compiled from various studies for comparison.[4][5][6][7][8]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate characterization and comparison of HTMs. Below are protocols for key experiments cited in the evaluation of these materials.
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[9]
-
Sample Preparation : Dissolve the HTM sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[9][10]
-
Three-Electrode System : Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[10][11]
-
Measurement : Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential at a constant rate (e.g., 20-100 mV/s).[9]
-
Calibration : Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[12][13]
-
Calculation :
UV-Visible Spectroscopy for Optical Band Gap (Eg) Determination
UV-Vis spectroscopy is employed to measure the absorption of light by a material as a function of wavelength, which allows for the determination of the optical band gap.[14]
-
Sample Preparation : Prepare a dilute solution of the HTM in a suitable solvent (e.g., chloroform or chlorobenzene).[10]
-
Measurement : Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 190-800 nm).[14][15]
-
Analysis :
-
Identify the absorption edge (λ_onset) from the spectrum, which corresponds to the onset of absorption.[16]
-
Calculate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λ_onset (nm).[16]
-
The LUMO level can also be estimated by combining the HOMO level from CV and the optical band gap: E_LUMO = E_HOMO + Eg.[16]
-
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of HTMs.[17][18]
-
TGA Protocol :
-
Place a small amount of the sample (typically 1-10 mg) in a TGA pan.[19]
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[18]
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs.[18]
-
-
DSC Protocol :
Visualizing Synthesis and Experimental Workflows
To better illustrate the relationships and processes involved in the development and characterization of these materials, the following diagrams are provided.
Caption: Synthesis pathway for a this compound derivative.
Caption: Standard workflow for HTM characterization.
Caption: Workflow for perovskite solar cell fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dopant-Free Hole Transporting Material Based on Nonconjugated Adamantane for High-Performance Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. researchgate.net [researchgate.net]
- 11. prezi.com [prezi.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ch13 - UV-Vis Spectroscopy [chem.ucalgary.ca]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. m.youtube.com [m.youtube.com]
- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 18. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 19. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
A Comparative Guide to Validating the Purity of 2-Bromo-9H-carbazole using HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a critical factor that underpins the reliability of experimental data and the safety of potential therapeutic agents. 2-Bromo-9H-carbazole, a key building block in the synthesis of various functional organic materials and pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the purity assessment of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity enable the separation of the main compound from closely related impurities.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
A typical RP-HPLC method for the analysis of this compound would involve the following parameters:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (ACN) and Water. A common starting point is ACN:Water (70:30, v/v). |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a wavelength where this compound has significant absorbance (e.g., 254 nm or 293 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is commonly accepted for many research applications.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules. For purity assessment, quantitative NMR (qNMR) offers a direct and primary method of measurement without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H NMR Spectroscopy
Qualitative Analysis (Structural Confirmation):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the proton signals should be consistent with the structure of this compound. Impurity signals, if present, can often be identified.
Quantitative Analysis (qNMR for Purity Determination): [5][6][7][8]
A detailed protocol for determining the absolute purity of this compound using qNMR with an internal standard is as follows:
| Parameter | Specification |
| Internal Standard | A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone). |
| Sample Preparation | Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of deuterated solvent. |
| NMR Parameters | A longer relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate quantification. A 90° pulse angle should be used. |
| Data Processing | Careful phasing and baseline correction are essential. |
| Purity Calculation | The purity is calculated based on the integral ratio of a well-resolved signal of this compound to a signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weight of each component. |
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis. The following table provides a comparison of HPLC, NMR, and other alternative methods.
| Parameter | HPLC | NMR (Qualitative) | qNMR (Quantitative) | Thin-Layer Chromatography (TLC) | Melting Point |
| Principle | Differential partitioning between a mobile and stationary phase. | Nuclear spin transitions in a magnetic field. | Direct proportionality between signal area and number of nuclei. | Differential migration on a solid support. | Temperature of solid-liquid phase transition. |
| Primary Use | Quantitative purity analysis, separation of impurities. | Structural elucidation, identification of proton-containing impurities. | Absolute purity determination. | Rapid qualitative check for major impurities. | Preliminary purity assessment. |
| Sensitivity | High (ppm to ppb range). | Moderate. | Moderate. | Low. | Low. |
| Quantification | Requires a reference standard for each impurity for accurate quantification. | Not quantitative. | Absolute quantification without a specific analyte reference standard. | Semi-quantitative at best. | Not quantitative. |
| Sample Throughput | Moderate. | High. | High. | High. | High. |
| Cost | Moderate initial investment and running costs. | High initial investment. | High initial investment. | Low. | Very Low. |
| Commonly Detected Impurities | Non-volatile byproducts, isomers, and degradation products. | Structural isomers and any impurities with distinct proton signals. | A wide range of impurities with distinct proton signals. | Gross impurities. | Impurities that depress and broaden the melting range. |
Potential Impurities in this compound Synthesis
Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A common method involves the direct bromination of 9H-carbazole.[9] Potential impurities could include:
-
Unreacted Starting Material: 9H-carbazole.
-
Isomeric Byproducts: 1-Bromo-9H-carbazole, 3-Bromo-9H-carbazole, and 4-Bromo-9H-carbazole.
-
Poly-brominated Species: Dibromo- and tribromo-carbazoles.
-
Residual Solvents and Reagents: From the reaction and purification steps.
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.
Conclusion
Both HPLC and NMR are powerful and complementary techniques for validating the purity of this compound. HPLC provides excellent separation of impurities and is ideal for routine quality control, while NMR, particularly qNMR, offers an absolute method for purity determination and is invaluable for structural confirmation. A comprehensive purity assessment should ideally employ a combination of these orthogonal techniques to ensure the quality and reliability of this compound for its intended applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,7-Dibromocarbazole(136630-39-2) 1H NMR [m.chemicalbook.com]
- 3. This compound | 3652-90-2 [sigmaaldrich.com]
- 4. 2-Bromocarbazole | 3652-90-2 [sigmaaldrich.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Dibenzocarbazole Isomers' Biological Activity: A Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the biological performance of various dibenzocarbazole isomers, supported by experimental data. Dibenzocarbazoles are a class of nitrogen-containing polycyclic aromatic hydrocarbons of significant toxicological and pharmacological interest. The positioning of the benzene rings fused to the carbazole core results in numerous isomers, each with potentially distinct biological activities. Understanding these differences is crucial for toxicology studies and for the development of new therapeutic agents.
This document summarizes key findings on their cytotoxicity and receptor binding activities, provides detailed experimental protocols for the assays cited, and visualizes the primary signaling pathway and a general experimental workflow to support further research.
Data Presentation: Comparative Biological Efficacy
The biological activity of dibenzocarbazole isomers can vary significantly based on their structure. The following tables summarize quantitative data on their cytotoxicity against human cancer cell lines and their binding affinity for the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism.
Table 1: Comparative Cytotoxicity of Dibenzocarbazole Isomers (IC₅₀ in µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher cytotoxic potency.
| Isomer/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 7H-Dibenzo[c,g]carbazole (DBC) | HaCaT | Keratinocytes | Genotoxic Effects Observed¹ | [1][2] |
| 5,9-dimethyl-DBC (DiMeDBC) | HaCaT | Keratinocytes | No Significant Genotoxicity¹ | [1][2] |
| N-methyl-DBC (N-MeDBC) | HaCaT | Keratinocytes | Genotoxic Effects Observed¹ | [1][2] |
| Carbazole Derivatives | MCF-7 | Breast Cancer | 6.44 | [3] |
| Carbazole Derivatives | HepG2 | Liver Cancer | 7.68 | [3] |
¹Specific IC₅₀ values were not provided in the source; the study focused on observing the presence or absence of significant genotoxic activity such as DNA strand breaks and micronuclei formation.[1][2]
Table 2: Aryl Hydrocarbon Receptor (AhR) Binding Affinity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the metabolism of xenobiotics.[4][5] Many dibenzocarbazoles are known to be potent ligands for this receptor.[4] The relative binding affinity provides insight into their potential to induce cytochrome P450 enzymes and mediate toxic effects.[4][6]
| Isomer | Relative Binding Affinity | Comments |
| 7H-Dibenzo[c,g]carbazole (DBC) | High | Known potent AhR agonist.[4][6] |
| Other Dibenzocarbazoles | Varies | Affinity is dependent on the specific isomeric structure and substitution patterns. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][7]
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3][7]
-
Compound Treatment: Prepare serial dilutions of the dibenzocarbazole isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.[3]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Genotoxicity Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Treat cells with the dibenzocarbazole isomers for a designated time. After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes). Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
Visualizations: Workflows and Signaling Pathways
Diagrams of key processes provide a clear visual reference for complex biological systems and experimental designs.
Caption: A generalized experimental workflow for determining the cytotoxicity (IC₅₀) of dibenzocarbazole isomers.
Many dibenzocarbazole isomers exert their biological effects by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] This pathway is crucial for the metabolism of xenobiotics and its activation can lead to both adaptive and toxic responses.[5][9]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by dibenzocarbazole isomers.
References
- 1. Genotoxicity of 7H-dibenzo[c,g]carbazole and its methyl derivatives in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of the Ah-Receptor Structural Determinants for Ligand Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Ligands for C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] The success of this transformation is critically dependent on the choice of phosphine ligand, which modulates the catalyst's activity, stability, and substrate scope. This guide offers an objective comparison of prominent palladium ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their C-N cross-coupling needs.
Overview of Common Ligand Classes
The evolution of the Buchwald-Hartwig amination has led to the development of several classes of sophisticated phosphine ligands. The most successful of these are typically bulky and electron-rich, which promotes the key oxidative addition and reductive elimination steps of the catalytic cycle.[1] This comparison will focus on three widely utilized classes: Buchwald Biaryl Phosphines, Josiphos Ferrocenyl Phosphines, and Xantphos-type ligands.
-
Buchwald Biaryl Phosphine Ligands (e.g., XPhos, RuPhos): These monodentate ligands are characterized by a biaryl backbone and a bulky, electron-rich dialkyl- or dicyclohexylphosphino group. They are renowned for their high reactivity and broad applicability, especially with challenging substrates like aryl chlorides.[2]
-
Josiphos-type Ligands (e.g., CyPF-tBu): These are bidentate ferrocenyl diphosphine ligands. Their unique steric and electronic properties, stemming from the ferrocene backbone, offer excellent catalytic activity and high turnover numbers, particularly for the coupling of primary amines.[3]
-
Xantphos-type Ligands: These are bulky, bidentate diphosphine ligands with a xanthene backbone, which creates a large, well-defined bite angle. Xantphos is a versatile and commonly used ligand, though it can be less effective for highly unactivated aryl chlorides compared to more modern ligands.[4]
Performance Comparison in C-N Cross-Coupling
Direct comparison of ligands under identical conditions is crucial for accurate assessment. The following data summarizes the performance of various ligands in specific, representative C-N cross-coupling reactions.
Table 1: Amination of an Aryl Bromide with Various Amines
This table compares the performance of two popular Buchwald ligands, XPhos and RuPhos, in the amination of bromobenzene with different amine coupling partners.
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data sourced from BenchChem.[2]
As the data indicates, both XPhos and RuPhos are highly effective for the coupling of secondary diarylamines like diphenylamine and phenoxazine. However, for the less nucleophilic carbazole, XPhos significantly outperforms RuPhos under these conditions.
Table 2: Amination of a Heteroaryl Chloride with a Primary Amine
This table provides a head-to-head comparison of a Josiphos-type ligand (CyPF-t-Bu) and a Buchwald-type ligand (XPhos) for the amination of the challenging substrate 3-chloropyridine with a primary alkylamine.
| Ligand | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Monoarylation:Diarylation Ratio |
| CyPF-t-Bu | 0.05 | 4 | >98 | >25:1 |
| XPhos | 0.5 | 12 | 100 (71% isolated yield) | 7.6:1 |
Reaction Conditions: 3-chloropyridine (1.0 mmol), octylamine (1.2 mmol), NaOtBu (1.4 mmol), solvent (THF for CyPF-t-Bu, t-BuOH for XPhos), 100 °C. Data sourced from PMC - NIH.[5]
In this comparison, the Josiphos-type ligand, CyPF-t-Bu, demonstrates superior performance. It achieves a complete conversion at a significantly lower catalyst loading (0.05 mol% vs. 0.5 mol%) and in a shorter reaction time. Furthermore, it provides much higher selectivity for the desired monoarylated product.[5]
Table 3: Amination of an Aryl Chloride with a Secondary Amine
This table shows the performance of XPhos in the coupling of an unactivated aryl chloride, 4-chlorotoluene, with the cyclic secondary amine, morpholine.
| Ligand | Palladium Source | Catalyst Loading (mol %) | Base | Solvent | Temperature | Yield (%) |
| XPhos | Pd(dba)₂ | 1.5 | NaOtBu | Toluene | Reflux | 94 |
Data sourced from BenchChem and Tokyo Chemical Industry.[6]
This result highlights the capability of XPhos to effectively catalyze the amination of less reactive aryl chlorides, achieving a high yield.[6]
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to successful chemical synthesis.
Protocol 1: General Procedure for Amination of Bromobenzene (Table 1)
To an oven-dried Schlenk tube, add the palladium precursor ([Pd(allyl)Cl]₂, 1 mol % Pd) and the phosphine ligand (XPhos or RuPhos, 2 mol %). The tube is evacuated and backfilled with argon three times. Under the inert atmosphere, add the base (NaOtBu, 1.4 mmol), the aryl bromide (bromobenzene, 1.0 mmol), the amine (1.2 mmol), and the solvent (toluene, 2 mL). The Schlenk tube is sealed and the mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[2]
Protocol 2: Amination of 4-Chlorotoluene with Morpholine using XPhos (Table 3)
Under a nitrogen atmosphere, a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Degassed toluene (5 mL) was added, and the mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were then added. The resulting mixture was stirred at reflux for 6 hours. After cooling to room temperature, the reaction was quenched with water (10 mL). The organic layer was separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography.[1]
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for high-throughput phosphine ligand screening.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for a successful C-N cross-coupling reaction.
-
Buchwald-type ligands , such as XPhos and RuPhos, are highly versatile and effective for a broad range of substrates, including challenging aryl chlorides.[2] XPhos, in particular, shows robust performance across various amine classes.
-
Josiphos-type ligands , like CyPF-t-Bu, can offer exceptional activity and selectivity, especially for the monoarylation of primary amines with heteroaryl chlorides, often allowing for very low catalyst loadings.[5]
-
Xantphos-type ligands remain a cost-effective and reliable choice for many applications, though they may be outperformed by the more specialized Buchwald and Josiphos ligands for particularly demanding transformations.[7]
Ultimately, the optimal ligand choice will depend on the specific substrates, desired reaction conditions, and performance metrics (yield, turnover number, selectivity). The data presented in this guide serves as a starting point for researchers to make informed decisions in the design and optimization of their C-N cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-9H-carbazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Bromo-9H-carbazole
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated aromatic compound, requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step plan for its safe disposal.
Material Hazard Profile
This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 3652-90-2[1][2] |
| Chemical Formula | C12H8BrN[1][2] |
| Physical State | Solid: Powder/Crystals[2] |
| Appearance | Off-White to Beige[2] |
| Melting Point | 250-254 °C[2] |
| Boiling Point | 409 °C at 1 atm[2] |
| Thermal Decomposition | Generates Carbon oxides, Hydrogen bromide, Nitrogen oxides[1] |
Hazard Identification and Safety Precautions
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity | H302: Harmful if swallowed[2] |
| Skin Irritation | H315: Causes skin irritation[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] |
Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information before handling this chemical.[3]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use chemical goggles or safety glasses and a face shield if necessary.[1]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[1]
-
Respiratory Protection: If there is a risk of dust inhalation or inadequate ventilation, use appropriate respiratory protection.[1]
2. Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Categorize as Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[4]
-
Use Designated Containers: Collect waste this compound in a container specifically designated for halogenated organic waste.[4][5] These containers should be clearly labeled.
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, inorganic waste (acids, bases), or other incompatible chemicals.[3][4]
3. Container Management
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Compatibility: Ensure the waste container is made of a material chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[3][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[5] Follow your institution's specific labeling requirements.
-
Keep Containers Closed: Always keep waste containers tightly sealed when not in use to prevent the release of vapors or dust.[7]
4. Storage of Chemical Waste
Store the waste container in a designated and safe location pending collection.
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[5]
-
Incompatible Materials: Store the container away from incompatible materials.[8]
5. Spill Management
In the event of a spill, follow these procedures to clean it up safely.
-
Immediate Cleanup: Spills should be cleaned up immediately.[9]
-
Containment: For small spills, carefully sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation.[1][2]
-
Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, gloves) must also be disposed of as hazardous waste.[9]
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.[8]
6. Arranging for Final Disposal
The final disposal of hazardous waste must be handled by licensed professionals.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste container.[7]
-
Documentation: Ensure all necessary documentation for waste disposal is completed as required by your institution and local regulations.[6]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 2-Bromo-9H-carbazole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-9H-carbazole. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] The required Personal Protective Equipment (PPE) is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles | ANSI Z87.1 approved | Protects against dust particles and splashes.[1] |
| Face Shield | Recommended when there is a significant risk of splashing.[1] | ||
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material | Prevents skin contact and irritation.[1][5] |
| Body Protection | Laboratory Coat | Protects clothing and skin from contamination.[1][6] | |
| Chemical-resistant apron | Recommended for splash protection during solution work.[5][7] | ||
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | NIOSH-approved | Required when working outside of a fume hood or when dust generation is likely.[1][7] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following experimental protocol is mandatory to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
-
Weighing and Transferring :
-
To minimize the generation of dust, handle the solid compound with care.[1] Use a spatula or other appropriate tool for transfers.
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In-Solution Handling :
-
When working with this compound in a solution, keep all containers covered when not in use.
-
Avoid heating the solution outside of a fume hood to prevent the inhalation of any vapors.
-
-
Post-Handling Procedures :
-
After handling, thoroughly decontaminate all surfaces and equipment.
-
Wash hands and any exposed skin with soap and water immediately after finishing work and before leaving the laboratory.[1]
-
Remove and properly store or dispose of all PPE.
-
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container for hazardous waste.
-
Collect any solutions containing this compound in a separate, labeled container for halogenated organic waste.
-
-
Disposal Method :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
